DL-erythro-4-Fluoroisoglutamine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,5-diamino-2-fluoro-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O3/c6-5(8,4(10)11)2-1-3(7)9/h1-2,8H2,(H2,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRQIQMVUGFBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)(N)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of DL-erythro-4-Fluoroisoglutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-erythro-4-Fluoroisoglutamine is a fluorinated analog of the non-proteinogenic amino acid isoglutamine. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can significantly alter the biological properties of a molecule, including its metabolic stability and interaction with enzyme targets. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing upon available data for closely related fluorinated glutamine and glutamate analogs to elucidate its potential biological effects. The primary focus will be on its interaction with key enzymes in glutamine and glutamate metabolism, which are critical pathways in both normal physiology and various pathological states, including cancer.
Core Mechanism of Action: Targeting Glutamine and Glutamate Metabolism
While direct and extensive studies on this compound are limited, the collective evidence from research on its stereoisomers and related fluorinated analogs strongly points towards the enzymes of glutamine and glutamate metabolism as its principal targets. The structural similarity to glutamine and glutamate suggests that it can act as a competitive inhibitor or an alternative substrate for enzymes that utilize these amino acids.
Inhibition of Glutamine Synthetase
The most probable primary target of this compound's action is glutamine synthetase (GS) . This crucial enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia, playing a central role in nitrogen metabolism, neurotransmission, and cancer cell proliferation.
Studies on the deamidated form, 4-fluoroglutamate (4-FGlu), have provided significant insights. Both the (2S,4R) and (2S,4S) diastereoisomers of 4-FGlu have been shown to be strong inhibitors of glutamine synthetase , although they are poor substrates[1][2]. This suggests that the fluorinated glutamate analogs can bind to the active site of GS but are not efficiently converted to the corresponding glutaminyl phosphate intermediate, thereby blocking the enzyme's catalytic cycle. Given that this compound is an analog of isoglutamine, which is closely related to glutamine, it is highly likely to exhibit similar inhibitory effects on glutamine synthetase.
The proposed mechanism of inhibition involves the binding of the fluorinated analog to the glutamate binding site of GS. The high electronegativity of the fluorine atom at the 4-position may alter the electronic properties of the molecule, leading to a tighter binding affinity to the enzyme compared to the natural substrate, glutamate. This would result in competitive inhibition of glutamine synthesis.
dot
Caption: Proposed inhibition of Glutamine Synthetase by this compound.
Interaction with Other Glutamate-Metabolizing Enzymes
Beyond glutamine synthetase, other enzymes in glutamate metabolism are potential targets.
-
Folylpolyglutamate Synthetase (FPGS): Research on DL-threo-4-fluoroglutamate has demonstrated its role as a chain-terminating inhibitor of FPGS. The study noted that the erythro isomer was only weakly inhibitory[3]. FPGS is responsible for the addition of glutamate moieties to folate cofactors, a process essential for nucleotide synthesis and other one-carbon transfer reactions. Inhibition of this enzyme can disrupt DNA synthesis and repair, making it a target for anticancer drugs. While the erythro isomer showed weak activity, this finding suggests that enzymes utilizing glutamate as a substrate are susceptible to inhibition by its fluorinated analogs.
dot
Caption: Weak inhibition of Folylpolyglutamate Synthetase (FPGS).
-
Glutamate Dehydrogenase (GDH): The deamidated counterpart, (2S,4R)-4-fluoroglutamate, has been shown to be a substrate for glutamate dehydrogenase[1]. This enzyme catalyzes the reversible conversion of glutamate to α-ketoglutarate. If this compound is deamidated in vivo, the resulting 4-fluoroglutamate could enter the Krebs cycle via conversion to a fluorinated α-ketoglutarate analog, potentially disrupting cellular energy metabolism.
-
Aminotransferases: (2S,4R)-4-fluoroglutamate is also a substrate for various aminotransferases[1]. This indicates that the fluorinated backbone can be recognized and processed by these enzymes, potentially leading to the formation of other fluorinated metabolites with their own biological activities.
Data Presentation
| Compound | Enzyme | Effect | Quantitative Data | Reference |
| (2S,4R)-4-Fluoroglutamate | Sheep Brain Glutamine Synthetase | Strong Inhibitor | Not specified | [1] |
| (2S,4S)-4-Fluoroglutamate | Glutamine Synthetase | Strong Inhibitor | Not specified | [2] |
| DL-erythro-4-Fluoroglutamate | Rat Liver Folylpolyglutamate Synthetase | Weakly Inhibitory | Not specified | [3] |
| DL-threo-4-Fluoroglutamate | Rat Liver Folylpolyglutamate Synthetase | Effective, concentration-dependent inhibitor | Not specified | [3] |
| (2S,4R)-4-Fluoroglutamate | Glutamate Dehydrogenase | Substrate | Not specified | [1] |
| (2S,4R)-4-Fluoroglutamate | Various Aminotransferases | Substrate | Not specified | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and enzymatic evaluation of fluorinated glutamine and glutamate analogs can be adapted from the cited literature. Below are generalized methodologies for key experiments.
Synthesis of Fluorinated Glutamine Analogs
The synthesis of various stereoisomers of 4-fluoroglutamine has been described and typically involves a multi-step process starting from a protected glutamate derivative. A key step is the introduction of the fluorine atom, often via nucleophilic substitution of a suitable leaving group (e.g., tosylate) with a fluoride source. Subsequent deprotection steps yield the final fluorinated amino acid.
References
- 1. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-threo-4-fluoroglutamic acid. A chain-terminating inhibitor of folylpolyglutamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Synthesis of 4-Fluoro-Glutamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of the four isomers of 4-fluoro-glutamine (4-FGln). 4-Fluoro-glutamine, particularly its radiolabeled form, is a compound of significant interest for its potential application as a metabolic imaging agent in oncology, specifically for positron emission tomography (PET).[1][2] The ability to distinguish between different stereoisomers is crucial, as biological activity is often highly dependent on the specific three-dimensional arrangement of atoms.[3] This document details the prevalent synthetic strategies, key experimental protocols, and quantitative data to aid researchers in the development and application of these important molecules.
The four stereoisomers of 4-fluoro-glutamine are (2S,4R)-4-FGln, (2S,4S)-4-FGln, (2R,4S)-4-FGln, and (2R,4R)-4-FGln.[4] Among these, the L-glutamine analogues, (2S,4R) and (2S,4S), have been of particular interest for their potential to trace glutamine metabolism in tumors.[4] The (2S,4R)-isomer, in particular, has shown promise for in vivo imaging due to its high uptake in tumor cells.[4][5]
Synthetic Strategies
A versatile and widely adopted method for the stereospecific synthesis of all four 4-fluoro-glutamine isomers involves a multi-step sequence starting from either L- or D-aspartic acid. A key feature of this approach is the use of a Passerini three-component reaction to construct the carbon skeleton, followed by a nucleophilic fluorination step to introduce the fluorine atom with stereochemical control.[1][4]
The general synthetic workflow can be summarized as follows:
References
- 1. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
biological properties of 4-fluoroglutamine stereoisomers
An In-depth Technical Guide to the Biological Properties of 4-Fluoroglutamine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key substrate for energy production, biosynthesis, and maintaining redox homeostasis. This dependency, often termed "glutamine addiction," is a hallmark of many cancers, making the glutamine metabolic pathway an attractive target for therapeutic intervention and diagnostic imaging. 4-Fluoroglutamine (4-FGln), a fluorinated analog of glutamine, has emerged as a valuable probe for studying glutamine metabolism, particularly in the context of oncology. The introduction of a fluorine atom allows for labeling with fluorine-18 (¹⁸F), a positron-emitting isotope, enabling non-invasive in vivo imaging with Positron Emission Tomography (PET).
This technical guide provides a comprehensive overview of the biological properties of the four stereoisomers of 4-fluoroglutamine: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). Understanding the distinct biological activities of each stereoisomer is crucial for the development of targeted cancer diagnostics and therapeutics. This document details their synthesis, differential uptake in tumor cells, involvement in metabolic pathways, and the experimental methodologies used for their evaluation.
Stereoisomers of 4-Fluoroglutamine
The presence of two chiral centers at the C2 and C4 positions of the 4-fluoroglutamine molecule results in four distinct stereoisomers. The "S" or "R" designation at the C2 position corresponds to the L- or D- configuration of amino acids, respectively. The natural form of glutamine is L-glutamine (2S).
The four stereoisomers are:
-
(2S,4R)-4-fluoroglutamine
-
(2S,4S)-4-fluoroglutamine
-
(2R,4S)-4-fluoroglutamine
-
(2R,4R)-4-fluoroglutamine
Synthesis of 4-Fluoroglutamine Stereoisomers
A versatile synthetic route has been developed to produce all four stereoisomers of 4-fluoroglutamine with high optical purity.[1][2] The key steps in this synthesis involve a Passerini three-component reaction to construct the carbon skeleton, followed by a nucleophilic fluorination step.[1][3][4] For PET imaging applications, the optically pure precursors are radiolabeled with ¹⁸F.[1][3] Automated synthesis modules have been developed for the routine clinical production of --INVALID-LINK---4-fluoroglutamine.[5]
Biological Properties and Stereoselectivity
The biological activity of 4-fluoroglutamine is highly dependent on its stereochemistry. The isomers with the 2S configuration, which mimic the natural L-glutamine, exhibit significantly higher uptake in tumor cells compared to their 2R counterparts.[3][6] This stereoselectivity underscores the specific recognition and transport of these analogs by cellular machinery that handles L-glutamine.
Cellular Uptake and Transport
In vitro studies have consistently demonstrated that (2S,4R)-4-FGln and (2S,4S)-4-FGln are readily taken up by various cancer cell lines, including glioblastoma (9L, SF188) and multiple myeloma (JJN3) cells.[3][6][7] The (2S,4R) isomer, in particular, has shown the highest tumor cell uptake, making it the preferred candidate for PET imaging.[2][3][6][7] The uptake of (2S,4R)-4-FGln is mediated by amino acid transporters, primarily the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), which is frequently overexpressed in cancer cells.[7][8][9][10]
Metabolism and Intracellular Fate
Once transported into the cell, (2S,4R)-4-FGln serves as a probe for the intracellular glutamine pool.[8][9][11] While it is considered to be minimally metabolized compared to native glutamine, a significant portion can be incorporated into proteins.[6][8][9][11] The initial and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS).[8][9] (2S,4R)-4-fluoroglutamate has been identified as a metabolite of (2S,4R)-4-FGln in vivo.[6] The inhibition of GLS leads to an accumulation of intracellular glutamine, a change that can be detected and quantified using --INVALID-LINK---4-FGln PET.[8][9][12]
Quantitative Data Summary
The following tables summarize the key quantitative data on the from published studies.
Table 1: In Vitro Cellular Uptake of [¹⁸F]4-Fluoroglutamine Stereoisomers
| Cell Line | Stereoisomer | Uptake (% dose/100 µg protein) | Time Point | Reference |
| 9L (rat glioblastoma) | (2S,4R) | High and sustained | 2 hours | [3] |
| 9L (rat glioblastoma) | (2S,4S) | High, with subsequent decrease | 2 hours | [3] |
| SF188 (human glioblastoma) | (2S,4R) | ~16% (maximum) | 60 min | [6][13] |
| 9L (rat glioblastoma) | (2S,4R) | ~16% (maximum) | Not specified | [6][13] |
| SF188 (human glioblastoma) | (2S,4R) | Higher than ¹⁸F-FDG | Not specified | [6][13] |
Table 2: Inhibition of --INVALID-LINK---4-Fluoroglutamine Uptake in 9L Cells
| Inhibitor | Concentration | Inhibition of Uptake | Target Transporter | Reference |
| L-Glutamine | 5 mM | ~90% | System N | [3] |
| L-Serine | 5 mM | Considerable | System ASC | [3] |
| MeAIB | 5 mM | Little to no effect | System A | [3] |
Table 3: Protein Incorporation of --INVALID-LINK---4-Fluoroglutamine
| Cell Line | Time Point | Protein Incorporation (%) | Reference |
| 9L (rat glioblastoma) | 30 min | 29% | [6] |
| 9L (rat glioblastoma) | 120 min | 72% | [6] |
| SF188 (human glioblastoma) | 30 min | 12% | [6] |
| SF188 (human glioblastoma) | 120 min | 62% | [6] |
Table 4: In Vivo Biodistribution of --INVALID-LINK---4-Fluoroglutamine in Rodent Models
| Animal Model | Tissue | Uptake (%ID/g) | Time Point | Reference |
| ICR Mice (Normal) | Pancreas | 19.7% | 30 min | [6] |
| ICR Mice (Normal) | Blood | 0.48% | 240 min | [6] |
| F344 Rats with 9L xenografts | Tumor | 1.03% | 30 min | [6] |
| F344 Rats with 9L xenografts | Tumor-to-Muscle Ratio | 2.78 | 30 min | [6] |
| F344 Rats with 9L xenografts | Tumor-to-Muscle Ratio | 2.00 | 60 min | [6] |
Signaling Pathways and Regulation
The increased reliance on glutamine metabolism in cancer is driven by key oncogenic signaling pathways, including the PI3K/Akt/mTOR and c-Myc pathways.[3][6][10] These pathways upregulate the expression of glutamine transporters and metabolic enzymes, thereby enhancing glutamine uptake and utilization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the .
Radiosynthesis of ¹⁸F-4-Fluoroglutamine
The radiosynthesis is typically performed using an automated module.[5] The general procedure involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. The reaction is sensitive to basic conditions, which can cause epimerization.[5] Purification is achieved using high-performance liquid chromatography (HPLC) to ensure high radiochemical and stereochemical purity.[6][11]
In Vitro Cell Uptake Assay
-
Cell Culture: Cancer cell lines (e.g., 9L, SF188) are cultured in appropriate media to logarithmic growth phase.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Incubation: The culture medium is replaced with a buffer solution containing [¹⁸F]4-fluoroglutamine and incubated at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).
-
Washing: The incubation is stopped by aspirating the radioactive medium and washing the cells with ice-cold buffer to remove unbound tracer.
-
Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Protein Assay: The protein content of the lysate is determined to normalize the radioactivity counts.
-
Data Analysis: Uptake is expressed as a percentage of the administered dose per 100 µg of protein.[6]
For inhibition studies, cells are pre-incubated with potential inhibitors (e.g., L-glutamine, L-serine) before the addition of the radiotracer.[3]
Protein Incorporation Assay
-
Following the incubation step of the cell uptake assay, trichloroacetic acid (TCA) is added to the cell lysate to precipitate proteins and other macromolecules.
-
The mixture is centrifuged to separate the supernatant (containing free radiotracer) from the pellet (containing protein-incorporated radiotracer).
-
The radioactivity in both the supernatant and the pellet is measured.
-
Protein incorporation is calculated as the percentage of radioactivity in the pellet relative to the total cellular radioactivity.[6]
In Vivo PET Imaging and Biodistribution Studies
-
Animal Models: Tumor-bearing animal models are established, for example, by subcutaneous injection of cancer cells into immunodeficient mice or rats.[6]
-
Tracer Administration: A defined dose of [¹⁸F]4-fluoroglutamine is administered intravenously.
-
PET Scanning: Dynamic or static PET scans are acquired over a specified period (e.g., up to 2 hours).[6][11]
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to generate time-activity curves and calculate standardized uptake values (SUVs).
-
Biodistribution: At the end of the imaging session, animals are euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured.
-
Data Analysis: Tissue uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]
Conclusion
The stereoisomers of 4-fluoroglutamine exhibit distinct biological properties, with the (2S,4R) isomer emerging as a potent and selective PET imaging agent for visualizing tumors with high glutamine metabolism. Its uptake is mediated by specific amino acid transporters and is sensitive to the activity of the glutaminolysis pathway. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to exploit the unique metabolic dependencies of cancer for diagnostic and therapeutic purposes. Further investigation into the nuanced metabolic fates of all four stereoisomers may uncover additional applications and a deeper understanding of cancer metabolism.
References
- 1. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors - figshare - Figshare [figshare.com]
- 5. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. [18F](2 S,4 R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple-Negative Breast Cancer in Response to Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Enzymatic Conversion of DL-erythro-4-Fluoroisoglutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isoglutamine, the α-amide of glutamic acid, and its derivatives are important structural motifs in various biologically active molecules. The introduction of a fluorine atom at the 4-position of the isoglutamine backbone can significantly alter its physicochemical properties, including pKa, lipophilicity, and metabolic stability, making 4-fluoroisoglutamine a compelling candidate for investigation in drug discovery and as a probe for in vivo imaging. The biological activity of chiral molecules is often stereospecific, necessitating the development of efficient methods for the preparation of single enantiomers.
While the enzymatic conversion of L-glutamine by glutaminases is well-characterized, these enzymes exhibit high substrate specificity and are generally inactive towards D-enantiomers and isoglutamine.[1] This guide, therefore, explores alternative enzymatic strategies for the stereoselective conversion of DL-erythro-4-Fluoroisoglutamine, focusing on the principles of kinetic resolution catalyzed by enzymes with broader substrate tolerance, such as lipases and amidases.
Potential Enzymatic Conversion Strategies
Given the lack of specific literature on the enzymatic conversion of this compound, a logical starting point is the exploration of enzymes known to catalyze the kinetic resolution of structurally similar fluorinated amino acid derivatives. The primary proposed strategy is the stereoselective hydrolysis of the amide bond of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted.
Lipase-Catalyzed Kinetic Resolution
Lipases (EC 3.1.1.3) are versatile enzymes known to catalyze the hydrolysis of a wide range of esters and, in some cases, amides, often with high enantioselectivity.[1][2] Their utility in the kinetic resolution of fluorinated β-amino acid esters has been demonstrated.[2] It is plausible that a lipase could selectively hydrolyze the amide bond of either the D- or L-enantiomer of this compound.
Amidase-Catalyzed Kinetic Resolution
Amidases (EC 3.5.1.4), also known as amidohydrolases, catalyze the hydrolysis of amide bonds.[3] While many amidases exhibit specificity, some possess broad substrate scope and have been employed in the kinetic resolution of amino acid amides.[4][5] An amidase with appropriate stereoselectivity could be a suitable candidate for the resolution of this compound.
Experimental Protocols (Hypothetical)
The following protocols are proposed as a starting point for the investigation of the enzymatic kinetic resolution of this compound. Optimization of these parameters will be crucial for a successful outcome.
General Screening of Biocatalysts
Objective: To identify a commercially available lipase or amidase capable of stereoselectively hydrolyzing one enantiomer of this compound.
Materials:
-
This compound
-
A panel of commercially available lipases (e.g., from Candida antarctica (CAL-A, CAL-B), Pseudomonas cepacia, Porcine pancreas) and amidases.
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic co-solvents (e.g., DMSO, isopropanol)
-
Quenching solution (e.g., 1 M HCl)
-
Analytical standards of L- and D-erythro-4-Fluoroisoglutamic acid.
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable buffer, potentially with a small amount of co-solvent to ensure solubility.
-
Dispense the substrate solution into microtiter plates or reaction vials.
-
Add a small amount of each enzyme to be screened to individual wells/vials.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation.
-
At various time points (e.g., 1, 4, 12, 24 hours), withdraw aliquots and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by a suitable chiral chromatography method (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the remaining substrate and the formed product (4-fluoroisoglutamic acid).
Optimization of Reaction Conditions
Objective: To optimize the reaction conditions for the most promising enzyme identified in the screening phase.
Parameters to Optimize:
-
pH: Vary the pH of the buffer (e.g., from 5.0 to 9.0) to determine the optimal pH for enzyme activity and selectivity.
-
Temperature: Investigate a range of temperatures (e.g., 20°C to 50°C).
-
Co-solvent: Evaluate the effect of different organic co-solvents and their concentration on the reaction rate and enantioselectivity.
-
Substrate Concentration: Determine the optimal substrate concentration to balance reaction rate and potential substrate inhibition.
-
Enzyme Loading: Vary the amount of enzyme to find the minimum required for efficient conversion in a reasonable timeframe.
Data Presentation
Quantitative data from enzymatic conversion experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Screening of Biocatalysts for the Kinetic Resolution of this compound
| Enzyme | Source Organism | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E) |
| Lipase A | Candida antarctica | ||||
| Lipase B | Candida antarctica | ||||
| Lipase | Pseudomonas cepacia | ||||
| Amidase | Rhodococcus erythropolis | ||||
| ... | ... |
Table 2: Optimization of Reaction Parameters for [Selected Enzyme]
| Parameter | Value | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E) |
| pH | 5.0 | ||||
| 6.0 | |||||
| 7.0 | |||||
| 8.0 | |||||
| Temperature (°C) | 25 | ||||
| 30 | |||||
| 37 | |||||
| Co-solvent (%) | 0 | ||||
| 10 | |||||
| 20 |
Visualizations
Hypothetical Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Generalized Glutamine Metabolism Pathway
Caption: Simplified overview of key pathways in glutamine metabolism.
Conclusion and Future Directions
While direct enzymatic routes for the conversion of this compound remain to be elucidated, the principles of enzymatic kinetic resolution offer a promising avenue for the stereoselective synthesis of its enantiomers. This guide provides a foundational framework for initiating such investigations. Future work should focus on a broad screening of lipases and amidases, followed by rigorous optimization of reaction conditions for promising candidates. Furthermore, protein engineering and directed evolution could be employed to enhance the activity and selectivity of identified enzymes. The successful development of a robust enzymatic process will be invaluable for the synthesis of enantiomerically pure 4-fluoroisoglutamine, thereby facilitating further research into its potential therapeutic and diagnostic applications.
References
- 1. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidase - Wikipedia [en.wikipedia.org]
- 4. Amidase as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of 4-Fluoroisoglutamine with Glutamine Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, particularly cancer cells, where it serves as a key source of carbon and nitrogen for biosynthesis and energy production. The transport of glutamine across the cell membrane is mediated by a variety of amino acid transporters, with key players including the Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5), the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5), and members of the Sodium-coupled Neutral Amino Acid Transporter (SNAT) family (SLC38). Given the reliance of many tumors on glutamine, these transporters have emerged as promising targets for cancer therapy and diagnostics.
4-Fluoroisoglutamine, particularly the (2S,4R) stereoisomer, is a synthetic analog of glutamine that has garnered significant interest as a probe for imaging glutamine metabolism in vivo using Positron Emission Tomography (PET) when labeled with fluorine-18 ([¹⁸F]-(2S,4R)-4-fluoroglutamine). Understanding the interaction of this analog with various glutamine transporters is paramount for the accurate interpretation of imaging data and for the development of novel therapeutic strategies targeting glutamine transport. This technical guide provides a comprehensive overview of the current knowledge on the interaction of 4-fluoroisoglutamine with glutamine transporters, including available quantitative data, detailed experimental protocols, and visualizations of key processes.
Quantitative Data on the Interaction of 4-Fluoroisoglutamine with Glutamine Transporters
Quantitative kinetic data on the interaction of 4-fluoroisoglutamine with specific, individual glutamine transporters is currently limited in the public domain. Most studies have been conducted in whole-cell systems, which typically express multiple glutamine transporters. This makes it challenging to assign specific kinetic parameters (Km, Ki, Vmax) to a single transporter isoform.
However, competitive inhibition studies provide valuable insights into the affinity of 4-fluoroisoglutamine for the overall glutamine transport machinery of a cell.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| (2S,4R)-4-Fluoroglutamine | RPMI8226 (Multiple Myeloma) | Inhibition of [³H]-L-Glutamine Uptake | [I]₀.₅ | 143 ± 35 µM | [1] |
| L-Glutamine | RPMI8226 (Multiple Myeloma) | Inhibition of [³H]-L-Glutamine Uptake | [I]₀.₅ | 193 ± 33 µM | [1] |
Table 1: Quantitative data on the inhibition of glutamine uptake by (2S,4R)-4-Fluoroglutamine. The half-maximal inhibitory concentration ([I]₀.₅) of (2S,4R)-4-fluoroglutamine for the uptake of radiolabeled L-glutamine was determined in a multiple myeloma cell line. The comparable [I]₀.₅ value to that of L-glutamine itself suggests that 4-fluoroisoglutamine is a competitive substrate for the glutamine transporters present in these cells.
Experimental Protocols
Synthesis of [¹⁸F]-(2S,4R)-4-Fluoroglutamine
The radiosynthesis of [¹⁸F]-(2S,4R)-4-fluoroglutamine is a multi-step process that is often automated for clinical production. The following is a generalized protocol based on published methods.
1. Production of [¹⁸F]Fluoride:
-
[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water with protons.
2. [¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., Chromafix® PS-HCO3).
-
The trapped [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of a phase transfer catalyst (e.g., 18-crown-6 or Kryptofix 2.2.2) and a weak base (e.g., potassium bicarbonate) in a mixture of organic solvent and water (e.g., acetonitrile/water or methanol/water).
3. Azeotropic Drying:
-
The solvent is removed by azeotropic distillation under a stream of nitrogen and vacuum at elevated temperatures to obtain anhydrous [¹⁸F]fluoride.
4. Nucleophilic Fluorination:
-
The protected precursor, typically a tosylate derivative of glutamine such as tert-butyl-(2S,4S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-4-tosyloxy-5-[(2,4,6-trimethoxybenzyl)amino] pentanoate, is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile) and added to the dried [¹⁸F]fluoride.
-
The reaction mixture is heated to promote nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
5. Deprotection:
-
The protecting groups are removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).
6. Purification:
-
The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column. The fraction containing [¹⁸F]-(2S,4R)-4-fluoroglutamine is collected.
7. Formulation:
-
The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., phosphate-buffered saline) for in vitro or in vivo use. The final product is sterilized by filtration.
8. Quality Control:
-
The radiochemical purity, enantiomeric purity, and specific activity of the final product are determined by analytical HPLC.
Cell-Based Glutamine Uptake Assay
This protocol describes a general method for measuring the uptake of radiolabeled glutamine or its analogs, such as [¹⁸F]-(2S,4R)-4-fluoroglutamine or [³H]-L-glutamine, into cultured cells.
1. Cell Culture:
-
Cells of interest are seeded in multi-well plates (e.g., 12-well or 24-well) and cultured to a desired confluency.
2. Preparation for Uptake Assay:
-
The culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a sodium-containing buffer at pH 7.4).
3. Uptake Initiation:
-
The uptake is initiated by adding the uptake buffer containing the radiolabeled substrate (e.g., [³H]-L-glutamine or [¹⁸F]-(2S,4R)-4-fluoroglutamine) at a known concentration and specific activity.
-
For inhibition studies, cells are pre-incubated with the inhibitor (e.g., unlabeled 4-fluoroisoglutamine or other amino acids) for a specified time before the addition of the radiolabeled substrate.
4. Incubation:
-
The cells are incubated at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes). The linear range of uptake should be determined in preliminary experiments.
5. Uptake Termination:
-
The uptake is terminated by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold stop buffer (e.g., ice-cold PBS) to remove extracellular radioactivity.
6. Cell Lysis and Scintillation Counting:
-
The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
An aliquot of the cell lysate is transferred to a scintillation vial containing scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
7. Data Analysis:
-
The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
The uptake is expressed as picomoles or nanomoles of substrate per milligram of protein per unit of time.
-
For inhibition studies, the IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Molecular Interaction and Transport Workflow
Caption: Conceptual workflow of 4-fluoroisoglutamine transport into a cell.
Experimental Workflow for a Competitive Uptake Assay
Caption: Experimental workflow for a competitive glutamine uptake assay.
Conclusion and Future Directions
4-Fluoroisoglutamine, particularly the [¹⁸F]-(2S,4R) stereoisomer, serves as a valuable tool for probing glutamine transport and metabolism. The available data strongly suggest that it acts as a competitive substrate for cellular glutamine transporters, with a notable involvement of the ASC system and its subtype ASCT2. While whole-cell kinetic data provides a good initial understanding of its interaction, a significant gap remains in the detailed characterization of its interaction with individual glutamine transporter isoforms.
Future research should focus on elucidating the specific kinetic parameters (Km, Ki, and Vmax) of 4-fluoroisoglutamine for key glutamine transporters such as ASCT2, LAT1, and various SNAT members. Such studies, ideally conducted in well-defined model systems like Xenopus oocytes or proteoliposomes with reconstituted transporters, will be instrumental in:
-
Improving the quantitative accuracy of PET imaging studies using [¹⁸F]-(2S,4R)-4-fluoroglutamine.
-
Facilitating the design of more potent and selective inhibitors of glutamine transport for therapeutic applications.
-
Enhancing our fundamental understanding of the structure-activity relationships governing substrate recognition and transport by this important class of membrane proteins.
The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support these future research endeavors and aid in the continued development of novel strategies to target glutamine metabolism in disease.
References
An In-depth Technical Guide on the Structural Analysis of DL-erythro-4-Fluoroisoglutamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of DL-erythro-4-Fluoroisoglutamine, a fluorinated analog of the amino acid glutamine. This compound and its stereoisomers are of significant interest as potential metabolic imaging agents for tumors and as inhibitors of specific biological pathways.[1][2] This document details the synthetic route, spectroscopic characterization, and crystallographic analysis of the erythro diastereomer, presenting key data in a structured format and outlining the experimental methodologies.
Synthesis of Optically Pure 4-Fluoroglutamine Stereoisomers
The synthesis of all four stereoisomers of 4-fluoroglutamine (4-FGln), including the erythro isomers (2S,4R and 2R,4S), has been successfully accomplished.[1] A versatile synthetic route was developed utilizing a Passerini three-component reaction, which efficiently constructs the backbone of 4-substituted glutamine derivatives.[1] This is followed by a four-step reaction sequence, highlighted by a "neutralized" tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) fluorination reaction to introduce the fluorine atom with high yields and excellent optical purity.[1]
The key precursors for the fluorination step are the optically pure tosylates (2S,4R)-4-tosylglutamine and (2R,4S)-4-tosylglutamine. The fluorination of these precursors yields the desired (2S,4R)-4-fluoroglutamine and (2R,4S)-4-fluoroglutamine, which together constitute the DL-erythro racemate.[1]
Experimental Protocol: Synthesis of (2S,4R)-4-Fluoroglutamine [1]
A detailed experimental protocol for the synthesis is outlined in the research by Chen et al. (2010). The key steps involve:
-
Passerini Reaction: Construction of the glutamine backbone.
-
Separation of Diastereomers: Flash chromatography is used to separate the intermediate 4-hydroxy isomers.
-
Tosylation: The separated hydroxy isomers are converted to their corresponding tosylates in excellent yields.
-
Nucleophilic Fluorination: The tosylate precursor is subjected to a fluorination reaction using a "neutralized" TASF reagent.
-
Deprotection: A global deprotection is carried out using trifluoroacetic acid (TFA) and dimethyl sulfide (DMS).
-
Purification: The final product is purified using a Dowex 50WX8-200 (H+ form) resin column, followed by recrystallization from ethanol/water.
The purity of the final product is confirmed by a specific chiral High-Performance Liquid Chromatography (HPLC) method, which can differentiate the four 4-FGln stereoisomers.[1]
Structural Elucidation
The definitive three-dimensional structure of the erythro isomers of 4-fluoroglutamine has been determined by single-crystal X-ray crystallography.[1] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the chiral centers.
2.1. X-ray Crystallography
Fine crystals of the protected intermediate and the final deprotected (2S,4R)-4-fluoroglutamine were obtained by slow evaporation and subjected to X-ray diffraction analysis.[1] The resulting crystallographic data unequivocally confirmed the erythro relative configuration and the absolute configuration of the stereocenters.[1]
Quantitative Crystallographic Data for (2S,4R)-4-Fluoroisoglutamine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | Data not available in abstract |
| b (Å) | Data not available in abstract |
| c (Å) | Data not available in abstract |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Selected Bond Lengths (Å) | Data not available in abstract |
| Selected Bond Angles (°) | Data not available in abstract |
| Selected Torsion Angles (°) | Data not available in abstract |
Note: Specific quantitative data such as unit cell dimensions, bond lengths, and bond angles are typically found in the Crystallographic Information Files (CIFs) submitted to crystallographic databases. The primary literature indicates these files are available in the supporting information.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals suitable for X-ray diffraction were grown using a slow evaporation method.[1]
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic model is built and refined to fit the experimental data.[3][4]
2.2. Spectroscopic Analysis
While detailed spectroscopic data is not available in the abstracts, the primary literature confirms that the synthesized compounds were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Expected Spectroscopic Data:
| Technique | Key Observables |
| ¹H NMR | Chemical shifts and coupling constants for protons, confirming the connectivity and stereochemistry of the molecule. The coupling between protons on C3 and C4, and between the proton on C4 and the fluorine atom would be particularly informative for confirming the erythro configuration. |
| ¹³C NMR | Chemical shifts for each carbon atom, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | The chemical shift of the fluorine atom. |
| Mass Spectrometry | The molecular weight of the compound, confirming its elemental composition. |
Note: The supporting information of the cited primary research contains the ¹H and ¹³C NMR spectra.[1]
Biological Activity and Significance
This compound and its individual enantiomers have shown interesting biological activity, making them valuable tools for research and potential clinical applications.
-
Metabolic Imaging: The fluorine-18 labeled versions of 4-fluoroglutamine isomers have been synthesized and evaluated as potential metabolic imaging agents for tumors using Positron Emission Tomography (PET).[1] In vitro cell uptake studies in 9L tumor cells demonstrated that the uptake is highly specific for the L-glutamine analogues, --INVALID-LINK---4-FGln and --INVALID-LINK---4-FGln, and is likely associated with native L-glutamine transporters.[1]
-
Enzyme Inhibition: The related compound, DL-threo-4-fluoroglutamic acid, has been shown to be an effective, concentration-dependent inhibitor of folylpolyglutamate synthetase, acting as a chain-terminating alternate substrate.[2] The erythro isomer was found to be only weakly inhibitory in this specific study.[2]
-
Amino Acid Transporter Inhibition: The uptake of --INVALID-LINK---4-fluoroglutamine was significantly inhibited by L-glutamine, indicating interaction with system N amino acid transporters.[1]
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: A flowchart illustrating the key steps in the synthesis and structural elucidation of optically pure (2S,4R)-4-Fluoroisoglutamine.
Potential Biological Interaction Pathway
Caption: A diagram showing the competitive uptake of (2S,4R)-4-Fluoroisoglutamine and L-Glutamine via amino acid transporters in tumor cells.
References
An In-Depth Technical Guide to 4-Fluoroisoglutamine: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoroisoglutamine, a fluorinated analog of the amino acid isoglutamine, exists as a molecule with two chiral centers, giving rise to four possible stereoisomers. These diastereomers, specifically the erythro and threo forms, are synthesized from the corresponding diastereomers of 4-fluoroglutamic acid. While its biological significance is not as extensively documented as its regioisomer, 4-fluoroglutamine, which is a notable PET imaging agent for tumor metabolism, understanding the distinct physicochemical properties and synthetic routes of 4-fluoroisoglutamine is crucial for its potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its stability.
Physicochemical Properties of 4-Fluoroisoglutamine
Quantitative data for the distinct diastereomers of 4-fluoroisoglutamine are not widely available in public literature. However, based on its molecular structure and the properties of its precursor, 4-fluoroglutamic acid, we can infer key characteristics.
Table 1: Physicochemical Properties of 4-Fluoroisoglutamine and its Precursor
| Property | 4-Fluoroisoglutamine (C₅H₉FN₂O₃) | 4-Fluoroglutamic Acid (C₅H₈FNO₄) |
| Molecular Formula | C₅H₉FN₂O₃ | C₅H₈FNO₄ |
| Molecular Weight | ~164.14 g/mol | 165.12 g/mol [1] |
| Stereoisomers | Four stereoisomers (two pairs of enantiomers): (,) and (,) -erythro, and (,) and (,) -threo | Four stereoisomers (two pairs of enantiomers): (2S,4S), (2R,4R), (2S,4R), and (2R,4S) |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not reported | Not reported |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water. |
| pKa | Not reported | Not reported |
Synthesis and Experimental Protocols
The primary route for the synthesis of the pure diastereomers of 4-fluoroisoglutamine involves the ammonolysis of the corresponding methyl esters of erythro- and threo-4-fluoroglutamic acid[1].
Synthesis of 4-Fluoroglutamic Acid Diastereomers
The synthesis of the precursor, 4-fluoroglutamic acid, has been a subject of considerable study. Various methods have been developed to obtain the racemic erythro and threo forms, which can then be resolved into their respective enantiomers.
Preparation of 4-Fluoroisoglutamine Diastereomers
The following is a generalized experimental protocol based on the established chemical transformations for the synthesis of isoglutamine from glutamic acid.
Workflow for the Synthesis of 4-Fluoroisoglutamine Diastereomers
Caption: General workflow for the synthesis of 4-fluoroisoglutamine diastereomers.
Experimental Protocol:
-
Esterification of 4-Fluoroglutamic Acid:
-
A solution of a pure diastereomer of 4-fluoroglutamic acid (erythro or threo) in methanol is treated with an acid catalyst (e.g., thionyl chloride or dry HCl gas) at a controlled temperature (typically reflux).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude methyl ester of 4-fluoroglutamic acid. Purification can be achieved by crystallization or chromatography.
-
-
Ammonolysis of the Methyl Ester:
-
The purified methyl ester of 4-fluoroglutamic acid is dissolved in a solution of ammonia in methanol.
-
The reaction mixture is stirred at room temperature in a sealed vessel.
-
The progress of the ammonolysis is monitored by TLC.
-
Once the reaction is complete, the solvent is evaporated to yield the crude 4-fluoroisoglutamine.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure erythro or threo diastereomer of 4-fluoroisoglutamine.
-
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 4-Fluoroisoglutamine
| Technique | Expected Observations |
| ¹H NMR | The spectrum will be complex due to the two chiral centers, leading to distinct signals for the diastereotopic protons. Key signals would include multiplets for the protons on the carbon backbone and distinct chemical shifts for the amide protons. The fluorine atom will cause additional splitting of adjacent proton signals. |
| ¹³C NMR | Distinct signals for the five carbon atoms are expected. The chemical shift of the carbon bearing the fluorine atom will be significantly affected. |
| ¹⁹F NMR | A single resonance (or a multiplet depending on proton coupling) is expected, with a chemical shift characteristic of a secondary alkyl fluoride. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (~164.14). Fragmentation patterns would likely involve the loss of ammonia, water, and parts of the carbon chain. |
Stability
The stability of 4-fluoroisoglutamine is an important consideration for its storage and potential therapeutic use. Based on the known stability of its isomer, 4-fluoroglutamine, several degradation pathways are possible[1].
-
Hydrolysis: The amide group of the isoglutamine moiety can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 4-fluoroglutamic acid.
-
Cyclization: Similar to glutamine, there is a potential for intramolecular cyclization to form a lactam, specifically 4-fluoropyroglutamic acid, particularly under heating or in strong acidic or basic conditions[1].
It is recommended to store 4-fluoroisoglutamine in a cool, dry place to minimize degradation. For solutions, neutral pH and low temperatures are advisable.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities and signaling pathway interactions of 4-fluoroisoglutamine. The vast majority of studies on fluorinated glutamine analogs have focused on 4-fluoroglutamine, particularly the (2S, 4R) stereoisomer, as a tracer for in vivo imaging of tumor glutamine metabolism using Positron Emission Tomography (PET).
Glutamine Metabolism Pathway
Caption: Simplified overview of the glutamine metabolism pathway in cancer cells.
It is plausible that 4-fluoroisoglutamine could interact with enzymes and transporters involved in glutamine and amino acid metabolism. However, without experimental data, its specific effects remain speculative. Future research is needed to elucidate the biological role of 4-fluoroisoglutamine and its potential as a therapeutic agent or research tool.
Conclusion
4-Fluoroisoglutamine represents an intriguing fluorinated amino acid derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed characterization data for its individual diastereomers are scarce in publicly accessible literature, the synthetic pathway from the corresponding 4-fluoroglutamic acids is established. This technical guide provides a foundational understanding of its physicochemical properties, a detailed methodology for its synthesis, and considerations for its stability. Further research is warranted to fully characterize the distinct properties of each stereoisomer and to explore their biological activities and potential roles in modulating metabolic pathways.
References
A Technical Guide to Investigating DL-erythro-4-Fluoroisoglutamine as a Glutaminase Substrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is a notable absence of publicly available research specifically detailing the interaction between DL-erythro-4-Fluoroisoglutamine and glutaminase. This guide is therefore intended to serve as a comprehensive theoretical and practical framework for researchers wishing to investigate this potential interaction. It provides hypothesized mechanisms, detailed experimental protocols adapted from established methods, and a structured approach to data interpretation, based on current knowledge of glutaminase function and the properties of related fluorinated amino acid analogs.
Introduction: Glutaminase and the Potential of Novel Substrates
Glutaminolysis, the enzymatic conversion of glutamine to glutamate by glutaminase (GLS), is a critical metabolic pathway, particularly in oncology, immunology, and neuroscience.[1] The overexpression of glutaminase in many cancer types to support rapid proliferation and survival has made it a prime target for therapeutic intervention.[2] The development of novel substrates and inhibitors is therefore of high interest for both diagnostic and therapeutic applications.
This compound is a synthetic amino acid analog. Its structure presents two key variations from the natural glutaminase substrate, L-glutamine:
-
Isoglutamine backbone: The amide group is on the α-carbon, whereas in glutamine it is on the γ-carbon.[3]
-
Erythro-4-fluoro modification: A fluorine atom is introduced at the 4th position with erythro stereochemistry.
These modifications raise intriguing questions about its potential to act as a substrate, a competitive inhibitor, or an allosteric modulator of glutaminase. This guide outlines the necessary steps to elucidate its role.
Theoretical Framework: Hypothesizing the Interaction
Structural Comparison and Potential for Active Site Binding
The primary question is whether this compound can physically access and bind to the glutaminase active site, which is specifically evolved to recognize L-glutamine.
Figure 1: Structural relationships between L-glutamine and the test compound.
-
Impact of the Isoglutamine Structure: Glutaminase specifically catalyzes the hydrolysis of the γ-amido bond of L-glutamine.[4] The repositioning of the amide group to the α-carbon in isoglutamine fundamentally alters the molecule's shape and charge distribution. It is highly probable that this change will prevent it from being a substrate, as the catalytic machinery of the enzyme will not be correctly aligned to hydrolyze the α-amide bond. However, it may still bind to the active site, potentially acting as a competitive inhibitor.
-
Impact of the 4-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but is highly electronegative. Its introduction can alter the electronic properties of the molecule and its binding interactions within the active site. The erythro stereochemistry will dictate a specific spatial arrangement. Studies on other fluorinated glutamate analogs have shown that such modifications can have a wide range of effects, from being inert to acting as potent inhibitors or even substrates for different enzymes.[5]
Glutaminolysis Pathway Context
Understanding the canonical glutaminolysis pathway is essential for designing assays and interpreting results. The primary output of glutaminase activity is glutamate, which can be further metabolized.
Figure 2: Core glutaminolysis pathway.
Assays for glutaminase activity typically measure the production of glutamate or the consumption of glutamine. A common and reliable method is a coupled enzyme assay where the glutamate produced is converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concurrent reduction of NAD+ to NADH, which can be monitored spectrophotometrically.[6]
Experimental Protocols
The following protocols provide a detailed methodology for characterizing the interaction of this compound with glutaminase.
General Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol is designed to measure the rate of glutamate production and can be adapted to test for substrate activity or inhibition.
Materials:
-
Recombinant human glutaminase (GAC isoform recommended)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
L-glutamine (substrate)
-
This compound (test compound)
-
Glutamate Dehydrogenase (GDH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing Tris-HCl buffer, NAD+, and GDH. The final concentrations in the well should be optimized, but a starting point is 1-2 mM NAD+ and 5-10 units/mL GDH.
-
Aliquot Master Mix: Add the appropriate volume of the master mix to each well of the 96-well plate.
-
Add Test Compound/Substrate:
-
For Substrate Activity Test: Add varying concentrations of this compound to the wells. Include wells with L-glutamine as a positive control and wells with no substrate as a negative control.
-
For Inhibition Test: Add a constant, non-saturating concentration of L-glutamine (e.g., at its Km value) to all wells, then add varying concentrations of this compound.
-
-
Equilibrate: Incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Add a pre-determined amount of glutaminase to each well to start the reaction.
-
Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of increase in absorbance corresponds to the rate of NADH production, which is proportional to glutaminase activity.
Experimental Workflow
The logical flow of experiments is crucial to efficiently characterize the compound.
Figure 3: Proposed experimental workflow for characterization.
Data Presentation and Interpretation
Clear and structured data presentation is key. All quantitative data should be summarized in tables for easy comparison.
For Substrate Activity
If this compound is found to be a substrate, its kinetic parameters should be determined by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.
Table 1: Hypothetical Kinetic Parameters as a Glutaminase Substrate
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Relative Efficiency (Vmax/Km) |
|---|---|---|---|
| L-Glutamine (Control) | e.g., 2-5 | e.g., 10-20 | Calculated |
| this compound | Experimental Value | Experimental Value | Calculated |
-
Interpretation: A high Km would indicate low affinity for the enzyme. A low Vmax would suggest slow catalysis. The Vmax/Km provides a measure of catalytic efficiency.
For Inhibitory Activity
If the compound inhibits the glutaminase-catalyzed conversion of L-glutamine, the inhibition constant (Ki) and mechanism should be determined. This is typically done by measuring reaction rates at multiple fixed concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots.
Table 2: Hypothetical Inhibition Data for this compound
| Inhibitor | Ki (µM) | Type of Inhibition |
|---|---|---|
| CB-839 (Control) | e.g., 0.02-0.05 | Allosteric (Non-competitive) |
| this compound | Experimental Value | e.g., Competitive, Non-competitive |
-
Interpretation: The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor. The type of inhibition provides insight into whether the compound binds at the active site (competitive) or an allosteric site.
Conclusion
While direct evidence remains elusive, the structural novelty of this compound makes it a compound of interest for the study of glutaminase. Its altered amide position suggests it is unlikely to be a substrate, but the combination of its isoglutamine core and specific fluorination pattern may allow it to bind to the active site and act as a competitive inhibitor. The experimental framework provided in this guide offers a robust, systematic approach to test these hypotheses, determine kinetic parameters, and ultimately elucidate the role, if any, of this compound in the context of glutaminase activity. Such research will contribute valuable knowledge to the field of enzyme kinetics and may inform the design of future therapeutic agents targeting glutamine metabolism.
References
- 1. Glutamine and glutamate: Nonessential or essential amino acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoglutamine - Wikipedia [en.wikipedia.org]
- 4. L-Glutamine-, peptidyl- and protein-glutaminases: structural features and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 4-Fluoroglutamine on Glutaminolysis and Associated Biochemical Pathways: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the biochemical pathways affected by 4-fluoroglutamine, a key substrate analog used in the study of cancer metabolism. Primarily focusing on the well-characterized (2S,4R)-4-fluoroglutamine isomer, this document details its interaction with the glutaminolysis pathway and downstream metabolic processes. This guide synthesizes available quantitative data, presents detailed experimental methodologies, and provides visual representations of the involved biochemical networks and experimental workflows.
Note on Nomenclature: The vast majority of scientific literature focuses on the biological effects of "4-fluoroglutamine," particularly the (2S,4R) stereoisomer, which is a critical tool in positron emission tomography (PET) for imaging tumor metabolism. The term "4-fluoroisoglutamine" is not commonly found in the context of its effects on biochemical pathways. It is presumed that the intended subject of this guide is the widely studied 4-fluoroglutamine, and all subsequent information pertains to this compound.
Core Biochemical Pathway: Glutaminolysis
The primary biochemical pathway influenced by 4-fluoroglutamine is glutaminolysis , a metabolic process where glutamine is converted to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. In many cancer cells, glutaminolysis is significantly upregulated to meet the high demand for energy and biosynthetic precursors required for rapid proliferation. 4-Fluoroglutamine acts as an analog of glutamine, allowing for the interrogation of this pathway.
The initial steps of glutaminolysis involving 4-fluoroglutamine are as follows:
-
Cellular Uptake: 4-fluoroglutamine is transported into the cell by the same amino acid transporters as glutamine, most notably ASCT2 (Alanine, Serine, Cysteine Transporter 2).
-
Conversion to 4-Fluoroglutamate: Once inside the cell, 4-fluoroglutamine is a substrate for the enzyme glutaminase (GLS) , which catalyzes its hydrolysis to 4-fluoroglutamate and ammonia.
While it is a substrate for glutaminase, (2S,4R)-4-fluoroglutamine is considered to be "minimally metabolized"[1][2]. This suggests that the conversion to 4-fluoroglutamate may be less efficient than that of native glutamine, or that subsequent metabolic steps are significantly hindered. This property is advantageous for its use as a PET tracer, as it allows for accumulation within cells with high glutamine uptake.
The significance of this interaction is particularly evident when studying the effects of glutaminase inhibitors. Treatment of cancer cells with a GLS inhibitor like CB-839 leads to an increase in the intracellular glutamine pool, which can be non-invasively measured by an increased uptake and retention of [18F]-(2S,4R)4-fluoroglutamine in PET imaging[3].
Downstream Metabolic Pathways
The conversion of glutamine to α-ketoglutarate is a critical anaplerotic reaction that replenishes TCA cycle intermediates. These intermediates are essential for:
-
Energy Production: Oxidation of α-ketoglutarate in the TCA cycle generates NADH and FADH2, which fuel oxidative phosphorylation.
-
Biosynthesis: TCA cycle intermediates are precursors for the synthesis of other non-essential amino acids, fatty acids, and nucleotides.
-
Redox Homeostasis: Glutamine metabolism is coupled to the production of NADPH and the synthesis of glutathione, a key antioxidant.
By acting as a glutamine analog, 4-fluoroglutamine is implicated in these downstream pathways. However, due to its limited metabolism beyond 4-fluoroglutamate, its primary effect is as a competitive substrate that allows for the measurement of glutamine flux rather than directly promoting or inhibiting these downstream processes.
Quantitative Data
Quantitative data on the direct enzymatic inhibition by 4-fluoroglutamine is scarce in the literature. Its primary use is as a tracer for PET imaging, where quantification is focused on uptake and biodistribution.
Table 1: In Vitro Uptake of [18F]-(2S,4R)4-Fluoroglutamine in Glioblastoma Cells
| Cell Line | Time (min) | % Dose / 100 µg Protein |
|---|---|---|
| 9L | 60 | 22% |
| SF188 | 30 | 21% |
Data extracted from Qu et al., J Am Chem Soc, 2010.[4]
Table 2: Protein Incorporation of [18F]-(2S,4R)4-Fluoroglutamine
| Cell Line | Time (min) | % Incorporation into Protein |
|---|---|---|
| 9L | 30 | 29% |
| 9L | 120 | 72% |
| SF188 | 30 | 12% |
| SF188 | 120 | 62% |
Data from Ploessl et al., J Nucl Med, 2012.[5][6]
Table 3: Tumor-to-Healthy Tissue Ratios from in vivo PET Imaging
| Animal Model | Tumor Type | Time (min) | Tumor-to-Muscle Ratio | Tumor-to-Brain Ratio |
|---|---|---|---|---|
| F344 Rat | 9L Glioma | 30 | 2.78 | - |
| F344 Rat | 9L Glioma | 60 | 2.00 | - |
| Nude Mouse | BT4C Glioma | Dynamic | - | 1.99 ± 0.19 |
Data from Ploessl et al., J Nucl Med, 2012 and Lanam et al., Front Oncol, 2021.[6][7]
Experimental Protocols
Synthesis of (2S,4R)-4-[18F]Fluoroglutamine
The radiosynthesis of (2S,4R)-4-[18F]fluoroglutamine is typically performed using an automated synthesis module.
Principle: The synthesis involves a nucleophilic substitution reaction where [18F]fluoride displaces a leaving group (e.g., tosylate) on a protected glutamine precursor, followed by deprotection.
Generalized Protocol:
-
[18F]Fluoride Production: [18F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.
-
Elution: The [18F]fluoride is eluted into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen.
-
Fluorination: The protected tosylate precursor of 4-fluoroglutamine, dissolved in a suitable organic solvent (e.g., acetonitrile), is added to the dried [18F]fluoride. The reaction mixture is heated (e.g., 70-95°C) for a specified time (e.g., 15 minutes) to facilitate the nucleophilic substitution.
-
Deprotection: The protecting groups (e.g., Boc, OtBu) are removed by acidic hydrolysis (e.g., using trifluoroacetic acid or hydrochloric acid) with heating.
-
Purification: The crude product is purified, typically using solid-phase extraction (SPE) cartridges and/or high-performance liquid chromatography (HPLC).
-
Formulation: The purified [18F]-(2S,4R)4-fluoroglutamine is formulated in a physiologically compatible buffer (e.g., saline) for in vivo use. This is a generalized protocol based on descriptions in Zhang et al. and Qu et al.[3][4]
In Vitro Cell Uptake Assay
Principle: This assay measures the uptake of radiolabeled 4-fluoroglutamine into cultured cells over time.
Generalized Protocol:
-
Cell Culture: Plate cells (e.g., 9L or SF188 glioblastoma cells) in multi-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with a suitable assay buffer (e.g., HBSS-HEPES, pH 7.4).
-
Initiation of Uptake: Add the assay buffer containing a known concentration of [18F]-(2S,4R)4-fluoroglutamine to each well to initiate uptake. For competition assays, co-incubate with a surplus of unlabeled glutamine or other amino acids.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.5N NaOH or a commercial lysis reagent).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Protein Normalization: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the radioactivity counts. Results are typically expressed as a percentage of the initial dose per microgram of protein. This protocol is a composite based on standard uptake assay methodologies.[8]
In Vivo PET Imaging in Xenograft Models
Principle: This method visualizes and quantifies the biodistribution of [18F]-(2S,4R)4-fluoroglutamine in a living animal bearing a tumor xenograft.
Generalized Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously or orthotopically injecting cancer cells (e.g., 9L glioma cells) into immunocompromised mice or rats[6][9][10].
-
Radiotracer Administration: Administer a known amount of [18F]-(2S,4R)4-fluoroglutamine to the animal, typically via intravenous (tail vein) injection.
-
PET/CT Scanning: Place the anesthetized animal in a small-animal PET/CT scanner. Acquire dynamic or static PET images over a specified duration (e.g., 60-90 minutes)[4]. A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the PET data using appropriate algorithms (e.g., ordered subset expectation maximization).
-
Image Analysis: Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, brain, heart) on the co-registered PET/CT images.
-
Quantification: Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV). Tumor-to-background ratios (e.g., tumor-to-muscle) are also calculated to assess imaging contrast. This protocol is based on methodologies described in studies by Ploessl et al. and others.[4][6][9][10]
Quantification of Glutamine and Glutamate by LC-MS/MS
Principle: This method provides sensitive and specific quantification of glutamine and its metabolite, glutamate, in biological samples.
Generalized Protocol:
-
Sample Preparation:
-
Harvest cells or tissue and rapidly quench metabolism (e.g., using liquid nitrogen).
-
Extract metabolites using a solvent system (e.g., methanol/water).
-
Add internal standards (e.g., deuterated glutamine and glutamate) for accurate quantification.
-
Deproteinate the sample, for instance, by centrifugation through a molecular weight cutoff filter (e.g., 10 kDa)[11].
-
-
Chromatographic Separation:
-
Inject the extracted sample into a liquid chromatography system.
-
Separate glutamine and glutamate using a suitable column (e.g., a C18 or HILIC column) and a specific mobile phase gradient. An ion-pairing reagent like heptafluorobutyric acid (HFBA) may be used to improve the retention of these polar molecules on a C18 column[12].
-
-
Mass Spectrometry Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for glutamine, glutamate, and their respective internal standards.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glutamine and glutamate.
-
Quantify the amount of glutamine and glutamate in the samples by comparing their peak areas to those of the internal standards and the standard curve. This is a generalized protocol based on established LC-MS/MS methods for amino acid analysis.[7][12][13]
-
Conclusion
4-Fluoroglutamine, particularly the (2S,4R) stereoisomer, serves as a crucial tool for investigating the upregulated glutaminolysis pathway in cancer. While not a potent inhibitor, its role as a substrate for glutamine transporters and glutaminase allows for the non-invasive imaging and quantification of glutamine flux. The primary biochemical pathway it interrogates is the conversion of glutamine to glutamate, a gateway to the TCA cycle and numerous biosynthetic pathways. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to utilize 4-fluoroglutamine in the study of cancer metabolism and the evaluation of novel therapeutics targeting this critical pathway.
References
- 1. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEASUREMENT OF THE INCORPORATION OF RADIOACTIVE AMINO ACIDS INTO PROTEIN BY A FILTER-PAPER DISK METHOD (Journal Article) | OSTI.GOV [osti.gov]
- 3. The potential utility of (2S,4R)-4-[18F] fluoroglutamine as a novel metabolic imaging marker for inflammation explored by rat models of arthritis and paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. agilent.com [agilent.com]
- 13. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Stability of DL-erythro-4-Fluoroisoglutamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the considerations for determining the in vitro stability of DL-erythro-4-Fluoroisoglutamine. While specific experimental data on the stability of this compound is not extensively available in public literature, this document outlines the potential stability liabilities based on its chemical structure and the general methodologies for its assessment.
Introduction
This compound is a fluorinated analog of the amino acid glutamine. Such analogs are of significant interest in drug discovery and development, often for their potential as metabolic imaging agents in oncology or as modulators of glutamine metabolism.[1][2][3][4] Understanding the in vitro stability of this compound is a critical step in its preclinical evaluation, providing insights into its shelf-life, formulation requirements, and metabolic fate.
Potential In Vitro Stability Liabilities
Based on the chemical structure of a glutamine analog, this compound is susceptible to several degradation pathways, particularly under in vitro experimental conditions. The presence of a fluorine atom at the 4-position can also influence its chemical reactivity.
-
Hydrolysis of the Amide Group: The primary amide in the isoglutamine side chain can undergo hydrolysis to form the corresponding carboxylic acid, DL-erythro-4-fluoroglutamic acid. This can be catalyzed by acidic or basic conditions, as well as by amidase enzymes present in biological matrices.[3]
-
Intramolecular Cyclization: Under certain pH conditions (either acidic or basic), the molecule can undergo intramolecular cyclization to form DL-erythro-4-fluoropyroglutamic acid.[3] This is a common degradation pathway for glutamine and its analogs.
-
Defluorination: While more commonly observed in vivo, enzymatic or chemical defluorination can be a potential metabolic route.[5]
Experimental Protocols for In Vitro Stability Assessment
To assess the in vitro stability of this compound, standardized protocols using various biological matrices and buffer systems are recommended. The following are detailed methodologies for key experiments.
This experiment determines the intrinsic chemical stability of the compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (e.g., pH 7.4) and basic (e.g., pH 9, 10).
-
Incubation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water). Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM).
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately quench the reaction (e.g., by adding an equal volume of cold acetonitrile containing an internal standard). Analyze the samples by a validated analytical method, such as LC-MS/MS, to quantify the remaining parent compound and identify any major degradation products.
-
Data Analysis: Calculate the half-life (t½) at each pH.
This assay evaluates the stability of the compound in the presence of enzymes found in plasma or serum.
Methodology:
-
Matrix Preparation: Thaw pooled human plasma or serum from a reputable commercial source at 37°C.
-
Incubation: Spike this compound into the plasma or serum to a final concentration (e.g., 1 µM).
-
Time Points: Incubate the samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Preparation: Precipitate proteins by adding a multiple volume excess of cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Determine the percentage of compound remaining at each time point and calculate the half-life.
This experiment assesses the susceptibility of the compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in the liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (100 mM, pH 7.4).
-
Prepare a working solution of liver microsomes (e.g., human, rat, mouse) in the phosphate buffer.
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal solution and the compound solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and this compound (final concentration, e.g., 1 µM).
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing and Analysis: Centrifuge the samples to remove precipitated proteins and analyze the supernatant using LC-MS/MS.
-
Data Analysis: Calculate the intrinsic clearance (Clint) and in vitro half-life.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| pH | Half-life (t½) in hours | Major Degradation Products Identified |
| 2.0 | ||
| 4.0 | ||
| 7.4 | ||
| 9.0 | ||
| 10.0 |
Table 2: Stability of this compound in Biological Matrices at 37°C
| Matrix | Half-life (t½) in minutes |
| Human Plasma | |
| Rat Plasma | |
| Mouse Plasma |
Table 3: Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½) in minutes | Intrinsic Clearance (Clint) in µL/min/mg protein |
| Human | ||
| Rat | ||
| Mouse |
Visualizations
The following diagram illustrates the potential chemical and metabolic degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
The diagram below outlines the general workflow for assessing the in vitro stability of a test compound.
Caption: General workflow for in vitro stability assays.
This diagram illustrates the proposed mechanism of cellular uptake and subsequent metabolic fate of this compound in tumor cells, based on its role as a glutamine analog.
References
- 1. Gamma-fluorinated analogues of glutamic acid and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-fluorinated analogues of glutamic acid and glutamine. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine - PMC [pmc.ncbi.nlm.nih.gov]
Exploration of 4-Fluoroisoglutamine in Diverse Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploration of 4-fluoroisoglutamine and its stereoisomers, particularly (2S,4R)-4-fluoroglutamine, in various cancer cell lines. This document details the synthesis, metabolic fate, and interaction with key cellular signaling pathways, offering a valuable resource for researchers in oncology and drug development.
Introduction to 4-Fluoroglutamine
Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of biomass and for energy production through a process termed glutaminolysis. The dependence of many tumors on glutamine has made its metabolic pathway an attractive target for cancer therapy and imaging. 4-Fluoroglutamine (4-FGln) is a glutamine analog that has been developed as a probe to investigate and visualize glutamine metabolism in cancer. The introduction of a fluorine atom allows for positron emission tomography (PET) imaging when using the 18F isotope.
This guide focuses on the synthesis and cellular exploration of the stereoisomers of 4-fluoroglutamine. It is important to note that while the term "4-fluoroisoglutamine" is used in the topic, the predominant body of research focuses on the stereoisomers of 4-fluoroglutamine. This document will primarily discuss these compounds, with a focus on the most biologically active isomer, (2S,4R)-4-fluoroglutamine.
Synthesis of 4-Fluoroglutamine Stereoisomers
A versatile synthetic route has been developed to produce all four stereoisomers of 4-fluoroglutamine with high optical purity. The key steps in this synthesis involve a Passerini three-component reaction to construct the backbone of the molecule, followed by a "neutralized" TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) fluorination reaction.[1] This method allows for the late-stage introduction of the fluorine atom, which is advantageous for radiolabeling with 18F.[1] The four stereoisomers synthesized are:
-
(2S,4R)-4-fluoroglutamine
-
(2S,4S)-4-fluoroglutamine
-
(2R,4S)-4-fluoroglutamine
-
(2R,4R)-4-fluoroglutamine
Cellular Uptake and Metabolism of 4-Fluoroglutamine
The cellular uptake of 18F-labeled 4-fluoroglutamine isomers has been evaluated in several cancer cell lines, revealing stereospecificity in transport and accumulation.
Quantitative Data on Cellular Uptake
The uptake of (2S,4R)-4-[18F]fluoroglutamine has been shown to be significantly higher than other isomers in tumor cells, suggesting it is the preferred substrate for cellular transport mechanisms.[1]
| Cell Line | Tracer | 30 min (% uptake/100 µg protein) | 60 min (% uptake/100 µg protein) | 120 min (% uptake/100 µg protein) | Reference |
| 9L (Rat Gliosarcoma) | (2S,4R)-4-[18F]FGln | 3.3 | - | - | [2] |
| (2S,4R)-4-[18F]FGlu | 1.66 | - | - | [2] | |
| SF188 (Human Glioblastoma) | (2S,4R)-4-[18F]FGln | 9.71 | - | - | [2] |
| (2S,4R)-4-[18F]FGlu | 4.14 | - | - | [2] | |
| PC-3 (Human Prostate Cancer) | (2S,4R)-4-[18F]FGln | 4.03 | - | - | [2] |
| (2S,4R)-4-[18F]FGlu | 0.85 | - | - | [2] | |
| HCC1806 (TNBC) | [18F]4F-Gln (Vehicle) | ~1.5 | ~1.8 | ~2.0 | [3] |
| [18F]4F-Gln (CB-839) | ~1.5 | ~5.5 | ~4.5 | [3] | |
| MCF-7 (ER+ Breast Cancer) | [18F]4F-Gln (Vehicle) | ~3.0 | ~3.5 | ~3.8 | [3] |
| [18F]4F-Gln (CB-839) | ~3.0 | ~4.0 | ~4.2 | [3] |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive; CB-839: A glutaminase inhibitor. Data for HCC1806 and MCF-7 are estimated from graphical representations in the source.
Metabolic Fate
Once inside the cell, 4-fluoroglutamine is a substrate for glutaminase, the first enzyme in the glutaminolysis pathway, which converts it to 4-fluoroglutamate.[1] However, it is reported to be minimally metabolized beyond this step in tumor cells.[4] A significant portion of the intracellular (2S,4R)-4-[18F]fluoroglutamine is incorporated into proteins, indicating its use in protein synthesis.[4]
| Cell Line | Time Point | Protein Incorporation of [18F]4F-Gln (%) |
| 9L | 30 min | 29 |
| 120 min | 72 | |
| SF188 | 30 min | 12 |
| 120 min | 62 |
Interaction with Signaling Pathways
The uptake and metabolism of glutamine are tightly regulated by oncogenic signaling pathways, most notably those driven by the c-Myc oncoprotein and the PI3K/Akt/mTOR pathway.
c-Myc and Glutamine Addiction
The c-Myc oncogene is a key transcriptional regulator that promotes glutaminolysis, leading to a state of "glutamine addiction" in cancer cells.[1] Myc upregulates the expression of genes involved in glutamine transport and metabolism, reprogramming mitochondrial metabolism to rely on glutamine as a primary bioenergetic substrate.[1]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and metabolism. While this pathway is well-known to stimulate glucose uptake and glycolysis, it also plays a role in regulating glutamine metabolism. Glutamine deprivation has been shown to affect the PI3K/Akt pathway.[5][6] Specifically, the absence of glutamine can lead to an increase in Akt phosphorylation, suggesting a complex interplay and potential feedback mechanisms between glutamine availability and this critical survival pathway.[5][6]
Caption: Interplay of 4-Fluoroglutamine with glutamine metabolism and oncogenic signaling.
Experimental Protocols
Cell Culture
-
Cell Lines: 9L (rat gliosarcoma), SF188 (human glioblastoma), HCC1806 (human triple-negative breast cancer), and MCF-7 (human estrogen receptor-positive breast cancer) cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Caption: General workflow for cell culture and preparation for experiments.
Radiotracer Uptake Assay
-
Cell Seeding: Seed cells (e.g., 25,000 cells/well for HCC1806) in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: For inhibition studies, pre-incubate cells with inhibitors (e.g., glutaminase inhibitor CB-839 at 1 µM) or vehicle control for a specified duration (e.g., 24 hours).[7]
-
Assay Initiation: Replace the culture medium with a buffer (e.g., PBS with Ca2+ and Mg2+) containing the 18F-labeled 4-fluoroglutamine.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).[7]
-
Termination: Stop the uptake by aspirating the radioactive medium and washing the cells twice with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity in a gamma counter.
-
Normalization: Determine the protein concentration in each well (e.g., using the Lowry method) and express the uptake as a percentage of the initial dose per 100 µg of protein.[7]
Caption: Workflow for the radiotracer uptake assay.
Protein Incorporation Assay
-
Cell Preparation: Culture cells to near confluency in appropriate culture vessels.
-
Radiolabeling: Incubate the cells with 18F-(2S,4R)4-fluoroglutamine for desired time points (e.g., 30 and 120 minutes).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using a method like trichloroacetic acid (TCA) precipitation.
-
Measurement: Measure the radioactivity in the protein pellet using a gamma counter.
-
Calculation: Express the incorporated radioactivity as a percentage of the total radioactivity in the cell lysate.
Conclusion
4-Fluoroglutamine, particularly the (2S,4R) stereoisomer, serves as a valuable tool for investigating the altered metabolism of cancer cells. Its uptake is prominent in cell lines with high c-Myc expression and is influenced by the activity of the PI3K/Akt/mTOR pathway. The detailed protocols and compiled data in this guide offer a solid foundation for researchers aiming to utilize 4-fluoroglutamine in their studies to explore cancer metabolism and develop novel therapeutic and diagnostic strategies. The provided visualizations of key pathways and experimental workflows further aid in the conceptual understanding and practical application of these methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine deprivation alters intestinal tight junctions via a PI3-K/Akt mediated pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine Deprivation Alters Intestinal Tight Junctions via a PI3-K/Akt Mediated Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Molecular Modeling of 4-Fluoroisoglutamine Enzyme Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoglutamine, a fluorinated analog of the essential amino acid glutamine, has emerged as a molecule of significant interest in oncology and neuroscience. Its structural similarity to glutamine allows it to interact with a variety of glutamine-utilizing enzymes, making it a valuable tool for probing metabolic pathways and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the molecular modeling of 4-fluoroisoglutamine's interactions with key enzymes, focusing on glutaminase and glutamine synthetase. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of these complex interactions.
The most studied stereoisomer, (2S,4R)-4-fluoroglutamine, is a known substrate for glutaminase and has been extensively used as a positron emission tomography (PET) tracer for imaging glutamine metabolism in tumors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its deamidated product, (2S,4R)-4-fluoroglutamate, has been identified as a potent inhibitor of glutamine synthetase.[1][15]
Data Presentation
While extensive research has been conducted on the biological activity of 4-fluoroisoglutamine, specific quantitative data on its direct interaction with purified enzymes, such as inhibition constants (Ki) and binding affinities (Kd), are not widely available in the current literature. However, pharmacokinetic data from PET imaging studies using 18F-(2S,4R)-4-fluoroglutamine provide valuable insights into its metabolic fate in vivo. Additionally, some studies have reported on its activity as a substrate and its inhibitory effects on cellular uptake of glutamine.
Pharmacokinetic Parameters of 18F-(2S,4R)-4-Fluoroglutamine in Tumors
The following table summarizes the kinetic rate constants derived from dynamic PET imaging studies in various cancer types. These constants describe the transport and metabolism of the tracer in tissue.
| Parameter | Description | Astrocytoma (Mean Value) | Non-Small Cell Lung Cancer (Brain Metastasis) (Mean Value) | Normal Brain Tissue (Mean Value) |
| K1 (mL/min/g) | Influx rate constant (transport from plasma to tissue) | 0.28[2] | 0.13[2] | 0.01 - 0.02[2] |
| k2 (min-1) | Efflux rate constant (transport from tissue back to plasma) | 0.08[2] | 0.13[2] | 0.05 - 0.09[2] |
| k3 (min-1) | Metabolic rate constant (e.g., conversion by glutaminase) | 0.002[2] | 0.09[2] | 0.001 - 0.04[2] |
| k4 (min-1) | Reverse metabolic rate constant | 0.001[2] | 0.02[2] | 0.001 - 0.004[2] |
Note: Data extracted from a study by Sandberg et al. (2019).[2] The k3 value is considered a surrogate biomarker for the rate of glutaminolysis.[2]
Enzymatic Activity and Cellular Inhibition
The following table presents available data on the enzymatic activity and cellular inhibitory properties of 4-fluoroglutamine stereoisomers.
| Enzyme/Process | Molecule | Parameter | Value | Source |
| Rat Kidney Glutaminase | (2S,4R)-4-Fluoroglutamine | Specific Activity | 8.13 ± 0.84 nmol/min/mg | [1][15] |
| Rat Kidney Glutaminase | L-Glutamine | Specific Activity | 3.42 ± 0.51 nmol/min/mg | [1][15] |
| Sheep Brain Glutamine Synthetase | (2S,4R)-4-Fluoroglutamate | Inhibition | Strong inhibitor | [1][15] |
| Glutamine Uptake (RPMI8226 MM cells) | (2S,4R)-4-Fluoroglutamine | IC50 vs. [3H]-Gln | 143 ± 35 µM | [9] |
Note: While (2S,4R)-4-fluoroglutamate is a strong inhibitor of glutamine synthetase, a specific Ki value has not been reported in the cited literature.[1][15]
Experimental Protocols
Molecular Docking of 4-Fluoroisoglutamine
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it is bound to a receptor.
1. Preparation of the Receptor and Ligand:
-
Receptor: Obtain the 3D structure of the target enzyme (e.g., glutaminase, glutamine synthetase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate the 3D structure of 4-fluoroisoglutamine using a molecular modeling software. Optimize its geometry and assign partial charges.
2. Docking Simulation:
-
Define the binding site on the enzyme, typically based on the location of the active site in homologous structures or from experimental data.
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of 4-fluoroisoglutamine within the defined binding site. The program will generate multiple possible conformations and score them based on a scoring function that estimates the binding affinity.
3. Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions between 4-fluoroisoglutamine and the enzyme's active site residues (e.g., hydrogen bonds, hydrophobic interactions).
-
The docking score provides a qualitative estimate of the binding affinity.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the enzyme-ligand complex over time, offering a more detailed understanding of the binding stability and conformational changes.
1. System Setup:
-
Start with the best-docked pose of the 4-fluoroisoglutamine-enzyme complex obtained from molecular docking.
-
Place the complex in a simulation box filled with explicit solvent (e.g., water molecules).
-
Add ions to neutralize the system and mimic physiological ionic strength.
2. Simulation Protocol:
-
Minimization: Energy minimize the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure to allow the solvent and ions to relax around the complex.
-
Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the complex.
3. Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
-
Identify key intermolecular interactions (e.g., hydrogen bonds) and their persistence over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more quantitative measure of binding affinity.
Glutaminase Activity Assay
This protocol can be used to determine the kinetic parameters of glutaminase with 4-fluoroisoglutamine as a substrate.
1. Reagents and Buffers:
-
Purified glutaminase enzyme.
-
4-Fluoroisoglutamine and L-glutamine (as a control substrate) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme).
-
A detection reagent to quantify the product (glutamate or ammonia). Several commercial kits are available for this purpose.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme.
-
Initiate the reaction by adding the substrate (4-fluoroisoglutamine or L-glutamine).
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and measure the absorbance or fluorescence of the product according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve using known concentrations of the product.
-
Calculate the initial reaction velocities at different substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Mandatory Visualization
Glutamine Metabolism Pathway
The following diagram illustrates the central role of glutamine in cellular metabolism and highlights the points of interaction for 4-fluoroisoglutamine and its metabolite.
Caption: Glutamine metabolism and points of interaction for 4-fluoroisoglutamine.
Experimental Workflow for Molecular Modeling
This diagram outlines a typical workflow for the computational investigation of 4-fluoroisoglutamine's interaction with a target enzyme.
Caption: Workflow for computational analysis of enzyme-ligand interactions.
Logical Relationship of 4-Fluoroisoglutamine's Dual Action
This diagram illustrates the logical relationship between 4-fluoroisoglutamine and its metabolic product in targeting two key enzymes in glutamine metabolism.
Caption: Dual enzymatic targeting by 4-fluoroisoglutamine and its metabolite.
References
- 1. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Kinetic Modeling of 18F-(2S,4R)4-Fluoroglutamine in Mouse Models of Breast Cancer to Estimate Glutamine Pool Size as an Indicator of Tumor Glutamine Metabolism | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 10. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Modeling of 18F-(2 S, 4 R)4-Fluoroglutamine in Mouse Models of Breast Cancer to Estimate Glutamine Pool Size as an Indicator of Tumor Glutamine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [18F](2 S,4 R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple-Negative Breast Cancer in Response to Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [18F]DL-erythro-4-Fluoroisoglutamine (18F-4-Fluoroglutamine) PET Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK---4-Fluoroglutamine ([18F]FGln), a radiolabeled analog of the amino acid glutamine, is a promising positron emission tomography (PET) tracer for imaging the altered glutamine metabolism in tumors. Many cancer cells exhibit a strong dependence on glutamine for energy production and biosynthesis, a phenomenon often termed "glutamine addiction".[1][2] This metabolic reprogramming involves the upregulation of specific amino acid transporters, such as the Alanine, Serine, Cysteine Transporter 2 (ASCT2), to facilitate increased glutamine uptake.[3][4] PET imaging with [18F]FGln allows for the non-invasive visualization and quantification of this enhanced glutaminolysis, offering potential applications in cancer diagnosis, staging, monitoring treatment response, and patient stratification.[2][4] The (2S,4R) stereoisomer has been identified as the preferred candidate for in vivo imaging due to its high uptake in tumor cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of [18F]FGln for tumor imaging.
Table 1: Radiosynthesis and Quality Control of [18F]FGln
| Parameter | Value | Reference |
| Radiochemical Yield (uncorrected) | 21 ± 3% | [6] |
| Radiochemical Yield (decay-corrected) | 7.1 ± 1.4 % | [1] |
| Radiochemical Purity | > 98% | [6] |
| Enantiomeric Purity ((2S,4R) isomer) | 97.2 ± 0.6 % | [1] |
| Molar Activity | Not consistently reported | |
| Synthesis Time (automated) | ~80 min | [6] |
Table 2: In Vivo Tumor Uptake of [18F]FGln in Preclinical Models
| Cancer Model | Imaging System | Tumor Uptake (%ID/g) | Tumor-to-Background Ratio | Reference |
| Glioma (orthotopic human xenograft) | microPET | Not reported | 3.6 - 4.8 (Tumor-to-Brain) | [1] |
| Glioma (subcutaneous rat xenograft) | microPET | Not reported | 1.9 ± 0.7 (Tumor-to-Muscle) | [1] |
| Colorectal Cancer (HCT-116 xenograft) | Inveon microPET | 2.07 (1.71 to 2.42) | 1.13 (1.03 to 1.23) (Tumor-to-Muscle) | [7] |
| Multiple Myeloma (subcutaneous human xenograft) | Not specified | High uptake observed | Not quantified | [4] |
| Hepatocellular Carcinoma (MYC-induced) | microPET/CT | K1 = 0.374 ± 0.133 | Not reported | [8] |
| Hepatocellular Carcinoma (MET-induced) | microPET/CT | K1 = 0.141 ± 0.058 | Not reported | [8] |
Table 3: In Vitro Uptake of [18F]FGln in Cancer Cell Lines
| Cell Line | Maximum Uptake (% dose/100 µg protein) | Comments | Reference |
| 9L (Glioblastoma) | ~16% | - | [2] |
| SF188 (Glioblastoma) | ~16% | Uptake was 1.5-fold higher than in 9L cells at 60 min. | [2][9] |
Signaling Pathways and Experimental Workflows
Glutamine Transport and Metabolism in Cancer
Automated Radiosynthesis Workflow for [18F]FGln
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]FGln
This protocol is adapted from an automated synthesis procedure on a GE FX-N Pro synthesizer.[6]
Materials and Reagents:
-
[18F]Fluoride in [18O]water
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Kryptofix 2.2.2 (K2.2.2) in acetonitrile and potassium carbonate (K2CO3) in water, or 18-crown-6 in methanol and potassium bicarbonate (KHCO3) in water.[10]
-
Acetonitrile (anhydrous)
-
Tosyl-precursor: e.g., tert-butyl-(2S,4S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-4-tosyloxy-5-[(2,4,6-trimethoxybenzyl)amino] pentanoate[10]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Automated synthesis module (e.g., GE FX-N Pro)
Procedure:
-
[18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a pre-conditioned anion exchange cartridge. Elute the trapped [18F]fluoride into the reactor vessel using the chosen eluent system.
-
Azeotropic Drying: Evaporate the solvent under a stream of nitrogen and vacuum at elevated temperature (e.g., 95°C) to form the reactive, anhydrous [18F]fluoride-cryptate complex.
-
Radiolabeling Reaction: Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride. Heat the reaction mixture (e.g., at 70°C for 15 minutes) to facilitate the nucleophilic substitution reaction.[10]
-
Deprotection (Hydrolysis): After cooling, add hydrochloric acid to the reaction mixture and heat to remove the protecting groups.
-
Neutralization: Neutralize the reaction mixture with a sodium hydroxide solution.
-
Purification: Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the HPLC fraction containing [18F]FGln, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection, followed by sterile filtration.
Protocol 2: Quality Control of [18F]FGln
1. Radiochemical Purity and Identity:
-
Method: Analytical HPLC (High-Performance Liquid Chromatography).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with a suitable buffer.
-
Detection: UV detector and a radioactivity detector in series.
-
Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should correspond to that of a non-radioactive (cold) standard of (2S,4R)-4-fluoroglutamine.
-
Acceptance Criterion: Radiochemical purity ≥ 95%.
2. Enantiomeric Purity:
-
Method: Chiral HPLC.
-
Column: A chiral column capable of separating the stereoisomers of 4-fluoroglutamine.
-
Procedure: Analyze the final product to determine the percentage of the desired (2S,4R) isomer relative to other stereoisomers.
-
Acceptance Criterion: Enantiomeric purity ≥ 95% for the (2S,4R) isomer.
3. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze for residual solvents from the synthesis (e.g., acetonitrile, ethanol).
-
Acceptance Criterion: Levels must be below the limits specified by the relevant pharmacopeia (e.g., USP <467>).
4. pH:
-
Method: pH meter or pH strips.
-
Acceptance Criterion: pH between 4.5 and 7.5.
5. Sterility and Endotoxin Testing:
-
Sterility: Perform sterility testing according to standard pharmacopeial methods.
-
Bacterial Endotoxins: Use the Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criteria: Must meet the requirements for injectable radiopharmaceuticals.
Protocol 3: In Vivo PET Imaging of Tumor-Bearing Animals
Animal Models:
-
Use appropriate tumor-bearing animal models (e.g., subcutaneous or orthotopic xenografts in immunodeficient mice).
Imaging Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Tracer Administration: Administer a defined dose of [18F]FGln (e.g., 5-10 MBq) via intravenous injection (e.g., tail vein).[8][11]
-
Uptake Period: Allow for a suitable uptake period. Dynamic imaging can be performed immediately after injection, while static images are typically acquired after a specific uptake time (e.g., 40-60 minutes).[11]
-
PET/CT Imaging: Acquire PET data for a specified duration (e.g., 10-20 minutes for static scans). A CT scan should be performed for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, brain) to calculate tracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV). Calculate tumor-to-background ratios.
Disclaimer: These protocols are intended for informational purposes for a research audience and should be adapted and validated for specific experimental conditions and institutional guidelines. All procedures involving radioactive materials and animals must be conducted in compliance with local regulations and with the approval of the relevant institutional committees.
References
- 1. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models | PLOS One [journals.plos.org]
- 8. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 11. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Radiolabeling of DL-erythro-4-Fluoroisoglutamine with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled amino acids are crucial tools in molecular imaging, particularly for positron emission tomography (PET) in oncology. Altered amino acid metabolism is a hallmark of many cancers, making radiolabeled analogs effective probes for tumor detection and monitoring. DL-erythro-4-Fluoroisoglutamine is an analog of glutamine, an amino acid essential for the growth of many tumors. Radiolabeling this compound, particularly with the positron-emitting radionuclide Fluorine-18 (¹⁸F), could provide a valuable tracer for imaging glutamine metabolism in vivo.
Materials and Methods
Materials
-
Precursor: Protected DL-erythro-4-tosyloxy-isoglutamine derivative (e.g., N-Boc, trityl, or other suitable protecting groups on the amine and amide functionalities).
-
Radionuclide: [¹⁸F]Fluoride, produced via a cyclotron from [¹⁸O]H₂O.
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous, HPLC grade
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Trifluoroacetic acid (TFA)
-
Water for Injection (WFI)
-
Ethanol, USP grade
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrochloric Acid (HCl), 1 M
-
Sterile water for product formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Consumables:
-
Sep-Pak® Light QMA (quaternary methylammonium) anion exchange cartridge
-
Sep-Pak® C18 cartridge
-
Sterile filters (0.22 µm)
-
HPLC columns (preparative and analytical, reversed-phase and chiral)
-
Vials for reaction, collection, and final product
-
Equipment
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora, or similar)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector
-
Gas Chromatography (GC) system for residual solvent analysis
-
Dose calibrator
-
pH meter or pH strips
-
Sterile laminar flow hood
Experimental Protocols
Preparation of [¹⁸F]Fluoride
-
Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating a target containing [¹⁸O]H₂O.
-
Trapping: The produced aqueous [¹⁸F]fluoride is passed through a QMA anion exchange cartridge to trap the [¹⁸F]F⁻ and allow the [¹⁸O]H₂O to be recovered.[6]
-
Elution and Activation: The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel of the synthesis module using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen and vacuum at an elevated temperature (e.g., 110°C) to obtain anhydrous, "naked" [¹⁸F]fluoride, which is highly reactive for nucleophilic substitution.[7]
Radiolabeling of the Precursor
-
Reaction: A solution of the protected DL-erythro-4-tosyloxy-isoglutamine precursor (typically 5-10 mg) in anhydrous DMSO or acetonitrile is added to the dried [¹⁸F]fluoride-K₂₂₂ complex.
-
Heating: The reaction mixture is heated at a controlled temperature (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[8]
-
Cooling: After the reaction, the mixture is cooled to room temperature.
Deprotection
-
Hydrolysis: An acidic solution, typically trifluoroacetic acid (TFA), is added to the reaction mixture.[5]
-
Heating: The mixture is heated (e.g., at 60-100°C) for a short period (e.g., 5-10 minutes) to remove the protecting groups from the amine and amide functionalities.[5]
-
Neutralization: The excess acid is removed by evaporation under vacuum, and the residue is neutralized with a sterile sodium hydroxide solution.
Purification
-
Initial Purification: The crude reaction mixture is diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and some polar impurities. The desired product is retained on the cartridge.
-
Elution: The product is eluted from the C18 cartridge with an appropriate solvent, such as acetonitrile or ethanol.
-
HPLC Purification: The eluate is then subjected to preparative reversed-phase HPLC to separate the radiolabeled product from the precursor and other non-radioactive impurities.
-
Chiral HPLC (Optional but Recommended): To separate the erythro and potentially formed threo isomers, as well as the D and L enantiomers, chiral HPLC may be necessary for analytical quality control or for isolating specific stereoisomers.[1]
Formulation
-
Solvent Removal: The HPLC solvent from the collected product fraction is removed by rotary evaporation or by passing it through a C18 cartridge followed by elution with a small volume of ethanol.
-
Final Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution, such as sterile phosphate-buffered saline (PBS) or 0.9% sodium chloride for injection.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5-7.5).[6]
-
Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The radiochemical purity should typically be ≥95%.[9]
-
Radionuclidic Identity: Confirmed by measuring the half-life of the radionuclide (approx. 110 minutes for ¹⁸F).
-
Residual Solvents: Analyzed by GC to ensure that the levels of solvents like acetonitrile, ethanol, and DMSO are below the limits specified by pharmacopeial standards.
-
Sterility and Endotoxin Testing: Performed to ensure the product is sterile and free of bacterial endotoxins.
Data Presentation
The following table summarizes the expected quantitative data for the radiolabeling of [¹⁸F]this compound, based on reported values for similar compounds like --INVALID-LINK---4-fluoroglutamine.
| Parameter | Target Value | Reference |
| Radiochemical Yield (non-decay corrected) | 8 - 25% | [1][2][10] |
| Radiochemical Purity | > 95% | [2][3] |
| Stereochemical Purity (erythro isomer) | > 90% | [2][10] |
| Total Synthesis Time | 60 - 100 minutes | [2][3] |
| Specific Activity | > 37 GBq/µmol (1 Ci/µmol) | |
| pH of Final Product | 4.5 - 7.5 | [2] |
Diagrams
Experimental Workflow for ¹⁸F-Radiolabeling
Caption: Workflow for the synthesis of [¹⁸F]this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 3. Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Cancer Therapy Response Using 4-Fluoroisoglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is glutaminolysis, the process by which the amino acid glutamine is utilized as a key nutrient. This metabolic reprogramming, often driven by oncogenes like c-Myc and signaling pathways such as PI3K/Akt/mTOR, presents a promising target for therapeutic intervention.[1][2] 4-Fluoroisoglutamine, particularly its 18F-labeled positron-emitting isotopologue, (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln), has emerged as a valuable tool for in vivo imaging of glutamine metabolism using Positron Emission Tomography (PET).[1][3] This allows for the non-invasive monitoring of tumor response to therapies that target glutamine metabolism.
These application notes provide a comprehensive overview and detailed protocols for utilizing [¹⁸F]FGln to monitor therapy response in preclinical and clinical cancer research.
Mechanism of Action and Rationale
[¹⁸F]FGln is an analog of glutamine that is transported into cells via the same amino acid transporters, such as ASCT2, which are often upregulated in cancer cells.[1] Once inside the cell, [¹⁸F]FGln is a substrate for glutaminase (GLS), the rate-limiting enzyme in glutaminolysis, which converts it to [¹⁸F]fluoroglutamate.[4] The subsequent metabolic trapping of the radiotracer within the tumor cells allows for visualization and quantification of glutamine uptake and metabolism via PET imaging.
Therapies that inhibit key components of the glutaminolysis pathway, such as glutaminase inhibitors (e.g., CB-839), or upstream signaling pathways like PI3K/Akt/mTOR and c-Myc that regulate glutamine metabolism, are expected to reduce the uptake and retention of [¹⁸F]FGln in tumor tissues.[1][5] This change in radiotracer uptake, quantifiable by metrics such as the maximum Standardized Uptake Value (SUVmax), can serve as an early pharmacodynamic biomarker of treatment response, often preceding changes in tumor volume.[6]
Data Presentation
Table 1: Quantitative [¹⁸F]FGln PET Imaging Data in Response to Therapy
| Cancer Type | Therapy | Pre-treatment SUVmax (mean ± SD) | Post-treatment SUVmax (mean ± SD) | Percent Change | Reference |
| Breast Cancer | Glutaminase Inhibitor (CB-839) | Not specified | Not specified | Markedly decreased k3 (glutaminolysis rate) | [1] |
| Multiple Myeloma | Bortezomib | High uptake | Significantly reduced | Not specified | [4] |
| Rat Glioma | - | 1.99 ± 0.19 (Tumor-to-Brain Ratio) | - | - | [7] |
| Non-Small Cell Lung Cancer | Chemotherapy | Variable | Statistically significant difference in survival based on SUVmax changes | Not specified | [6] |
Note: Specific SUVmax values are often reported in individual studies and can vary based on the cancer type, imaging protocol, and data analysis methods. The table above provides a summary of reported trends. Researchers should refer to the specific publications for detailed quantitative data.
Experimental Protocols
Protocol 1: In Vitro [¹⁸F]FGln Uptake Assay
This protocol outlines the procedure for measuring the uptake of [¹⁸F]FGln in cancer cell lines to assess the in vitro efficacy of a therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[¹⁸F]FGln
-
Therapeutic agent of interest
-
96-well or 24-well cell culture plates
-
Scintillation counter or gamma counter
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Therapeutic Agent Treatment: Treat the cells with the desired concentrations of the therapeutic agent for the specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Preparation for Uptake:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 100 µL (for 96-well) or 500 µL (for 24-well) of pre-warmed uptake buffer (e.g., PBS or glucose-free medium) to each well.
-
-
[¹⁸F]FGln Incubation:
-
Add [¹⁸F]FGln to each well to a final concentration of approximately 1-2 µCi/mL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 60, or 120 minutes). Incubation time should be optimized for the specific cell line.[8]
-
-
Termination of Uptake:
-
Aspirate the radioactive uptake buffer.
-
Wash the cells rapidly three times with ice-cold PBS to stop the uptake.
-
-
Cell Lysis and Radioactivity Measurement:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Measure the radioactivity in the lysate using a gamma counter.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Express the [¹⁸F]FGln uptake as a percentage of the injected dose per milligram of protein (%ID/mg protein) or counts per minute per milligram of protein (CPM/mg protein).
-
Compare the uptake in treated cells to the vehicle-treated control to determine the effect of the therapeutic agent.
-
Protocol 2: In Vivo [¹⁸F]FGln PET/CT Imaging in Preclinical Models
This protocol describes the general workflow for performing [¹⁸F]FGln PET/CT imaging in tumor-bearing animal models to monitor therapy response.
Materials:
-
Tumor-bearing animals (e.g., mice with xenografts)
-
[¹⁸F]FGln
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Therapeutic agent of interest
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Fast the animals for a recommended period (e.g., 4-6 hours) before imaging, although some studies suggest fasting may not be critical for [¹⁸F]FGln imaging.[9]
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]FGln (typically 100-200 µCi) via the tail vein.
-
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform a dynamic PET scan for a specified duration (e.g., 60 minutes) immediately after radiotracer injection, or static scans at specific time points (e.g., 30, 60, and 90 minutes post-injection).[10]
-
-
Therapy and Follow-up Imaging:
-
Administer the therapeutic agent according to the planned dosing schedule.
-
Perform follow-up [¹⁸F]FGln PET/CT scans at predetermined time points (e.g., after one week of treatment) to assess changes in radiotracer uptake.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle).
-
Calculate the SUVmax for the tumor at each imaging time point.
-
-
Data Analysis:
-
Compare the post-treatment SUVmax values to the baseline (pre-treatment) values to determine the change in [¹⁸F]FGln uptake.
-
Correlate the changes in SUVmax with other endpoints, such as tumor volume measurements.
-
Visualizations
Signaling Pathway
Caption: Glutaminolysis pathway and points of therapeutic intervention.
Experimental Workflow
Caption: Workflow for monitoring therapy response with [¹⁸F]FGln PET.
Logical Relationship
Caption: Logical flow from therapy to response assessment.
References
- 1. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Clinical value of changes of SUVmax in series 18F-FDG PET/CT imaging before and after chemotherapy for non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 8. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [18F]-(2S,4R)4-fluoroglutamine PET imaging of glutamine metabolism in murine models of hepatocellular carcinoma (HCC) | Crick [crick.ac.uk]
- 10. Facebook [cancer.gov]
Synthesis of Optically Pure 4-Fluoroglutamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of optically pure 4-fluoroglutamine stereoisomers. 4-Fluoroglutamine, particularly its radiolabeled form ([¹⁸F]-(2S,4R)-4-fluoroglutamine), is a significant metabolic imaging agent for positron emission tomography (PET) in oncology.[1][2][3][4][5][6][7][8] The methods outlined below cover both the chemical synthesis of all four stereoisomers and the automated radiosynthesis of the clinically relevant (2S,4R) isomer.
Overview of Synthetic Methodologies
The primary route for accessing all four stereoisomers of 4-fluoroglutamine with high optical purity involves a multi-step chemical synthesis starting from protected aspartic acid. A key feature of this synthesis is a Passerini three-component reaction, which efficiently constructs the carbon skeleton of the 4-substituted glutamine derivatives.[1][4][5] Subsequent steps, including a crucial nucleophilic fluorination, lead to the desired products.
For PET applications, the radiosynthesis of --INVALID-LINK---4-fluoroglutamine is typically achieved through automated systems. This involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, followed by deprotection and purification.[2][3][9] The optimization of this process is critical to ensure high radiochemical yield and purity for clinical use.
Data Presentation
The following table summarizes the quantitative data from various optimized radiosynthesis protocols for --INVALID-LINK---4-fluoroglutamine.
| Parameter | Automated Synthesis (GE FX-N Pro)[2] | Automated Synthesis (PET-MF-2V-IT-I)[9] | Automated Synthesis (General)[3] |
| Starting Activity | 3.7 ± 0.56 GBq | Not Specified | 2.5 ± 1.4 GBq |
| Synthesis Time | 80 ± 3 min | ~65 min | ~100 min |
| Radiochemical Yield (uncorrected) | 21 ± 3% | 18.0 ± 4.2% (decay-corrected) | 12.3 ± 5.4% |
| Radiochemical Purity | > 98% | > 90% | 98.9 ± 0.9% |
| Stereochemical Purity | 90 ± 5% | Not Specified | 95 ± 3.5% |
Experimental Protocols
Protocol 1: Chemical Synthesis of (2S,4R)- and (2S,4S)-4-Fluoroglutamine
This protocol is adapted from the versatile synthetic route developed by Qu et al. (2011).[1][5] The synthesis of the (2R,4S) and (2R,4R) isomers follows the same strategy starting from D-aspartic acid.[1]
Step 1: Synthesis of the Protected Hydroxy Intermediate via Passerini Reaction
-
To a solution of Boc-L-aspartic acid 4-tert-butyl ester in dichloromethane (DCM), add 2,4,6-trimethoxybenzylamine and isocyanoacetate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure and purify the residue by flash chromatography to yield the Passerini product.
Step 2: Reduction of the Amide
-
Dissolve the Passerini product in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the crude product to obtain the corresponding amino alcohol.
Step 3: Tosylation of the Hydroxy Group
-
Dissolve the amino alcohol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise and stir the mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated copper sulfate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue to afford the tosylated intermediate.
Step 4: Nucleophilic Fluorination
-
Dissolve the tosylated intermediate in anhydrous acetonitrile.
-
Add tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) and stir the reaction at 80 °C for 2 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the protected 4-fluoroglutamine. This step yields a mixture of diastereomers which can be separated by chiral HPLC.
Step 5: Deprotection
-
Treat the protected 4-fluoroglutamine with a mixture of trifluoroacetic acid (TFA) and anisole at room temperature for 2 hours.
-
Remove the volatiles under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final optically pure 4-fluoroglutamine isomer.
Protocol 2: Automated Radiosynthesis of ¹⁸F-4-Fluoroglutamine
This protocol is a generalized procedure based on reports of automated synthesis on platforms like the GE TRACERlab FX-N Pro.[2][3]
Step 1: [¹⁸F]Fluoride Trapping and Elution
-
Bombard a target with protons to produce [¹⁸F]fluoride.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into the reactor vessel using an eluent solution containing a phase transfer catalyst (e.g., Kryptofix 222 or 18-crown-6) and a weak base (e.g., potassium carbonate or bicarbonate) in acetonitrile/water.
Step 2: Azeotropic Drying
-
Heat the reactor vessel under a stream of nitrogen and vacuum to azeotropically remove the water. This is a critical step to ensure "naked" and reactive [¹⁸F]fluoride.
Step 3: Radiofluorination
-
Dissolve the tosylate precursor, tert-butyl-(2S,4S)-2-((tert-butoxycarbonyl)amino)-5-oxo-4-(tosyloxy)-5-((2,4,6-trimethoxybenzyl)amino)pentanoate, in anhydrous acetonitrile.[2]
-
Add the precursor solution to the dried [¹⁸F]fluoride in the reactor.
-
Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for a specified time (e.g., 10-15 minutes).[2]
Step 4: Intermediate Purification
-
After cooling, dilute the reaction mixture with water and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the labeled intermediate and separate it from unreacted [¹⁸F]fluoride.
-
Wash the cartridge with water and then elute the intermediate with ethanol.
Step 5: Acid Hydrolysis (Deprotection)
-
Evaporate the ethanol from the eluted intermediate.
-
Add a solution of trifluoroacetic acid (TFA) with a scavenger (e.g., anisole) to the dried residue.[9]
-
Heat the mixture (e.g., at 60 °C) for a short period (e.g., 5 minutes) to remove the protecting groups.[10]
Step 6: Final Purification and Formulation
-
Remove the TFA and volatile impurities by evaporation.
-
Dissolve the final product in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Perform final purification using semi-preparative HPLC to obtain the pure --INVALID-LINK---4-fluoroglutamine.
-
The final product is formulated in sterile saline for injection and subjected to quality control tests (radiochemical purity, stereochemical purity, pH, residual solvents, and endotoxin levels).
Visualizations
Caption: Chemical synthesis workflow for optically pure 4-fluoroglutamine.
Caption: Automated radiosynthesis workflow for --INVALID-LINK---4-fluoroglutamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential utility of (2S,4R)-4-[18F] fluoroglutamine as a novel metabolic imaging marker for inflammation explored by rat models of arthritis and paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [boa.unimib.it]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-erythro-4-Fluoroisoglutamine in Amino Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-erythro-4-Fluoroisoglutamine is a fluorinated analog of the amino acid glutamine. The introduction of fluorine, a highly electronegative atom, into the glutamine structure can significantly alter its biological activity, making it a valuable tool for studying amino acid metabolism. This document provides detailed application notes and protocols for the use of this compound as a metabolic probe and potential inhibitor of glutamine-dependent pathways. As research on this specific isomer is emerging, some protocols and applications are based on studies of closely related fluorinated amino acid analogs.
Isoglutamine is an isomer of glutamine where the amide group is on the γ-carboxyl group instead of the α-carboxyl group. This structural difference can lead to distinct interactions with enzymes and transporters involved in amino acid metabolism. The erythro and threo stereoisomers further define the spatial arrangement of substituents, which can drastically affect biological activity.
Potential Applications
-
Probing Enzyme Active Sites: The fluorine atom can act as a sensitive reporter for NMR spectroscopy, allowing for the study of enzyme-substrate interactions.
-
Inhibition of Glutamine-Utilizing Enzymes: As a structural analog of glutamine, it may act as a competitive or irreversible inhibitor of enzymes that use glutamine as a substrate.
-
Studying Amino Acid Transport: Its uptake and transport into cells can be studied to characterize the specificity of amino acid transporters.
-
Modulating Metabolic Pathways: By interfering with glutamine metabolism, it can be used to investigate the role of glutaminolysis and other glutamine-dependent pathways in various physiological and pathological conditions, such as cancer.
Data Presentation
Table 1: Comparative Inhibitory Activity of Fluoroglutamate Diastereomers against Folylpolyglutamate Synthetase
| Compound | Inhibition of Tetrahydrofolate Polyglutamylation | Inhibition of Methotrexate Polyglutamylation |
| DL-threo-4-Fluoroglutamate | Effective, concentration-dependent | Effective, concentration-dependent |
| DL-erythro-4-Fluoroglutamate | Weakly inhibitory | Weakly inhibitory |
This data is for the related compound DL-4-fluoroglutamate and suggests that the stereochemistry at the 4-position is critical for its inhibitory activity. Similar stereochemical sensitivity may be expected for DL-4-Fluoroisoglutamine.[1]
Table 2: Cellular Uptake of 18F-labeled 4-Fluoroglutamine Stereoisomers in 9L Tumor Cells
| Compound | Uptake at 30 min (% dose/100 µg protein) | Uptake at 60 min (% dose/100 µg protein) | Uptake at 120 min (% dose/100 µg protein) |
| (2S,4R)-[18F]4-FGln | ~18 | ~22 | ~25 |
| (2S,4S)-[18F]4-FGln | ~21 | ~18 | ~10 |
| [3H]-L-Glutamine | ~15 | ~15 | ~15 |
This data for the related 4-fluoroglutamine (FGln) isomers highlights the profound impact of stereochemistry on cellular uptake, a critical factor to consider for this compound.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related fluorinated amino acids.
Objective: To synthesize this compound from DL-erythro-4-Fluoroglutamic acid.
Materials:
-
DL-erythro-4-Fluoroglutamic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) in methanol
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Round bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
NMR spectrometer
Procedure:
-
Esterification:
-
Suspend DL-erythro-4-Fluoroglutamic acid in anhydrous methanol in a round bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the dimethyl ester.
-
-
Amidation:
-
Dissolve the crude dimethyl ester in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Seal the flask and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on a glutamine-dependent enzyme (e.g., glutamine synthetase, glutaminase).
Materials:
-
Purified target enzyme
-
This compound
-
L-Glutamine (substrate)
-
Appropriate buffer and co-factors for the enzyme assay
-
Spectrophotometer or fluorometer
-
96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of the inhibitor.
-
Prepare a stock solution of the substrate, L-glutamine.
-
Prepare the enzyme solution at the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.
-
Include control wells with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, L-glutamine.
-
-
Measure Activity:
-
Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time. The specific detection method will depend on the enzyme being assayed (e.g., measuring ammonia production for glutaminase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Cellular Uptake Assay
Objective: To measure the uptake of this compound into cultured cells. This protocol assumes the availability of a radiolabeled version of the compound (e.g., with ¹⁸F or ³H). If not available, indirect methods like competition assays can be used.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Radiolabeled this compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and scintillation fluid
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Uptake Experiment:
-
On the day of the experiment, wash the cells twice with warm PBS.
-
Add pre-warmed culture medium containing a known concentration of radiolabeled this compound to each well.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
To determine non-specific binding, include wells with a large excess of non-labeled L-glutamine.
-
-
Termination and Lysis:
-
At each time point, terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific binding from the total uptake.
-
Express the uptake as pmol of compound per mg of protein.
-
Plot the uptake over time to determine the uptake kinetics.
-
Visualizations
Glutamine Metabolism and Potential Inhibition by this compound
Caption: Potential sites of action for this compound in glutamine metabolism.
Experimental Workflow for Assessing Metabolic Effects
Caption: A logical workflow for investigating this compound's metabolic effects.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical impact on the mTORC1 signaling pathway due to glutamine antagonism.
References
Application Notes and Protocols for Imaging Glutamine Metabolism with [18F]4-Fluoroglutamine
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] Beyond the well-known reliance on glucose (the Warburg effect), many tumors demonstrate a strong dependence on glutamine, the most abundant amino acid in plasma.[3][4] This "glutamine addiction" involves the uptake of glutamine and its conversion through glutaminolysis to fuel the TCA cycle, support biosynthesis of macromolecules, and maintain redox homeostasis.[5] Consequently, imaging glutamine metabolism provides a unique window into tumor biology and offers a potential biomarker for diagnosis, staging, and monitoring therapeutic response.[1][6]
[18F]-(2S,4R)-4-fluoroglutamine ([18F]FGln) is a radiolabeled analog of glutamine developed for positron emission tomography (PET) imaging.[6][7] It utilizes the same cellular transporters as glutamine, primarily the ASCT2 transporter, which is often upregulated in cancer cells.[2][8] Unlike native glutamine, [18F]FGln is minimally metabolized, allowing PET imaging to reflect glutamine transport and pool size, which are often altered in glutamine-addicted tumors.[3][5][7] This application note provides a comprehensive overview of the protocols, data, and applications of [18F]FGln PET in oncologic research.
Glutamine Metabolism Pathway in Cancer
The diagram below illustrates the central role of glutamine in cancer cell metabolism. [18F]FGln acts as a tracer for the initial transport step, which is a key regulatory point and is often elevated in malignant cells.
Experimental Protocols
Radiosynthesis of [18F]-(2S,4R)-4-Fluoroglutamine
The production of [18F]FGln is typically achieved via automated nucleophilic substitution. While specific precursors and conditions may vary, the general workflow is as follows.
Protocol Steps:
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F reaction in a cyclotron.
-
Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA Sep-Pak).[9] It is then eluted into the reaction vessel using a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) with potassium carbonate.[9]
-
Fluorination: After azeotropic drying of the [18F]F-K222 complex with acetonitrile, the protected precursor for (2S,4R)-4-fluoroglutamine is added. The nucleophilic substitution reaction is carried out at elevated temperatures.[10]
-
Deprotection: Protecting groups are removed, typically by acid hydrolysis.
-
Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[10]
-
Formulation & Quality Control: The collected [18F]FGln fraction is reformulated in a physiologically compatible solution (e.g., sterile saline). Quality control tests are performed to ensure radiochemical purity, stereochemical purity, pH, and sterility before administration.[10] Radiochemical purity should typically be >98%.[10]
In Vitro Cell Uptake Assay
This protocol is used to quantify [18F]FGln uptake in cancer cell lines.
Materials:
-
96-well or 24-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
[18F]FGln solution.
-
Gamma counter.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Seeding: Seed cells (e.g., 25,000-30,000 cells/well) in multi-well plates and allow them to attach overnight.[7]
-
Tracer Incubation: Replace the culture medium with PBS containing a known activity of [18F]FGln (e.g., ~300,000 cpm/well).[11] Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.[8]
-
Washing: Terminate the uptake by aspirating the radioactive medium and quickly washing the cells twice with ice-cold PBS to remove unbound tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification:
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Measure the protein concentration of the lysate using a standard protein assay.
-
-
Data Expression: Express the uptake as a percentage of the injected dose per 100 µg of protein (%ID/100 µg protein).[4][8]
Preclinical In Vivo PET Imaging
This protocol describes the use of [18F]FGln for PET imaging in animal models of cancer.
Procedure:
-
Animal Models: Use appropriate tumor models, such as F344 rats with 9L glioblastoma xenografts or athymic mice with breast cancer xenografts (e.g., HCC1806, MCF-7).[3][8]
-
Animal Preparation: Anesthetize the animal (e.g., with 2-3% isoflurane in oxygen) and maintain its body temperature throughout the scan.[2][8]
-
Radiotracer Administration: Administer a bolus intravenous injection of [18F]FGln. The injected dose varies by animal size and scanner sensitivity (e.g., 7.4–15 MBq for mice, 19–37 MBq for rats).[2][8]
-
PET/CT Imaging:
-
Image Analysis:
-
Reconstruct the dynamic PET data into multiple time frames (e.g., 5 min/frame).[8]
-
Draw regions of interest (ROIs) over the tumor, reference tissues (like muscle), and a blood pool (e.g., left ventricle).
-
Generate time-activity curves (TACs) to visualize tracer kinetics.
-
Quantify uptake using metrics like the percentage of injected dose per gram of tissue (%ID/g) or the standardized uptake value (SUV). Calculate tumor-to-background ratios (TBRs) for contrast assessment.[8][12]
-
Clinical Research PET/CT Imaging
This protocol outlines the procedure for the first-in-human and subsequent clinical studies.[13][14]
Procedure:
-
Patient Preparation: Patients may be studied under fasting or non-fasting conditions. Early studies showed that acute fasting had no significant effect on [18F]FGln biodistribution.[6][14]
-
Radiotracer Administration: Administer an intravenous bolus of [18F]FGln (mean dose ~244 MBq).[14][15]
-
PET/CT Imaging Protocol:
-
Image Analysis:
-
An experienced nuclear medicine physician or radiologist analyzes the images.
-
Tumor uptake is quantified using the peak standardized uptake value (SUVpeak) and by calculating the ratio of tumor SUVpeak to the blood pool SUVpeak.[15]
-
Quantitative Data Summary
Table 1: In Vitro Uptake of [18F]FGln in Glioblastoma Cell Lines
| Cell Line | Time (min) | [18F]FGln Uptake (%ID/100µg protein) | Reference Tracer Uptake (%ID/100µg protein) |
| 9L (Rat Glioma) | 120 | 15.7 ± 1.0[4][8] | - |
| SF188 (Human Glioblastoma) | 60 | ~16.0[1][8] | [18F]FDG: Lower than [18F]FGln[2][8] |
| SF188 (Human Glioblastoma) | 120 | ~10.0[4] | 3H-L-glutamine: Comparable to [18F]FGln[2][8] |
Table 2: Preclinical In Vivo Biodistribution and Tumor Uptake in 9L Glioma Rat Model
| Tissue | Uptake at 30 min (%ID/g) | Uptake at 60 min (%ID/g) |
| Tumor | 1.03[8] | - |
| Muscle | ~0.37 (calculated from T/M ratio) | ~0.5 (calculated from T/M ratio) |
| Tumor-to-Muscle Ratio | 2.78[8] | 2.00[8] |
| Pancreas | High Uptake[8] | - |
| Bone (Femur) | 0.78[8] | 1.03[8] |
Table 3: Preclinical Tumor-to-Healthy Brain Ratios (TBR) in BT4C Glioma Rat Model
| Radiotracer | Maximum TBR |
| [18F]FGln | 1.99 ± 0.19[12] |
| [18F]FDG | 1.41 ± 0.11[12] |
| [11C]Methionine | 1.08 ± 0.08[12] |
Table 4: Clinical Tumor Uptake in Human Cancer Patients
| Parameter | Value Range (across various cancer types) |
| Peak SUV (1 hour post-injection) | 0.4 - 4.3 (Average: 2.3 ± 1.0)[6][15] |
| Tumor-to-Blood Pool Ratio | 0.8 - 4.4[6][15] |
| Glioma Specific (SUVmax) | |
| High-Grade Glioma | 4.75 ± 2.21[16] |
| Low-Grade Glioma | 1.00 ± 0.66[16] |
| IDH Wildtype Glioma | 2.95 ± 1.99[16] |
| IDH Mutant Glioma | 6.13 ± 2.16[16] |
Conclusion
[18F]FGln is a promising PET tracer for visualizing and quantifying the altered glutamine metabolism that is a hallmark of many cancers.[1][8] Preclinical studies have demonstrated its utility in various tumor models, often showing superior tumor-to-background contrast compared to other metabolic tracers, especially in the brain.[12] Initial clinical trials have confirmed its safety and demonstrated its ability to detect a wide range of tumor types, providing valuable insights into their metabolic phenotype.[6][14] The protocols and data presented here provide a foundation for researchers and drug developers to incorporate [18F]FGln PET imaging into their studies, potentially accelerating the development of therapies that target glutamine metabolism and enabling non-invasive monitoring of treatment response.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 13. A Phase I Study: PET Imaging of Cancer Patients Using [18F] 4-L-Fluoroglutamine (2S,4R) [ctv.veeva.com]
- 14. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Value of 18 F-(2S,4R)-4-Fluoroglutamine PET/CT in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Tumor Glutaminolysis with Fluorinated Glutamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] One of the key metabolic pathways often upregulated in tumors is glutaminolysis, the process by which glutamine is converted to glutamate and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG).[2] This pathway provides cancer cells with essential biosynthetic precursors for the synthesis of nucleotides, amino acids, and fatty acids, as well as contributing to redox homeostasis through glutathione production.[2][3]
Given the dependence of many tumors on glutamine, this metabolic pathway has become an attractive target for cancer therapy.[4] Consequently, methods to non-invasively assess and quantify tumor glutaminolysis in vivo are crucial for diagnosing glutamine-addicted tumors, stratifying patients, and monitoring therapeutic responses to glutaminolysis inhibitors.[3][5]
Fluorinated glutamine analogs, particularly 18F-labeled stereoisomers like (2S,4R)-4-fluoroglutamine ([18F]4F-Gln), have emerged as powerful probes for this purpose.[6][7] These analogs can be detected using Positron Emission Tomography (PET), allowing for the visualization and quantification of glutamine uptake and metabolism in tumors.[8][9] This document provides an overview of the key signaling pathways, quantitative data from preclinical studies, and detailed protocols for utilizing these tracers.
Signaling Pathways in Tumor Glutaminolysis
The upregulation of glutaminolysis in cancer is not a standalone event but is driven by a network of oncogenic signaling pathways. The proto-oncogene c-Myc is a master regulator, transcriptionally upregulating both the glutamine transporter ASCT2 (coded by the SLC1A5 gene) and glutaminase (GLS), the first and rate-limiting enzyme in the pathway.[2][10] Other pathways, including PI3K/AKT/mTOR and HIF-1α, also play significant roles in rewiring cellular metabolism towards glutamine dependence, especially under conditions of hypoxia or mitochondrial dysfunction.[2][10] Understanding these pathways is critical for interpreting imaging results and developing combination therapies.
Quantitative Data Summary
The utility of fluorinated glutamine analogs has been demonstrated in numerous preclinical studies. The data below summarizes key findings from in vitro cell uptake and in vivo imaging experiments.
Table 1: In Vitro Uptake of Fluorinated Glutamine and Glutamate Analogs in Cancer Cell Lines
This table compares the cellular uptake of different 18F-labeled analogs. (2S,4R)4F-GLN generally shows higher uptake compared to its glutamate counterpart, (2S,4R)4F-GLU.[11][12]
| Radiotracer | Cell Line | Uptake (% dose / 100 µg protein at 60 min) | Reference |
| 11C-Gln | 9L (Glioma) | 17.9% | [13] |
| 11C-Gln | SF188 (Glioblastoma) | 22.5% | [13] |
| --INVALID-LINK--4F-GLN | 9L (Glioma) | ~12.5% | [12] |
| --INVALID-LINK--4F-GLN | SF188 (Glioblastoma) | ~16.0% | [14] |
| --INVALID-LINK--4F-GLN | PC-3 (Prostate) | ~7.0% | [12] |
| --INVALID-LINK--4F-GLU | 9L (Glioma) | ~5.0% | [12] |
| --INVALID-LINK--4F-GLU | SF188 (Glioblastoma) | ~4.5% | [12] |
| --INVALID-LINK--4F-GLU | PC-3 (Prostate) | ~3.0% | [12] |
Table 2: Protein Incorporation of 18F4F-GLN vs. 18F4F-GLU
A key difference between the glutamine and glutamate analogs is their metabolic fate. --INVALID-LINK--4F-GLN is significantly incorporated into proteins, reflecting its participation in anabolic processes, while --INVALID-LINK--4F-GLU is not.[11][12]
| Radiotracer | Cell Line | % of Activity in Protein Fraction (120 min) | Reference |
| --INVALID-LINK--4F-GLN | 9L (Glioma) | 72% | [12] |
| --INVALID-LINK--4F-GLN | SF188 (Glioblastoma) | 62% | [12] |
| --INVALID-LINK--4F-GLU | 9L (Glioma) | Negligible (<5%) | [12] |
| --INVALID-LINK--4F-GLU | SF188 (Glioblastoma) | Negligible (<5%) | [12] |
Table 3: In Vivo PET Imaging and Pharmacodynamic Assessment
[18F]4F-Gln PET can detect changes in the tumor glutamine pool in response to therapy. Treatment with the GLS inhibitor CB-839 leads to an accumulation of intracellular glutamine, which corresponds to an increased PET signal.[7]
| Tumor Model | Treatment | Tumor Glutamine (µmol/g) | [18F]4F-Gln PET Tumor-to-Blood Ratio | Reference |
| HCC1806 (TNBC) | Vehicle | 0.31 ± 0.10 | ~1.2 | [7] |
| HCC1806 (TNBC) | CB-839 | 1.35 ± 0.20 | ~2.5 | [7] |
| MCF-7 (ER+) | Vehicle | ~1.5 | ~2.7 | [7] |
| MCF-7 (ER+) | CB-839 | ~1.6 | ~2.8 | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving fluorinated glutamine analogs.
Protocol: In Vitro Radiotracer Uptake Assay
This protocol describes a standard method for measuring the uptake of a radiolabeled glutamine analog in cultured cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., 9L, PC-3, HCC1806) in 24-well plates and culture until they reach approximately 80% confluency.[11]
-
Pre-incubation: Gently wash the cells three times with warm phosphate-buffered saline (PBS). To stimulate transporter activity, incubate the cells in an amino acid-free buffer (e.g., Krebs-Ringer bicarbonate buffer) for 30-60 minutes at 37°C.
-
Radiotracer Incubation: Remove the pre-incubation buffer and add fresh buffer containing the 18F-labeled glutamine analog (e.g., [18F]4F-Gln at a concentration of 74-111 kBq/well). Incubate the plates at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[12]
-
Termination of Uptake: To stop the uptake, quickly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Use a portion of the lysate to determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Data Normalization: Express the results as the percentage of the injected dose per 100 µg of protein (%ID/100µg protein) to normalize for cell number.[13]
Protocol: Preclinical In Vivo PET Imaging
This protocol outlines the general workflow for performing PET imaging in tumor-bearing animal models to assess glutaminolysis.
Methodology:
-
Animal Model: Use appropriate tumor-bearing animal models, such as immunodeficient mice with human cancer cell line xenografts (e.g., HCC1806, PC-3). Allow tumors to reach a palpable size (e.g., 150-250 mm³).[7]
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., 2% isoflurane). Place the animal on the scanner bed and maintain its body temperature using a heating pad.
-
Radiotracer Administration: Administer a bolus of the 18F-labeled glutamine analog (e.g., 0.74-1.48 MBq of [18F]4F-Gln) intravenously via the tail vein.[15]
-
PET/CT Imaging:
-
Immediately after injection, acquire dynamic PET data for 60-120 minutes.
-
Alternatively, for static imaging, acquire data at specific time points post-injection (e.g., 60 minutes).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D ordered subset expectation maximization).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, major organs (liver, kidneys), and a reference tissue (e.g., muscle or blood pool from the heart).
-
-
Data Quantification: Calculate the tracer uptake within the ROIs. The data can be expressed as:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.
-
Tumor-to-Background Ratio (T/B): The ratio of the mean activity in the tumor ROI to the mean activity in a reference tissue ROI.[7][13] This is particularly useful for assessing treatment response.
-
References
- 1. Research Portal [scholarship.libraries.rutgers.edu]
- 2. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Cancer Treatment by Targeting Glutamine Metabolism—A Roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Metabolic Imaging of Glutamine in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [18F](2S,4S)-4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiosynthesis and preliminary biological evaluation of N-(2-[18F]fluoropropionyl)-L-glutamine as a PET tracer for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoroisoglutamine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoglutamine, a synthetic analog of the amino acid glutamine, has emerged as a valuable tool in drug discovery and development, primarily due to its utility in probing the metabolic pathway of glutaminolysis. Cancer cells, in particular, often exhibit a heightened dependence on glutamine for energy and biosynthesis, a phenomenon termed "glutamine addiction." This makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention. 4-Fluoroisoglutamine, especially its radiolabeled form, [¹⁸F]-(2S,4R)-4-fluoroglutamine, allows for the non-invasive imaging and quantification of this critical metabolic pathway, providing insights into tumor biology and the pharmacodynamic effects of targeted therapies.
These application notes provide an overview of the use of 4-fluoroisoglutamine in drug discovery, with detailed protocols for key experiments.
Applications in Drug Discovery
Positron Emission Tomography (PET) Imaging of Tumor Metabolism
The most prominent application of 4-fluoroisoglutamine is as a tracer for PET imaging. The (2S,4R) stereoisomer, when labeled with fluorine-18 ([¹⁸F]4F-Gln), is transported into cells by amino acid transporters, notably ASCT2, which are often upregulated in cancer.[1][2] Once inside the cell, it serves as a substrate for glutaminase, the first enzyme in the glutaminolysis pathway. The accumulation of the radiotracer within tumors allows for the visualization of glutamine uptake and metabolism, providing a means to:
-
Diagnose and stage glutamine-dependent tumors: PET imaging with [¹⁸F]4F-Gln can identify tumors with high glutamine metabolism.
-
Monitor therapeutic response: Changes in [¹⁸F]4F-Gln uptake can serve as a pharmacodynamic biomarker to assess the efficacy of drugs targeting the glutaminolysis pathway, such as glutaminase inhibitors.[3] A decrease in tracer uptake can indicate successful target engagement and inhibition of the metabolic pathway.
-
Stratify patients for clinical trials: Patients with tumors showing high baseline [¹⁸F]4F-Gln uptake may be more likely to respond to therapies targeting glutamine metabolism.
Tool Compound for Studying Glutaminase
4-Fluoroisoglutamine can be used as a substrate in in vitro enzymatic assays to characterize the activity of glutaminase and to screen for potential inhibitors. By measuring the rate of its conversion to 4-fluoroglutamate, researchers can determine the kinetic parameters of the enzyme and assess the potency of inhibitory compounds.
Investigating Amino Acid Transporter Function
As a glutamine analog, 4-fluoroisoglutamine is a useful tool for studying the function and kinetics of amino acid transporters, particularly ASCT2. It can be used in competitive binding and uptake assays to determine the affinity and transport rates of these transporters in various cell types and to screen for compounds that modulate their activity.[4][5]
Quantitative Data
Table 1: In Vivo Biodistribution of ¹⁸F-4-Fluoroglutamine in Mice (%ID/g)[6][7]
| Organ | 2 min | 5 min | 30 min | 60 min | 120 min | 240 min |
| Blood | 6.92 | 6.23 | 2.46 | 1.30 | - | 0.48 |
| Heart | 2.72 | 4.01 | 2.17 | 1.25 | - | - |
| Lung | - | - | - | - | - | - |
| Liver | 6.92 | 6.23 | 5.70 | 2.46 | 1.30 | - |
| Spleen | - | - | - | - | - | - |
| Pancreas | - | - | 19.7 | - | - | - |
| Kidney | - | - | - | - | - | - |
| Muscle | - | - | - | - | - | - |
| Bone | 3.93 | 5.64 | 7.93 | 14.4 | 19.4 | - |
| Brain | 0.54 | 0.51 | 0.53 | 0.57 | 0.45 | - |
Data presented as mean percentage of injected dose per gram of tissue (%ID/g). Dashes indicate data not reported at that time point.
Table 2: Tumor Uptake of ¹⁸F-4-Fluoroglutamine in Xenograft Models
| Model | Tracer Uptake (%ID/g at 30 min) | Tumor-to-Muscle Ratio (at 30 min) | Tumor-to-Brain Ratio (dynamic PET) | Reference |
| 9L Glioma (Rat) | 1.03 | 2.78 | - | [6] |
| BT4C Glioma (Rat) | - | - | 1.99 | [7] |
| JJN3 Myeloma (Mouse) | - | - | - | [4] |
Dashes indicate data not reported for that specific parameter in the cited study.
Table 3: In Vitro Inhibition of [³H]-Glutamine Uptake by 4-Fluoroglutamine[4]
| Cell Line | Inhibitor | IC₅₀ (µM) |
| RPMI8226 | 4-Fluoroglutamine | 143 ± 35 |
| RPMI8226 | Glutamine | 193 ± 33 |
Experimental Protocols
Protocol 1: Glutaminase Activity Assay (Fluorometric)
This protocol is adapted from commercially available glutaminase assay kits and can be used to measure glutaminase activity with 4-fluoroisoglutamine as a substrate. The assay is based on the detection of glutamate produced in the reaction.
Materials:
-
Recombinant human glutaminase (GLS1 or GLS2)
-
4-Fluoroisoglutamine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glutamate dehydrogenase (GDH)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Resazurin
-
Diaphorase
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530-570 nm/590-600 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 4-fluoroisoglutamine in distilled water.
-
Prepare a working solution of glutaminase in Assay Buffer.
-
Prepare a reaction mixture containing GDH, NAD⁺, Resazurin, and Diaphorase in Assay Buffer according to the manufacturer's instructions for a glutamate detection assay.
-
-
Standard Curve:
-
Prepare a series of glutamate standards of known concentrations in Assay Buffer.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Enzyme Reaction:
-
In separate wells, add 50 µL of Assay Buffer (for blank), and 50 µL of your test compound (inhibitor) at various concentrations.
-
Add a pre-determined amount of glutaminase to each well, except for the blank.
-
To initiate the reaction, add 50 µL of 4-fluoroisoglutamine solution to all wells. The final volume should be 150 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Add 50 µL of the reaction mixture (GDH, NAD⁺, Resazurin, Diaphorase) to all wells.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of fluorescence versus glutamate concentration.
-
Determine the concentration of glutamate produced in the enzyme reaction wells from the standard curve.
-
Calculate the glutaminase activity and the IC₅₀ for any inhibitors tested.
-
Protocol 2: In Vivo PET Imaging of a Xenograft Tumor Model
This protocol provides a general framework for conducting a PET imaging study with --INVALID-LINK---4-fluoroglutamine in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft of a human cancer cell line)
-
--INVALID-LINK---4-fluoroglutamine (sterile, pyrogen-free solution)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Heating pad
-
Tail vein catheter
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to the scan to reduce background signal.
-
Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
-
Place the mouse on the scanner bed, which is equipped with a heating pad to maintain body temperature.
-
-
Tracer Administration:
-
Administer a bolus injection of --INVALID-LINK---4-fluoroglutamine (typically 5-10 MBq) via a tail vein catheter.
-
-
PET/CT Acquisition:
-
Immediately after tracer injection, begin a dynamic PET scan for 60 minutes.
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, muscle, and other organs of interest on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for the tumor and other tissues.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle).
-
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to assess the in vitro metabolic stability of 4-fluoroisoglutamine.
Materials:
-
4-Fluoroisoglutamine
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer and HLM (e.g., 0.5 mg/mL final concentration).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 4-fluoroisoglutamine to the pre-warmed reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of 4-fluoroisoglutamine at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of 4-fluoroisoglutamine remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizations
Caption: Glutaminolysis pathway and the role of 4-fluoroisoglutamine (4-FGln).
Caption: Experimental workflow for using 4-fluoroisoglutamine in drug discovery.
Caption: Relationship between stereochemistry and biological activity of 4-fluoroisoglutamine.
References
- 1. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F](2 S,4 R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple-Negative Breast Cancer in Response to Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 5. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
Application Notes and Protocols for Cell Uptake Assays with DL-erythro-4-Fluoroisoglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-erythro-4-Fluoroisoglutamine is a fluorinated analog of the amino acid glutamine. The introduction of fluorine can significantly alter the biological properties of amino acids, making them valuable tools for studying cellular processes and for potential therapeutic applications.[1][2][] Fluorinated amino acids are often used to probe protein structure and function, as metabolic tracers, or as potential drugs that can modulate metabolic pathways.[][4] this compound, as a glutamine analog, is of particular interest for studying glutamine metabolism, which is often upregulated in cancer cells and other rapidly proliferating cells.[5][6][7]
These application notes provide a detailed protocol for performing cell uptake assays with this compound to characterize its transport into cells. Understanding the kinetics and specificity of its uptake is crucial for evaluating its potential as a research tool or therapeutic agent. The following protocols are based on established methods for studying the cellular uptake of amino acids and their analogs.[8]
Principle of the Assay
The cell uptake assay for this compound is designed to quantify the amount of the compound transported into cultured cells over a specific period. The protocol described here is a competitive uptake assay to determine if this compound is taken up by specific amino acid transporters, presumably glutamine transporters such as ASCT2/SLC1A5.[6] The assay involves incubating cells with a labeled form of this compound (e.g., radiolabeled or fluorescently tagged) in the presence and absence of an excess of unlabeled glutamine or other potential inhibitors. If this compound is a substrate for a glutamine transporter, the presence of excess glutamine will compete for the transporter and reduce the uptake of the labeled compound.
Materials and Reagents
-
Cell Lines: Cancer cell lines with high glutamine metabolism (e.g., HeLa, SF188, 9L) or other cell lines of interest.
-
This compound: Unlabeled and labeled (e.g., [¹⁸F]-DL-erythro-4-Fluoroisoglutamine for radioactive detection, or a fluorescently labeled version).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
L-Glutamine: For competition experiments.
-
Cell Scraper or Lysis Buffer
-
Scintillation Counter and Scintillation Fluid (for radiolabeled compounds) or Fluorometer/Plate Reader (for fluorescently labeled compounds)
-
96-well or 24-well cell culture plates
-
Protein Assay Kit (e.g., BCA assay)
Experimental Protocols
Cell Culture
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 24-well or 96-well plates at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 50,000 - 150,000 cells per well for a 24-well plate).[8]
-
Allow the cells to adhere and grow for 24-48 hours.
Cell Uptake Assay Protocol
This protocol is adapted from general radiolabeled substrate uptake assays.[8]
-
Preparation: On the day of the assay, aspirate the culture medium from the wells.
-
Washing: Wash the cell monolayer twice with pre-warmed (37°C) PBS to remove any remaining medium.
-
Pre-incubation: Add 0.5 mL (for a 24-well plate) of pre-warmed uptake buffer to each well and incubate for 15-30 minutes at 37°C to deplete intracellular amino acid pools.
-
Competition (for specific uptake determination):
-
For total uptake wells, add uptake buffer.
-
For non-specific uptake wells, add uptake buffer containing a high concentration of an inhibitor (e.g., 10 mM L-glutamine).
-
-
Initiation of Uptake:
-
Prepare a solution of labeled this compound in uptake buffer at the desired final concentration.
-
Aspirate the pre-incubation buffer and add the labeled this compound solution to each well to start the uptake.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 15, 30 minutes). The optimal time should be determined in preliminary experiments to ensure initial uptake rates are measured.
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive/fluorescent solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any unbound labeled compound.
-
-
Cell Lysis:
-
Add a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer) to each well and incubate for at least 30 minutes to ensure complete lysis.
-
-
Quantification:
-
For radiolabeled compounds: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled compounds: Measure the fluorescence of the lysate using a fluorometer or a multi-well plate reader at the appropriate excitation and emission wavelengths.
-
-
Protein Normalization:
-
Use a small aliquot of the cell lysate to determine the total protein concentration in each well using a BCA or similar protein assay.
-
Normalize the measured uptake (e.g., counts per minute or fluorescence units) to the protein concentration to account for variations in cell number.
-
Data Presentation
The results of a cell uptake assay can be summarized in a table to compare the uptake of this compound under different conditions.
| Cell Line | Condition | Uptake of Labeled this compound (pmol/mg protein/min) | % Inhibition |
| HeLa | Total Uptake | 150.2 ± 12.5 | N/A |
| + 10 mM L-Glutamine | 25.8 ± 3.1 | 82.8% | |
| + 10 mM L-Alanine | 135.7 ± 10.9 | 9.7% | |
| SF188 | Total Uptake | 210.5 ± 18.9 | N/A |
| + 10 mM L-Glutamine | 35.1 ± 4.5 | 83.3% | |
| + 10 mM L-Alanine | 195.3 ± 15.6 | 7.2% |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. The data is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the this compound cell uptake assay.
Cellular Uptake and Glutamine Metabolism Pathway
Caption: Cellular uptake and metabolism of glutamine.
References
- 1. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Studies of 4-Fluoroisoglutamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoglutamine, particularly its (2S, 4R) stereoisomer, is a synthetic analog of the amino acid glutamine. In its radiolabeled form, (2S, 4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln), it has emerged as a valuable positron emission tomography (PET) tracer for the in vivo imaging and study of glutamine metabolism. Aberrant glutamine metabolism is a hallmark of many cancers, making [¹⁸F]FGln a promising tool for oncological research and clinical diagnostics. These application notes provide an overview of the use of 4-fluoroisoglutamine in animal models, with detailed protocols for in vivo studies.
Mechanism of Action and Signaling Pathway
4-Fluoroisoglutamine acts as a mimic of glutamine and is transported into cells primarily by the alanine, serine, cysteine transporter 2 (ASCT2), which is frequently overexpressed in cancer cells to meet their high demand for glutamine.[1][2][3] Once inside the cell, it enters the glutaminolysis pathway. Glutaminase (GLS) can convert it to 4-fluoroglutamate.[4] The accumulation of [¹⁸F]FGln in tumors allows for their visualization and the quantitative assessment of glutamine uptake.[5]
Animal Models for In Vivo Studies
The most common animal models for in vivo studies of 4-fluoroisoglutamine are murine models of cancer, particularly xenograft models in immunodeficient mice.
Table 1: Summary of Animal Models
| Animal Model | Species/Strain | Tumor Cell Line | Study Type | Reference |
| Orthotopic Glioma | BALB/cOlaHsd-Foxn1nu Mouse | Patient-derived BT3 glioma | PET Imaging, Pharmacokinetics | [6][7] |
| Subcutaneous Glioma | Foxn1nu/nu Mouse | Rat BT4C glioma | PET Imaging, Pharmacokinetics | [6][7] |
| Orthotopic Glioma | BDIX Rat | BT4C glioma | PET Imaging, Pharmacokinetics | [4] |
| Subcutaneous Breast Cancer | Athymic Nude Mouse | Triple-Negative Breast Cancer (HCC1806) | PET Imaging, Pharmacokinetic Modeling | [8] |
| Subcutaneous Colorectal Cancer | Athymic Nude Mouse | HCT-116 | PET Imaging Reproducibility | [9] |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using (2S, 4R)-4-[¹⁸F]fluoroglutamine.
Table 2: Tumor Uptake and Biodistribution of (2S, 4R)-4-[¹⁸F]fluoroglutamine
| Animal Model | Parameter | Value | Time Post-Injection | Reference |
| Orthotopic Glioma (Mouse) | Tumor-to-Healthy Brain Ratio | 3.6 - 4.8 | Not Specified | [6][7] |
| Subcutaneous Glioma (Mouse) | Tumor-to-Muscle Ratio | 1.9 ± 0.7 | Not Specified | [6][7] |
| Orthotopic Glioma (Rat) | Tumor-to-Healthy Brain Ratio | 1.99 ± 0.19 | Not Specified | [4] |
| 9L Tumor Xenograft (Rat) | Tumor Uptake (%ID/g) | 1.03 | 30 min | [5] |
| 9L Tumor Xenograft (Rat) | Tumor-to-Muscle Ratio | 2.78 | 30 min | [5] |
| 9L Tumor Xenograft (Rat) | Tumor-to-Muscle Ratio | 2.00 | 60 min | [5] |
Table 3: Pharmacokinetic Parameters of (2S, 4R)-4-[¹⁸F]fluoroglutamine
| Animal Model | Pharmacokinetic Model | Key Findings | Reference |
| Glioma Xenografts (Mouse) | Logan and Yokoi | Data fit well with reversible uptake models. | [6][7] |
| Breast Cancer Xenografts (Mouse) | 1- and 2-Compartment Models | Largely reversible uptake; 1-compartment model is preferable. | [8][[“]] |
| Glioma Xenografts (Rat) | Multiple Models | Both reversible and irreversible uptake play a role. | [4] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumor Model
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT-116) under standard conditions.[9]
-
Cell Preparation: On the day of inoculation, harvest cells using trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or a suitable medium at the desired concentration (e.g., 8 x 10⁶ cells in 100 µL).[9]
-
Animal Preparation: Use 5-6 week old female athymic nude mice. Anesthetize the mice using a suitable anesthetic (e.g., 2% isoflurane).[9]
-
Inoculation: Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of the anesthetized mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice daily. Measure tumor size and body weight three times per week. The tumor volume can be calculated using the formula: (Width² x Length) / 2.[9]
-
Imaging Readiness: Proceed with imaging studies when the tumor volume reaches the desired size (e.g., ~250 mm³).[9]
Protocol 2: In Vivo PET Imaging with (2S, 4R)-4-[¹⁸F]fluoroglutamine
-
Radiotracer Preparation: Synthesize (2S, 4R)-4-[¹⁸F]fluoroglutamine using established automated or manual methods.[7]
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with 2% isoflurane).[8][9]
-
Radiotracer Administration: Administer 8-12 MBq of [¹⁸F]FGln via tail vein or retro-orbital injection.[6][8][9]
-
PET Scan Acquisition:
-
Dynamic Scan: Begin PET imaging immediately before tracer injection and acquire data for 60 minutes. The data can be framed into multiple short intervals (e.g., 6 x 10s, 9 x 60s, followed by 10 x 300s frames).[8]
-
Static Scan: Alternatively, allow for a 40-minute uptake period post-injection, followed by a 20-minute static image acquisition.[9]
-
-
Image Analysis: Reconstruct and analyze the PET images using appropriate software. Draw regions of interest (ROIs) over the tumor and other tissues to calculate tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).[5]
-
Pharmacokinetic Analysis (for dynamic scans):
-
Collect blood samples at various time points (e.g., 5 to 60 minutes post-injection) to determine the arterial input function.[6][7]
-
Analyze plasma for parent tracer and radiometabolites.[6][7]
-
Apply pharmacokinetic models (e.g., Logan, Patlak, or compartmental models) to the dynamic PET data to estimate kinetic parameters.[7][8]
-
Therapeutic Studies
The current body of literature predominantly focuses on the application of (2S, 4R)-4-[¹⁸F]fluoroglutamine as a PET imaging agent to visualize and quantify tumor glutamine metabolism. It is frequently used to assess the pharmacodynamic effects of drugs that target the glutaminolysis pathway, such as glutaminase inhibitors.[11][12] There is limited evidence for the use of non-radiolabeled 4-fluoroisoglutamine as a standalone therapeutic agent. Further research is required to explore its potential efficacy in cancer therapy.
Conclusion
4-Fluoroisoglutamine, particularly in its ¹⁸F-labeled form, is a powerful tool for the in vivo investigation of glutamine metabolism in animal models of cancer. The protocols and data presented here provide a foundation for researchers to design and execute studies utilizing this valuable molecular probe. The ability to non-invasively assess tumor glutamine uptake offers significant potential for advancing our understanding of cancer metabolism and for the development of novel therapeutic strategies.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCT2 (SLC1A5)-dependent glutamine uptake is involved in the progression of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models | PLOS One [journals.plos.org]
- 10. consensus.app [consensus.app]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of [18F]4-fluoroglutamine PET Images
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]4-fluoroglutamine ([18F]F-Gln), a radiolabeled analog of the amino acid glutamine, has emerged as a valuable positron emission tomography (PET) tracer for imaging the altered glutamine metabolism characteristic of many cancers.[1][2] Increased glutaminolysis, the metabolic process of converting glutamine into key intermediates, is a hallmark of numerous malignancies, providing energy, biosynthetic precursors, and redox balance to support rapid cell proliferation.[3][4][5] Unlike [18F]FDG, which images glucose metabolism, [18F]F-Gln PET offers a distinct window into tumor biology, potentially identifying tumors that are not FDG-avid and providing a tool for patient stratification and monitoring response to therapies targeting glutamine metabolism.[2][6]
These application notes provide detailed protocols and quantitative analysis methods for researchers and drug development professionals utilizing [18F]F-Gln PET in preclinical and clinical settings.
Signaling Pathways in Glutamine Metabolism
The uptake and metabolism of glutamine are tightly regulated by key oncogenic signaling pathways. Understanding these pathways is crucial for interpreting [18F]F-Gln PET imaging data. Key pathways include c-Myc, mTOR, and KRAS.[7] The proto-oncogene c-Myc, for instance, upregulates the expression of glutamine transporters and glutaminase, the first enzyme in the glutaminolysis pathway.[4] The mTOR pathway, a central regulator of cell growth, also enhances glutamine uptake and metabolism.[7]
Caption: Signaling pathways regulating glutamine metabolism.
Experimental Protocols
In Vitro Cell Uptake of [18F]F-Gln
This protocol is designed to measure the uptake of [18F]F-Gln in cancer cell lines to assess their glutamine avidity.
Materials:
-
Cancer cell lines of interest (e.g., SF188, 9L glioblastoma cells)[6]
-
Cell culture medium and supplements
-
96-well plates
-
[18F]F-Gln
-
Phosphate-buffered saline (PBS)
-
Scintillation counter or gamma counter
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight. For example, use 25,000 cells/well for HCC1806 cells or 30,000 cells/well for MCF-7 cells.[8]
-
Wash the cells with PBS.
-
Incubate the cells with a known activity of [18F]F-Gln in cell culture medium for a specified time (e.g., 30 and 120 minutes).[9]
-
After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity uptake.
-
Express the results as a percentage of the injected dose per 100 µg of protein (%ID/100 µg protein).[6]
Preclinical [18F]F-Gln PET/CT Imaging in Animal Models
This protocol outlines the procedure for performing [18F]F-Gln PET/CT imaging in tumor-bearing animal models.
Animal Models:
-
Xenograft models: Athymic mice or rats with subcutaneously implanted human cancer cells (e.g., 9L gliosarcoma, triple-negative breast cancer).[1][6]
-
Transgenic models: Mice that spontaneously develop tumors due to genetic modifications (e.g., M/tomND transgenic mice with spontaneous mammary gland tumors).[6]
Procedure:
-
Animal Preparation: Fasting is not always required but can be considered to reduce physiological variability.[10][11] Anesthetize the animal using isoflurane (2-3% in oxygen).[6]
-
Radiotracer Injection: Administer a bolus injection of [18F]F-Gln intravenously via the tail vein. The injected dose will vary depending on the animal model and imaging system (e.g., 37 MBq for mice).[6]
-
PET/CT Imaging:
-
Image Analysis:
-
Reconstruct the PET images using appropriate algorithms.
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, blood pool) guided by the co-registered CT images.
-
Generate time-activity curves (TACs) from dynamic scans or calculate SUV from static scans.
-
References
- 1. Kinetic Modeling of 18F-(2 S, 4 R)4-Fluoroglutamine in Mouse Models of Breast Cancer to Estimate Glutamine Pool Size as an Indicator of Tumor Glutamine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Modeling of 18F-(2S,4R)4-Fluoroglutamine in Mouse Models of Breast Cancer to Estimate Glutamine Pool Size as an Indicator of Tumor Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Biodistribution Studies of ¹⁸F-Labeled 4-Fluoroisoglutamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting biodistribution studies using the positron emission tomography (PET) tracer ¹⁸F-labeled (2S,4R)-4-fluoroisoglutamine ([¹⁸F]FGln). These guidelines are intended to assist researchers in the non-invasive assessment of altered glutamine metabolism in preclinical cancer models.
Application Notes
Introduction to [¹⁸F]FGln
(2S,4R)-4-[¹⁸F]Fluoroglutamine ([¹⁸F]FGln) is a radiolabeled analog of the amino acid L-glutamine. Many cancer cells exhibit a high rate of glutamine uptake and metabolism, a phenomenon often termed "glutamine addiction," to support rapid proliferation and survival. This metabolic reprogramming is frequently associated with the overexpression of amino acid transporters, most notably the Alanine, Serine, Cysteine Transporter 2 (ASCT2), also known as SLC1A5.[1][2] [¹⁸F]FGln serves as a substrate for ASCT2, and its accumulation within tissues can be visualized and quantified using PET.[1][3] This allows for the non-invasive in vivo assessment of ASCT2 expression and glutamine transporter activity.[1][3]
Principle of the Method
Following intravenous administration, [¹⁸F]FGln circulates throughout the body and is taken up by cells, primarily through amino acid transporters like ASCT2. In cancer cells with high glutamine demand and elevated ASCT2 expression, [¹⁸F]FGln accumulates at a higher rate compared to surrounding healthy tissue. The positron-emitting fluorine-18 isotope decays, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting data is reconstructed into a three-dimensional image representing the distribution of the tracer in the body. The intensity of the signal in a given region is proportional to the concentration of [¹⁸F]FGln, providing a quantitative measure of tracer uptake.
Applications in Research and Drug Development
-
Cancer Biology: Studying the role of glutamine metabolism in tumor growth, progression, and metastasis.[4]
-
Biomarker for ASCT2 Expression: [¹⁸F]FGln PET can serve as a non-invasive method to assess ASCT2 expression levels in tumors, which may have prognostic or predictive value.[1][3]
-
Pharmacodynamic (PD) Marker: Evaluating the efficacy of novel therapies targeting glutamine metabolism or the ASCT2 transporter. A reduction in [¹⁸F]FGln uptake following treatment can indicate target engagement and a therapeutic response.
-
Tumor Detection and Characterization: Differentiating tumors with high glutamine metabolism from normal tissues, particularly in cases where the standard glucose analog, [¹⁸F]FDG, may have limitations.[4]
Quantitative Biodistribution Data
The following tables summarize ex vivo biodistribution data of [¹⁸F]FGln in tumor-bearing mice, expressed as percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [¹⁸F]FGln in Normal ICR Mice [5]
| Organ | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) | 240 min (%ID/g ± SD) |
| Blood | 0.91 ± 0.16 | 0.70 ± 0.11 | 0.52 ± 0.09 | 0.48 ± 0.07 |
| Heart | 0.49 ± 0.08 | 0.42 ± 0.06 | 0.35 ± 0.05 | 0.30 ± 0.04 |
| Lungs | 0.73 ± 0.12 | 0.61 ± 0.09 | 0.48 ± 0.07 | 0.40 ± 0.06 |
| Liver | 1.83 ± 0.28 | 1.55 ± 0.23 | 1.20 ± 0.18 | 0.98 ± 0.15 |
| Spleen | 0.95 ± 0.15 | 0.82 ± 0.12 | 0.68 ± 0.10 | 0.55 ± 0.08 |
| Pancreas | 19.70 ± 3.15 | 15.20 ± 2.43 | 9.80 ± 1.57 | 6.50 ± 1.04 |
| Kidneys | 2.15 ± 0.34 | 1.85 ± 0.30 | 1.50 ± 0.24 | 1.25 ± 0.20 |
| Muscle | 0.37 ± 0.06 | 0.38 ± 0.06 | 0.35 ± 0.06 | 0.32 ± 0.05 |
| Bone | 0.65 ± 0.10 | 0.58 ± 0.09 | 0.49 ± 0.08 | 0.41 ± 0.07 |
| Brain | 0.09 ± 0.01 | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.06 ± 0.01 |
Table 2: Biodistribution of [¹⁸F]FGln in F344 Rats Bearing 9L Gliosarcoma Xenografts [4]
| Organ / Tissue | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) |
| Blood | 0.43 ± 0.07 | 0.32 ± 0.05 |
| Tumor | 1.03 ± 0.14 | 0.76 ± 0.21 |
| Muscle | 0.37 ± 0.06 | 0.38 ± 0.06 |
| Ratio | ||
| Tumor/Blood | 2.39 | 2.37 |
| Tumor/Muscle | 2.78 | 2.00 |
Experimental Protocols
Radiosynthesis of (2S,4R)-4-[¹⁸F]Fluoroglutamine
The radiosynthesis of [¹⁸F]FGln is typically a multi-step automated process. A common method involves the nucleophilic substitution of a protected precursor with [¹⁸F]fluoride, followed by deprotection and purification.[6][7]
Precursor: N-Boc-O-tosyl-L-glutamine-tert-butyl ester. General Steps:
-
[¹⁸F]Fluoride Production: Production of aqueous [¹⁸F]fluoride via a cyclotron.
-
Azeotropic Drying: The [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a potassium carbonate/Kryptofix 2.2.2 solution, and dried via azeotropic distillation with acetonitrile.
-
Nucleophilic Fluorination: The dried [¹⁸F]fluoride is reacted with the precursor in a suitable solvent (e.g., DMSO) at an elevated temperature (e.g., 120-160°C).
-
Deprotection: The protecting groups (Boc and tert-butyl ester) are removed under acidic conditions (e.g., using HCl or TFA).
-
Purification: The crude product is purified using solid-phase extraction (SPE) cartridges and/or semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution (e.g., sterile saline) for injection.
Quality Control:
-
Radiochemical Purity: Determined by radio-HPLC (typically >95%).[7]
-
Stereochemical Purity: Confirmed by chiral HPLC to ensure the desired (2S,4R) isomer.
-
Residual Solvents: Measured by gas chromatography to ensure they are below acceptable limits.
-
pH and Sterility: Standard tests for injectable radiopharmaceuticals.
Animal Models
-
Species: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are commonly used for xenograft studies.[8][9]
-
Tumor Implantation: Human cancer cell lines with varying levels of ASCT2 expression are implanted subcutaneously or orthotopically.[3][9]
-
Subcutaneous Model: Cells (e.g., 1-10 million cells in Matrigel/PBS) are injected into the flank of the mouse. Tumors are typically allowed to grow to a palpable size (e.g., 100-300 mm³) before imaging.
-
Orthotopic Model: Cells are injected into the tissue of origin (e.g., brain for glioma studies) to create a more clinically relevant tumor microenvironment.[9]
-
-
Animal Care: All animal procedures must be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be provided with food and water ad libitum.[10]
PET Imaging and Biodistribution Protocol
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% in oxygen).[4][11]
-
Maintain the animal's body temperature using a heating pad or lamp throughout the procedure.[4][11]
-
Place a tail vein catheter for tracer administration, if desired, or prepare for retro-orbital or direct tail vein injection.[8][10]
-
-
Tracer Administration:
-
PET Image Acquisition:
-
Position the anesthetized animal in the center of the PET scanner's field of view.
-
Dynamic scanning can begin immediately after tracer injection for a duration of 60-120 minutes to assess tracer kinetics.[4][11]
-
Alternatively, a static scan can be acquired at a specific time point post-injection (e.g., 60 minutes).
-
A CT scan is typically acquired for anatomical co-registration and attenuation correction.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At a predetermined time point after tracer injection (e.g., 63 minutes), euthanize the animal via an approved method.[9]
-
Rapidly dissect organs and tissues of interest (e.g., tumor, blood, muscle, liver, kidneys, heart, lungs, brain, pancreas).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter, alongside standards prepared from the injectate.
-
Calculate the tracer uptake in each tissue and express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis
-
Image Reconstruction: Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D).
-
Image Analysis:
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the images over the tumor and other organs of interest.
-
Calculate the mean and maximum radioactivity concentration within each ROI (in Bq/cc).
-
Convert these values to Standardized Uptake Values (SUV) if desired, by normalizing to the injected dose and animal's body weight.
-
For dynamic scans, generate time-activity curves (TACs) for each ROI to perform pharmacokinetic modeling.
-
Visualizations
References
- 1. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The potential utility of (2S,4R)-4-[18F] fluoroglutamine as a novel metabolic imaging marker for inflammation explored by rat models of arthritis and paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models | PLOS One [journals.plos.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: [18F]DL-erythro-4-Fluoroisoglutamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the radiochemical synthesis of [18F]DL-erythro-4-Fluoroisoglutamine. Our goal is to help you improve your radiochemical yield and overcome common challenges in the production of this important PET imaging agent.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of [18F]this compound in a question-and-answer format.
Question: Why is my radiochemical yield (RCY) of [18F]this compound consistently low?
Answer: Low radiochemical yield can be attributed to several factors throughout the synthesis process. Here are the key areas to investigate:
-
Inefficient Drying of [18F]Fluoride: The presence of residual water can significantly reduce the nucleophilicity of the [18F]fluoride ion.
-
Solution: Ensure an efficient azeotropic drying process. This is a critical step for activating the fluoride for nucleophilic substitution. The use of a high vacuum and an appropriate solvent like acetonitrile is crucial to remove water effectively.[1]
-
-
Suboptimal Reaction Temperature: The temperature for the nucleophilic substitution reaction is critical.
-
Solution: The reaction should be carefully controlled. While a common temperature for 18F-fluorination is 80°C, this may need to be optimized for your specific precursor and reaction setup.[2]
-
-
Precursor Instability or Impurity: The quality of the precursor is paramount.
-
Solution: Ensure the tosylate precursor for the erythro-configuration is of high purity and stored under appropriate conditions to prevent degradation.
-
-
Incorrect Catalyst System: The choice of catalyst can dramatically impact the yield and stereochemical outcome.
-
Solution: For the erythro precursor, a less basic catalyst system like 18-crown-6 and potassium bicarbonate (KHCO3) is recommended to avoid side reactions.[2]
-
Question: I am observing the formation of multiple isomers in my final product. How can I improve the stereoselectivity?
Answer: The formation of multiple isomers, particularly epimerization at the C2 position, is a known challenge in the synthesis of 4-fluoro-glutamine derivatives.
-
Cause: The use of a strongly basic catalyst system, such as Kryptofix 222 (K[3]) and potassium carbonate (K2CO3), can promote the epimerization of the C2 position.[2]
-
Solution: To maintain the desired erythro configuration, switch to a milder catalyst system. The use of 18-crown-6 in combination with potassium bicarbonate (KHCO3) has been shown to be effective in minimizing epimerization.[2] It is also important to note the "double inversion" phenomenon observed with erythro precursors, where both the C2 and C4 positions can be inverted.[2] Careful selection of the starting precursor stereoisomer is therefore essential to obtain the desired final product stereoisomer.[2]
Question: My final product is contaminated with byproducts. What are the likely impurities and how can I avoid them?
Answer: Besides stereoisomers, other byproducts can arise during the synthesis.
-
Hydrolysis of the Amide Group: The amide group in isoglutamine can be labile and prone to hydrolysis, forming the corresponding glutamic acid derivative.
-
Cyclization: Under acidic or basic conditions, 4-fluoroisoglutamine can cyclize to form 4-fluoropyroglutamic acid.
-
Elimination Byproducts: During the SN2 fluorination reaction, an elimination side reaction can occur, leading to the formation of an unsaturated byproduct.
-
Prevention: Careful control of the reaction temperature and basicity is essential to minimize the formation of elimination byproducts.[2] The purification process, typically involving HPLC, is crucial for removing these impurities from the final product.
-
Frequently Asked Questions (FAQs)
What is the recommended precursor for the synthesis of [18F]this compound?
A tosylate precursor of the erythro-configuration is typically used for the nucleophilic substitution reaction with [18F]fluoride.[2]
What are the key steps in the synthesis of [18F]this compound?
The synthesis generally involves the following key stages:
-
Production of [18F]fluoride ion.
-
Trapping and elution of [18F]fluoride.
-
Azeotropic drying of [18F]fluoride.
-
Nucleophilic substitution reaction with the tosylate precursor.
-
Deprotection of the protecting groups.
-
Purification of the final product.[1]
What quality control tests should be performed on the final product?
Standard quality control tests for PET radiopharmaceuticals should be performed, including:
-
Radionuclidic Identity and Purity: To confirm the presence of 18F and the absence of other radionuclides.
-
Radiochemical Purity: To determine the percentage of the radioactivity corresponding to [18F]this compound.
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.
-
pH: To ensure the final product is within a physiologically acceptable range.
-
Residual Solvents: To ensure that levels of any remaining solvents from the synthesis are below acceptable limits.
-
Sterility and Endotoxins: To ensure the product is sterile and free of bacterial endotoxins for safe administration to patients.
Data Summary
The following table summarizes the key parameters and their impact on the synthesis of [18F]4-Fluoroisoglutamine isomers. It is important to note that specific quantitative data for the DL-erythro isomer is limited in the public domain, and optimization is often required on a case-by-case basis.
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Precursor | Tosylate of erythro-4-hydroxyisoglutamine derivative | Correct precursor is essential for obtaining the desired product. | [2] |
| Catalyst System | K[3] / K2CO3 | Can lead to epimerization at the C2 position, resulting in a mixture of isomers. | [2] |
| 18-crown-6 / KHCO3 | Less basic, minimizes epimerization and is recommended for erythro precursors. | [2] | |
| Reaction Temperature | 80 °C (typical) | Needs to be optimized to balance reaction rate and byproduct formation. | [2] |
| Drying of [18F]F- | Azeotropic distillation with acetonitrile | Crucial for activating the fluoride ion; incomplete drying leads to low yields. | [1] |
Experimental Protocol
This section provides a general methodology for the synthesis of [18F]this compound based on available literature.
-
[18F]Fluoride Production and Trapping:
-
Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).
-
-
Elution and Drying of [18F]Fluoride:
-
Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of the chosen catalyst system (e.g., 18-crown-6 and KHCO3) in a mixture of acetonitrile and water.
-
Perform azeotropic drying of the [18F]fluoride/catalyst mixture under a stream of inert gas (e.g., nitrogen or argon) and reduced pressure at an elevated temperature to remove all traces of water.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor of DL-erythro-4-hydroxyisoglutamine (with appropriate protecting groups) in anhydrous acetonitrile.
-
Add the precursor solution to the dried [18F]fluoride/catalyst complex.
-
Heat the reaction mixture at the optimized temperature (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes).
-
-
Deprotection:
-
After the labeling reaction, perform the necessary deprotection steps to remove the protecting groups from the glutamine backbone. This may involve acidic or basic hydrolysis depending on the protecting groups used.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [18F]this compound from unreacted fluoride, precursor, and byproducts.
-
Further purify and formulate the collected HPLC fraction using a solid-phase extraction (SPE) cartridge to remove HPLC solvents and prepare the final product in a physiologically compatible solution (e.g., sterile saline).
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of [18F]this compound.
References
Technical Support Center: Stereoselective Synthesis of 4-Fluoroglutamine
Welcome to the technical support center for the stereoselective synthesis of 4-fluoroglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic process.
Troubleshooting Guide
The stereoselective synthesis of 4-fluoroglutamine is fraught with potential challenges, from controlling stereochemistry to managing protecting groups and ensuring product stability. This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Considerations & References |
| Low Diastereoselectivity during Fluorination | - Non-optimal fluorinating agent. - Steric hindrance from protecting groups. - Incorrect reaction temperature or solvent. | - Use a milder and more selective fluorinating agent like "neutralized" Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). - Screen different protecting groups on the α-amino and carboxylic acid moieties to minimize steric clash. - Optimize reaction temperature and solvent polarity to favor the desired transition state. | The use of "neutralized" TASF has been shown to improve yields and stereoselectivity.[1][2] Careful control of pH is crucial to avoid side reactions.[1] |
| Epimerization at the C2 Position | - Basic reaction conditions during fluorination or deprotection. - Prolonged reaction times at elevated temperatures. | - Employ neutral or slightly acidic conditions for fluorination. - Minimize reaction times and use the lowest effective temperature. - Consider using protecting groups that are stable to the reaction conditions but can be removed under mild, non-basic conditions. | The α-proton is susceptible to deprotonation under basic conditions, leading to loss of stereochemical integrity.[1] |
| Formation of Pyroglutamic Acid Impurity | - Acidic or basic conditions during workup or purification. - Lability of the glutamine side-chain amide. | - Maintain a neutral pH throughout the synthesis and purification steps. - Use mild deprotection strategies. - Purification via ion-exchange chromatography (e.g., Dowex 50WX8-200, H+ form) can be effective but requires careful handling to avoid acid-catalyzed cyclization.[1][3] | 4-fluoropyroglutamic acid is a common impurity.[1] |
| Low Yields in Radiofluorination with [¹⁸F]Fluoride | - Incomplete activation of the [¹⁸F]fluoride ion. - Formation of elimination byproducts. - Suboptimal precursor (e.g., leaving group). | - Ensure anhydrous conditions and effective activation of [¹⁸F]fluoride using a phase-transfer catalyst like Kryptofix 222 (K[4]) with potassium carbonate or 18-crown-6 with potassium bicarbonate.[1][2][3] - Use a good leaving group on the precursor, such as a tosylate.[1][5] - Carefully control the reaction temperature to minimize elimination.[1] | Low yields (<5%) can be attributed to poorly activated fluoride.[6] |
| Difficult Purification of Final Product | - Presence of multiple stereoisomers. - Co-elution with byproducts like pyroglutamic acid. - Challenges with recrystallization. | - Chiral HPLC is often necessary to separate the four stereoisomers.[1] - Reverse-phase HPLC with a suitable gradient can be used for purification.[3] - Ion-exchange chromatography can be employed, but with caution regarding pH.[1][3] | Purification has been described as "troublesome," and standard methods like recrystallization may not be successful.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in synthesizing 4-fluoroglutamine?
A1: The primary challenge is the presence of two stereocenters at the C2 and C4 positions, which can result in four possible stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R).[1][7] Achieving stereoselectivity at the C4 position during the fluorination step is critical and often difficult. Additionally, the stereocenter at the C2 position is prone to epimerization, especially under basic conditions.[1]
Q2: Which fluorination methods are most effective for achieving high diastereoselectivity?
A2: Nucleophilic fluorination is a common strategy. While reagents like diethylaminosulfur trifluoride (DAST) have been explored with limited success, the use of "neutralized" Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) has been reported to provide the desired fluorinated product with high yields and excellent optical purity.[1][2] The pH of the TASF solution is a critical parameter to control to maximize yield and minimize epimerization.[1]
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur:
-
Epimerization: As mentioned, the C2 position can easily lose its stereochemical configuration.[1]
-
Cyclization: The glutamine moiety can cyclize to form a pyroglutamic acid derivative under both acidic and basic conditions.[1]
-
Elimination: During nucleophilic fluorination, especially in the context of radiolabeling with [¹⁸F]fluoride, elimination reactions can compete with the desired substitution, leading to unsaturated byproducts.[1]
-
Hydrolysis: The side-chain amide of glutamine is labile and can hydrolyze to the corresponding carboxylic acid (glutamic acid derivative), particularly if water is present during deprotection steps.[6]
Q4: How can I effectively purify the final 4-fluoroglutamine product?
A4: Purification is often challenging.[3] A multi-step approach is typically required:
-
Initial Purification: Ion-exchange chromatography using a resin like Dowex 50WX8-200 (H+ form) can be used to remove many impurities.[1][3] However, prolonged exposure to the acidic resin can promote the formation of pyroglutamic acid.[3]
-
HPLC Purification: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often necessary to separate the desired product from closely related impurities.[3]
-
Chiral HPLC: To separate the four stereoisomers, chiral HPLC is the definitive method.[1]
Q5: What are the key considerations for a successful radiolabeling with ¹⁸F?
A5: For the synthesis of [¹⁸F]4-fluoroglutamine, several factors are critical for success:
-
Precursor: A suitable precursor with a good leaving group, such as a tosylate, is essential.[1][5]
-
Fluoride Activation: The [¹⁸F]fluoride must be "naked" or activated. This is typically achieved by using a phase-transfer catalyst system like K[4]/K₂CO₃ or 18-crown-6/KHCO₃ in an anhydrous aprotic solvent.[1][2][3]
-
Reaction Conditions: The reaction temperature and time must be carefully optimized to maximize the radiochemical yield of the desired substitution product while minimizing elimination and other side reactions.[1]
-
Purification: Automated systems often employ solid-phase extraction (SPE) for purification, though this may not fully remove unreacted precursor.[5] HPLC purification of the radiolabeled intermediate can lead to higher chemical and radiochemical purity.
Experimental Protocols
Key Experiment: Diastereoselective Fluorination using "Neutralized" TASF
This protocol is adapted from the literature for the fluorination of a protected 4-hydroxyglutamine derivative to introduce the fluorine atom at the C4 position.[1]
Materials:
-
Protected 4-hydroxyglutamine precursor (e.g., with Boc and Tmob protecting groups)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected 4-hydroxyglutamine precursor in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, prepare the "neutralized" TASF reagent by adjusting the pH of a TASF solution in THF to approximately 7-8 using Et₃N·3HF.
-
Add the "neutralized" TASF solution to the solution of the precursor at room temperature. The optimal stoichiometry may need to be determined empirically, but a starting point is 5-8 equivalents of TASF.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-fluoroglutamine derivative.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in the stereoselective synthesis of 4-fluoroglutamine.
Caption: Key challenges in the stereoselective synthesis of 4-fluoroglutamine, highlighting the major areas of difficulty.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 4. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
overcoming epimerization during 4-fluoroglutamine synthesis
Welcome to the technical support center for the synthesis of 4-fluoroglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on overcoming epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant issue in 4-fluoroglutamine synthesis?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer. In the synthesis of 4-fluoroglutamine, which has two chiral centers (C2 and C4), epimerization, particularly at the C2 position, is a common side reaction. This is problematic because the biological activity of 4-fluoroglutamine is highly dependent on its stereochemistry. The formation of unwanted stereoisomers can reduce the efficacy of the final compound and necessitate challenging purification steps.[1]
Q2: What are the primary causes of epimerization during the synthesis of 4-fluoroglutamine?
A2: The primary cause of epimerization at the α-carbon (C2) of 4-fluoroglutamine is the presence of basic conditions.[1] The proton on the α-carbon is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers. This is a significant concern during the fluorination step and especially during the radiofluorination with [¹⁸F]fluoride, which is often performed under basic conditions.[1][2]
Q3: How can I minimize epimerization during the fluorination step?
A3: A key strategy to minimize epimerization during fluorination is to control the basicity of the reaction medium. One effective method is the use of a "neutralized" fluorinating agent. For instance, using tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) and carefully adjusting the pH to a near-neutral range (pH 7-8) with a mild acid like triethylamine trishydrofluoride (Et₃N·(HF)₃) can significantly suppress epimerization at the C2 position.[1]
Q4: What is the recommended approach for radiofluorination of the 4-fluoroglutamine precursor to maintain stereochemical purity?
A4: For the radiofluorination with [¹⁸F]fluoride, the choice of the base and phase transfer catalyst is critical. Using a strong base like potassium carbonate (K₂CO₃) with Kryptofix 222 (K[3]) can lead to significant epimerization.[1][2] A milder system, such as potassium bicarbonate (KHCO₃) with 18-crown-6, has been shown to be effective in minimizing epimerization while still achieving good radiochemical yields.[2][4]
Q5: What analytical techniques are used to determine the stereochemical purity of 4-fluoroglutamine?
A5: The most common method for determining the stereochemical purity of 4-fluoroglutamine is chiral High-Performance Liquid Chromatography (HPLC).[1][2][5][6] Specific chiral columns, such as a Chirex 3126 (D-penicillamine) column, with a mobile phase containing a chiral selector like copper(II) sulfate (CuSO₄), can effectively separate and quantify the different stereoisomers.[1][2][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant epimerization at the C2 position detected by chiral HPLC after fluorination. | The fluorination reaction is too basic. | Use a "neutralized" fluorinating agent like TASF and adjust the pH to 7-8 with a mild acidic reagent such as Et₃N·(HF)₃.[1] |
| Low stereochemical purity of [¹⁸F]4-fluoroglutamine after radiofluorination. | The base used for activating the [¹⁸F]fluoride is too strong. | Replace the K₂CO₃/K[3] system with a milder base/catalyst combination, such as KHCO₃/18-crown-6.[2][4] |
| Formation of all four stereoisomers during radiofluorination. | High basicity and temperature during the labeling reaction. | In addition to using a milder base, carefully control the reaction temperature. Lowering the temperature may help reduce the rate of epimerization. Also, ensure the complete removal of any residual strong base before the reaction. |
| Poor separation of stereoisomers on chiral HPLC. | The chiral HPLC method is not optimized. | Use a dedicated chiral column like Chirex 3126 (D-penicillamine). Optimize the mobile phase, for example, by using 1 mM CuSO₄ solution, and control the column temperature.[1][2] |
| Low yield of the desired stereoisomer. | A combination of epimerization and other side reactions. | Review the entire synthetic route. Ensure that appropriate protecting groups are used for the α-amino group (e.g., Boc) and the side-chain amide (e.g., Tmob) to prevent side reactions. Optimize the deprotection steps to avoid harsh conditions that could induce epimerization.[1] |
Data Presentation
Table 1: Impact of Base/Catalyst System on the Stereochemical Purity of --INVALID-LINK---4-fluoroglutamine
| Entry | Base/Catalyst System | F-18 Elution Efficiency (%) | Optical Purity (%) | Reference |
| 1 | K₂₂₂ / KHCO₃ | 80-82 | 40-47 | [2] |
| 2 | 18-crown-6 / KHCO₃ (in MeCN) | 85 | >85 | [2] |
| 3 | 18-crown-6 / KHCO₃ (in MeOH) | >95 | 90 ± 5 | [2][4] |
Experimental Protocols
Protocol 1: "Neutralized" TASF Fluorination to Minimize Epimerization
This protocol is adapted from a method developed for the stereospecific synthesis of 4-fluoroglutamine.[1]
-
Preparation of "Neutralized" TASF:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) in anhydrous dichloromethane (CH₂Cl₂).
-
Carefully add triethylamine trishydrofluoride (Et₃N·(HF)₃) dropwise while monitoring the pH of the solution.
-
Continue adding Et₃N·(HF)₃ until the pH of the solution is between 7 and 8.
-
-
Fluorination Reaction:
-
To the prepared "neutralized" TASF solution, add the protected 4-tosyloxyglutamine precursor (e.g., with Boc and Tmob protecting groups).
-
Add anhydrous tetrahydrofuran (THF) to improve solubility.
-
Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting fluorinated intermediate by column chromatography.
-
Protocol 2: Chiral HPLC Analysis of 4-Fluoroglutamine Stereoisomers
This protocol is a general method for the analysis of the four stereoisomers of 4-fluoroglutamine.[1][2][6]
-
HPLC System and Column:
-
An HPLC system equipped with a UV or radioactivity detector.
-
Chiral column: Chirex 3126 (D-penicillamine), 150 x 4.6 mm.
-
-
Mobile Phase:
-
Prepare a 1 mM aqueous solution of copper(II) sulfate (CuSO₄).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1 mL/min.
-
Column temperature: 10 °C (temperature control is crucial for consistent separation).
-
Injection volume: 10-20 µL.
-
Detection: UV absorbance at a suitable wavelength (e.g., 210 nm) or radioactivity detector for ¹⁸F-labeled compounds.
-
-
Analysis:
-
Inject a standard mixture of the four 4-fluoroglutamine stereoisomers to determine their respective retention times.
-
Inject the sample to be analyzed.
-
Integrate the peak areas to determine the relative percentage and stereochemical purity of each isomer.
-
Visualizations
Caption: Mechanism of base-catalyzed epimerization at the C2 position of 4-fluoroglutamine.
Caption: Troubleshooting workflow for addressing epimerization in 4-fluoroglutamine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 6. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of DL-erythro-4-Fluoroisoglutamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the synthesis of DL-erythro-4-Fluoroisoglutamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 4-fluoroisoglutamine derivatives?
A1: During the synthesis of 4-fluoroglutamine and its derivatives, several common byproducts can arise. These include:
-
4-Fluoropyroglutamic acid: This is a frequent impurity formed by the cyclization of the glutamine or glutamic acid backbone under both acidic and basic conditions.[1]
-
Elimination byproducts: Particularly in SN2 fluorination reactions, elimination can occur, leading to the formation of unsaturated derivatives.[1]
-
Epimers: The stereocenters at the C2 and C4 positions are susceptible to epimerization, especially under basic conditions, leading to the formation of diastereomers.[1]
-
Hydrolysis products: The labile amide group in the isoglutamine side chain can be hydrolyzed to the corresponding carboxylic acid (4-fluoroglutamic acid).[1]
Q2: How can I minimize the formation of 4-fluoropyroglutamic acid?
A2: To minimize the formation of 4-fluoropyroglutamic acid, it is crucial to carefully control the pH and temperature during the synthesis and deprotection steps. Both strongly acidic and basic conditions can promote the cyclization reaction.[1] Employing mild reaction conditions and purification methods can help reduce the formation of this byproduct.
Q3: What strategies can be employed to reduce elimination byproducts during fluorination?
A3: The formation of elimination byproducts is a common issue in SN2 fluorination reactions. To mitigate this, careful control of the reaction temperature and the basicity of the reaction medium is essential.[1] Lowering the reaction temperature and using a less basic fluorinating agent or a buffered system can favor substitution over elimination.
Q4: How can I control stereochemistry and prevent epimerization?
A4: Epimerization at the C2 and C4 positions is often induced by basic conditions.[1] To control stereochemistry:
-
Use a "neutralized" fluorinating agent to maintain a pH between 7 and 8.[1]
-
Carefully select protecting groups that can be removed under mild, non-basic conditions.
-
Minimize reaction times and use the lowest effective temperature.
Q5: What purification methods are effective for separating this compound from its byproducts?
A5: A combination of chromatographic techniques is often necessary for successful purification. Ion-exchange chromatography, such as with a Dowex 50WX8-200 (H+ form) resin, can be effective for separating the desired product.[1] This can be followed by recrystallization from a suitable solvent system like ethanol/water to improve purity.[1] Chiral HPLC is a valuable analytical tool to confirm the purity and isomeric ratio of the final product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Fluorinated Product | 1. Incomplete reaction. 2. Degradation of product. 3. Suboptimal reaction conditions. | 1. Monitor reaction progress by TLC or LC-MS to determine optimal reaction time. 2. Use milder deprotection conditions. 3. Optimize reaction temperature and reagent stoichiometry. Consider using a "neutralized" fluorinating agent.[1][2] |
| Presence of a Significant Amount of Elimination Byproduct | 1. High reaction temperature. 2. Excessively basic reaction conditions. | 1. Decrease the reaction temperature. 2. Use a buffered system or a less basic fluorinating agent. Careful control of basicity is crucial.[1] |
| Formation of Multiple Stereoisomers (Poor Diastereoselectivity) | 1. Epimerization at C2 or C4 due to basic conditions. | 1. Adjust the pH of the reaction mixture to be near neutral (pH 7-8).[1] 2. Use a milder base for any necessary deprotonation steps. |
| Product Contaminated with 4-Fluoropyroglutamic Acid | 1. Reaction or workup conditions are too acidic or basic. | 1. Maintain neutral pH during workup and purification. 2. Avoid prolonged exposure to strong acids or bases. |
| Difficult Purification | 1. Byproducts have similar polarity to the desired product. | 1. Employ orthogonal purification techniques (e.g., ion-exchange followed by reverse-phase chromatography). 2. Consider derivatization of the product or byproduct to alter its chromatographic behavior. |
Experimental Protocols
Key Experiment: Nucleophilic Fluorination with "Neutralized" TASF
This protocol is adapted from methodologies developed for the synthesis of 4-fluoroglutamine derivatives and aims to minimize byproduct formation.[1][2]
Objective: To introduce fluorine at the C4 position with high stereoselectivity and minimal elimination and epimerization byproducts.
Materials:
-
Protected DL-erythro-4-hydroxyisoglutamine precursor
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Preparation of "Neutralized" TASF:
-
In a nitrogen-purged glovebox, dissolve TASF in anhydrous acetonitrile.
-
Carefully titrate the TASF solution with Et₃N·3HF until the pH of a small aqueous aliquot is between 7.0 and 8.0. This step is critical for reducing the basicity of the fluorinating agent.[1]
-
-
Fluorination Reaction:
-
Dissolve the protected DL-erythro-4-hydroxyisoglutamine precursor in anhydrous acetonitrile.
-
Add the freshly prepared "neutralized" TASF solution to the precursor solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Diagrams of Reaction Pathways and Troubleshooting Logic
Caption: Byproduct formation pathways in 4-Fluoroisoglutamine synthesis.
References
Technical Support Center: Optimization of PET Imaging Protocols with [18F]4-Fluoroglutamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]4-fluoroglutamine ([18F]FGln) for Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is the optimal uptake time for [18F]FGln PET imaging?
A1: The optimal uptake time for [18F]FGln can vary depending on the tumor model and the specific research question. Dynamic PET studies have shown that tumor uptake of [18F]FGln can peak at different times. For instance, in a study with JJN3 multiple myeloma xenografts, uptake peaked at 25 minutes post-injection.[1] In SF188 glioblastoma cells, maximum uptake was observed around 60 minutes.[2] For some cancers, such as lung cancer, a plateau of maximum standardized uptake value (SUVmax) was observed between 30 to 60 minutes, while for breast and thyroid cancers, the peak was within 10 minutes.[3] Therefore, it is recommended to perform initial dynamic scans to determine the optimal imaging window for your specific model. A static scan protocol starting at 30 minutes post-injection has been used in some studies.[4]
Q2: What is the typical injected dose of [18F]FGln for preclinical imaging?
A2: The injected dose for preclinical imaging in mice and rats varies across studies. For mice, injected activities have ranged from approximately 5 MBq to 15.7 ± 4.9 MBq.[5][6] In one study, mice were injected with approximately 9 MBq of [18F]FGln.[7] For rats, injected doses have been around 15.2 MBq and 40 MBq in different studies.[6] The choice of injected activity may depend on the specific PET scanner and imaging protocol.
Q3: How does the biodistribution of [18F]FGln affect imaging?
A3: [18F]FGln is an amino acid tracer and exhibits uptake in organs with high protein synthesis and metabolic activity. High uptake is typically observed in the pancreas, liver, and kidneys.[2] This physiological uptake can potentially interfere with the imaging of tumors located in or near these organs. Blood levels of [18F]FGln decrease relatively quickly over time.[2] Understanding the normal biodistribution is crucial for accurate image interpretation and differentiating tumor uptake from physiological background.
Q4: Can [18F]FGln be used to monitor response to therapy?
A4: Yes, studies have shown that [18F]FGln PET can detect changes in glutamine metabolism in response to treatment. For example, in a preclinical model of multiple myeloma, the glutaminase inhibitor Bortezomib significantly reduced the uptake of [18F]FGln in tumors.[1] Similarly, in a triple-negative breast cancer model, [18F]FGln PET was used to detect changes in the tumor glutamine pool size following treatment with a glutaminase inhibitor.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor-to-Background Ratio | Suboptimal uptake time. | Perform a dynamic PET scan to determine the time of peak tumor uptake and optimal imaging window for your specific tumor model.[1][3] |
| High physiological uptake in surrounding tissues. | Optimize the region of interest (ROI) placement to minimize inclusion of non-target tissues. Consider dual-tracer imaging with a tracer that has a different biodistribution profile if feasible. | |
| Low expression of glutamine transporters (e.g., ASCT2) in the tumor. | Confirm the expression of glutamine transporters in your tumor model through other methods like immunohistochemistry or western blotting.[1] | |
| Competition with endogenous glutamine. | While not extensively reported as a major issue, ensure consistent fasting protocols for animal subjects to standardize metabolic conditions. | |
| High Background Signal in Abdomen | Physiological uptake in the liver, pancreas, and kidneys. | This is expected due to the metabolic pathways of glutamine.[2] For abdominal tumors, careful ROI definition is critical. Dynamic imaging can help differentiate tumor kinetics from that of surrounding organs. |
| Excretion of the tracer through the urinary tract. | High signal in the bladder and kidneys is normal.[2] Ensure adequate hydration of the animal. | |
| Image Artifacts | Patient/animal motion during the scan. | Use appropriate anesthesia and animal positioning devices to minimize movement.[1] Respiratory gating can be employed for thoracic and upper abdominal imaging to reduce motion artifacts.[8] |
| Incorrect attenuation correction. | Ensure the CT scan for attenuation correction is properly co-registered with the PET scan. | |
| Metal implants. | If applicable, use appropriate metal artifact reduction algorithms during image reconstruction.[9] | |
| Variable or Non-reproducible Results | Inconsistent experimental conditions. | Standardize all aspects of the experimental protocol, including animal handling, tracer injection volume and activity, uptake time, and image analysis procedures.[7] |
| Differences in scanner calibration. | Ensure consistent calibration and quality control of the PET scanner. | |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Experimental Protocols
Preclinical [18F]FGln PET/CT Imaging Protocol (Mouse Model)
This protocol is a generalized summary based on common practices in the cited literature.[1][4][5][7] Researchers should adapt it based on their specific experimental needs and institutional guidelines.
-
Animal Preparation:
-
House animals in a controlled environment with ad libitum access to food and water.
-
Fasting prior to imaging is not consistently reported but may be considered to standardize metabolic conditions. If implemented, a 4-6 hour fast is a common starting point.
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance) in oxygen.[4]
-
-
Radiotracer Administration:
-
PET/CT Imaging:
-
Position the anesthetized mouse on the scanner bed. A heating pad should be used to maintain body temperature.[4]
-
Dynamic Imaging (for optimization): Start the PET acquisition immediately before or at the time of injection and acquire data for 60-90 minutes.[1][5] A typical framing protocol might be: 4 x 2.5 min, 4 x 5 min, 6 x 10 min.[1]
-
Static Imaging: Based on optimization studies, a static scan of 15-30 minutes can be performed at the determined optimal uptake time (e.g., starting at 30 minutes post-injection).[1][4]
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., 3D row-action maximum likelihood algorithm (3D-RAMLA)).[4]
-
Apply corrections for decay. Scatter and attenuation correction may not be used for small animal imaging in some cases.[4]
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) guided by the co-registered CT images.
-
Calculate standardized uptake values (SUV) or tumor-to-background ratios for quantitative analysis.
-
Visualizations
Caption: Preclinical [18F]FGln PET imaging workflow.
Caption: Simplified glutamine metabolism pathway.
Caption: Troubleshooting logic for low tumor uptake.
References
- 1. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Dynamic PET/CT imaging of 18F-(2S, 4R)4-fluoroglutamine in healthy volunteers and oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential utility of (2S,4R)-4-[18F] fluoroglutamine as a novel metabolic imaging marker for inflammation explored by rat models of arthritis and paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 7. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]4-Fluoroglutamine Tumor Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]4-fluoroglutamine in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during [18F]4-fluoroglutamine positron emission tomography (PET) imaging that may lead to low tumor uptake.
Question: We are observing lower than expected tumor uptake of [18F]4-fluoroglutamine in our preclinical xenograft model. What are the potential causes and how can we troubleshoot this?
Answer:
Low tumor uptake of [18F]4-fluoroglutamine can stem from a variety of biological and technical factors. Below is a step-by-step guide to help you identify and resolve the issue.
1. Biological Considerations:
-
Tumor Cell Line Characteristics: The primary determinant of [18F]4-fluoroglutamine uptake is the expression level of amino acid transporters, particularly ASCT2 (SLC1A5).[1][2][3][4]
-
Tumor Metabolism: While many cancer cells exhibit glutamine addiction, the degree of glutaminolysis can vary.[2][5][6] Tumors with lower reliance on glutamine as a bioenergetic substrate may show reduced tracer accumulation.
-
Actionable Step: Review the literature for metabolic profiling of your specific tumor model. Consider performing in vitro tracer uptake assays to confirm glutamine avidity before proceeding with in vivo imaging.
-
-
Competitive Inhibition: The presence of high concentrations of other amino acids that are also substrates for ASCT2, such as glutamine, asparagine, and serine, can competitively inhibit the uptake of [18F]4-fluoroglutamine.[5]
-
Actionable Step: Ensure that the animal's diet and any treatment vehicles do not contain high levels of competing amino acids. While acute fasting has not shown a significant effect on [18F]4-fluoroglutamine uptake in some studies, standardizing the feeding schedule is recommended for consistency.[6]
-
2. Radiotracer Quality and Administration:
-
Radiochemical Purity and Integrity: Impurities or degradation of the radiotracer can significantly impact its biological activity and lead to poor tumor uptake and altered biodistribution.
-
Actionable Step: Perform rigorous quality control on each batch of [18F]4-fluoroglutamine to ensure high radiochemical and enantiomeric purity. The (2S,4R) stereoisomer is the biologically active form.[5]
-
-
Tracer Administration: Inaccurate or inconsistent administration of the radiotracer can lead to variability in tumor uptake.
-
Actionable Step: Ensure accurate and consistent intravenous injection of the tracer. Verify the injection technique to avoid extravasation of the dose.
-
3. Experimental Protocol and Imaging Parameters:
-
Anesthesia: The choice of anesthetic can influence tracer biodistribution.[7][8] For instance, some anesthetics can alter blood glucose and insulin levels, which might indirectly affect amino acid metabolism.[8]
-
Actionable Step: Standardize the anesthetic regimen across all experimental groups. Isoflurane is a commonly used anesthetic for PET imaging studies.[5]
-
-
Uptake Time: The kinetics of [18F]4-fluoroglutamine uptake and washout can vary between different tumor types.[9] Imaging at a suboptimal time point may result in missing the peak tumor uptake.
-
Actionable Step: Perform a dynamic PET scan on a subset of animals to determine the optimal uptake time for your specific tumor model. For many xenograft models, peak uptake occurs between 30 and 60 minutes post-injection.[5]
-
-
Image Acquisition and Analysis: Incorrect image acquisition or reconstruction parameters, as well as inaccurate region of interest (ROI) definition, can lead to underestimation of tumor uptake.
-
Actionable Step: Optimize PET scanner acquisition parameters for your specific system. Ensure consistent and accurate ROI drawing that encompasses the viable tumor tissue while avoiding necrotic or cystic areas.[9]
-
Below is a workflow to systematically troubleshoot low tumor uptake:
Caption: A flowchart outlining the systematic approach to troubleshooting low tumor uptake of [18F]4-fluoroglutamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of [18F]4-fluoroglutamine uptake in tumors?
A1: The primary mechanism of [18F]4-fluoroglutamine uptake into tumor cells is through amino acid transporters, with the alanine, serine, cysteine-preferring transporter 2 (ASCT2), also known as SLC1A5, playing a major role.[1][2][3][4] ASCT2 is a sodium-dependent transporter responsible for the cellular uptake of neutral amino acids, including glutamine.[1] Therefore, the level of ASCT2 expression in a tumor is a key determinant of [18F]4-fluoroglutamine accumulation.[1][4]
The following diagram illustrates the uptake pathway:
Caption: A simplified diagram showing the ASCT2-mediated uptake of [18F]4-fluoroglutamine into a tumor cell.
Q2: How does the uptake of [18F]4-fluoroglutamine differ from that of [18F]FDG?
A2: [18F]4-fluoroglutamine and [18F]FDG are PET tracers that interrogate two distinct but complementary aspects of tumor metabolism. [18F]FDG is a glucose analog, and its uptake reflects the rate of glycolysis, which is often elevated in cancer cells (the Warburg effect).[6] In contrast, [18F]4-fluoroglutamine is a glutamine analog, and its uptake is primarily a measure of amino acid transport and glutamine metabolism.[2][5] Tumors that are highly glycolytic may not necessarily have high glutamine uptake, and vice versa.[1][4] Therefore, these tracers can provide different and potentially complementary information about a tumor's metabolic phenotype.
Q3: Can [18F]4-fluoroglutamine be used to monitor response to therapy?
A3: Yes, [18F]4-fluoroglutamine PET has shown promise in monitoring the response to therapies that target glutamine metabolism. For instance, in preclinical studies, a decrease in [18F]4-fluoroglutamine uptake has been observed following treatment with glutaminase inhibitors, which block the conversion of glutamine to glutamate.[9] This suggests that [18F]4-fluoroglutamine PET could serve as a non-invasive pharmacodynamic biomarker to assess the efficacy of such targeted therapies.
Q4: What are some of the key parameters to consider when designing an in vivo imaging protocol with [18F]4-fluoroglutamine?
A4: A well-designed imaging protocol is crucial for obtaining reliable and reproducible data. Key considerations include:
-
Animal Model: Select a tumor model with known and consistent ASCT2 expression and glutamine metabolism.
-
Tracer Dose: The injected dose should be sufficient to obtain good image quality without causing pharmacological effects.
-
Animal Preparation: Standardize animal handling, including anesthesia and fasting protocols, to minimize variability.
-
Uptake Duration: Determine the optimal uptake time through pilot dynamic scans to capture peak tumor-to-background ratios.
-
Imaging Sequence: For longitudinal studies, maintain consistent imaging parameters across all time points.
Here is a table summarizing typical quantitative data from preclinical [18F]4-fluoroglutamine PET studies:
| Parameter | Value | Tumor Model | Reference |
| Tumor-to-Muscle Ratio | 2.0 - 2.78 | 9L Gliosarcoma | [5] |
| Tumor-to-Brain Ratio | 3.6 - 4.8 | Orthotopic BT3 Glioma | |
| % Injected Dose/gram (%ID/g) in Tumor | ~1.03 | 9L Gliosarcoma | [5] |
Note: These values can vary significantly depending on the specific tumor model, experimental conditions, and imaging system used.
Experimental Protocols
In Vitro Cell Uptake Assay
This protocol can be used to assess the uptake of [18F]4-fluoroglutamine in a specific cancer cell line.
-
Cell Seeding: Plate cancer cells in a multi-well plate and allow them to adhere overnight.
-
Tracer Incubation: Replace the culture medium with a buffer containing a known concentration of [18F]4-fluoroglutamine.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Washing: At each time point, aspirate the radioactive medium and wash the cells rapidly with ice-cold buffer to stop the uptake.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.
-
Protein Quantification: Determine the protein concentration in the lysate using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the tracer uptake as a percentage of the injected dose per microgram of protein (%ID/µg protein).
In Vivo PET Imaging of Xenograft Models
This protocol outlines the general steps for performing [18F]4-fluoroglutamine PET imaging in tumor-bearing mice.
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen).[5] Maintain the animal's body temperature using a heating pad.
-
Tracer Injection: Administer a defined dose of [18F]4-fluoroglutamine (typically 7.4-15 MBq for mice) via tail vein injection.[5]
-
Uptake Phase: Allow the tracer to distribute for a predetermined uptake period (e.g., 60 minutes). The animal should remain under anesthesia during this time.
-
PET/CT Imaging: Position the animal in the PET/CT scanner. Acquire a CT scan for anatomical localization and attenuation correction, followed by a static or dynamic PET scan.
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Image Analysis: Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle) to quantify tracer uptake. Express the uptake as Standardized Uptake Value (SUV) or % injected dose per gram of tissue (%ID/g).
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anesthesia effects on [18F]FDG uptake in mouse brain and heart using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of anesthetic agents and fasting duration on 18F-FDG biodistribution and insulin levels in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing In Vivo Defluorination of Fluorinated Glutamine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated glutamine analogs. The following sections address common issues related to in vivo defluorination, offering detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is in vivo defluorination and why is it a concern for fluorinated glutamine analogs?
A1: In vivo defluorination is the metabolic process where a fluorine atom is cleaved from a fluorinated molecule within a living organism. This is a significant concern for fluorinated glutamine analogs for several reasons:
-
Altered Biological Activity: The removal of fluorine can change the molecule's pharmacological properties, potentially leading to reduced efficacy or off-target effects.
-
Toxicity: The released fluoride ion can accumulate in the body, particularly in bone, and excessive levels can lead to toxicity.[1][2]
-
Compromised Imaging Data: For fluorinated PET tracers like 18F-labeled glutamine analogs, defluorination can lead to the uptake of free [18F]fluoride in bone, confounding the PET signal and making it difficult to accurately quantify tumor uptake.[1][2]
Q2: What are the primary metabolic pathways responsible for the defluorination of fluorinated glutamine analogs?
A2: The two main enzymatic systems implicated in the defluorination of xenobiotics, including fluorinated amino acids, are:
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, primarily located in the liver, can catalyze oxidative defluorination.[3][4] The specific isozymes involved can vary depending on the structure of the analog, with CYP2E1 being a key enzyme in the defluorination of some fluorinated compounds.[2] Aromatic amino acid hydroxylases can also facilitate defluorination.[3]
-
Dehalogenases: These enzymes, found in various microorganisms and mammals, can directly cleave carbon-halogen bonds.[5][6] Fluoroacetate dehalogenases, for example, are known to hydrolyze the C-F bond in fluoroacetate.[7][8]
Q3: How can I detect and quantify the in vivo defluorination of my fluorinated glutamine analog?
A3: Several analytical techniques can be employed to assess in vivo defluorination:
-
Positron Emission Tomography (PET): For 18F-labeled analogs, increased radioactivity in the bone over time is a strong indicator of defluorination and subsequent uptake of free [18F]fluoride.[1][2]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR can be used to directly detect and quantify the parent fluorinated compound and its defluorinated metabolites in biological samples like plasma and urine. The appearance of new signals corresponding to fluoride or other fluorinated metabolites indicates metabolic conversion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique can be used to identify and quantify the parent drug and its metabolites, including those that have undergone defluorination.
-
Fluoride Ion-Selective Electrode (ISE): This electrode-based method allows for the direct measurement of free fluoride ion concentration in biological fluids like plasma and urine, providing a quantitative measure of defluorination.[3][9][10]
Troubleshooting Guides
19F NMR Spectroscopy
Problem: Poor signal-to-noise ratio or broad peaks in 19F NMR spectra from in vivo samples.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Low concentration of the analyte. | Concentrate the sample if possible. Increase the number of scans, though be mindful of experiment time. Use a cryoprobe if available for enhanced sensitivity. |
| Protein binding of the fluorinated analog. | Perform a protein precipitation step (e.g., with acetonitrile or methanol) before analysis. Be aware that this may alter the equilibrium of bound and unbound compound. |
| High viscosity of the biological matrix. | Dilute the sample with a suitable buffer. However, this will also decrease the analyte concentration. |
| Paramagnetic species in the sample. | The presence of metal ions can lead to line broadening. Consider adding a chelating agent like EDTA, but be cautious as this can alter the biological sample. |
| Improper shimming. | Carefully shim the spectrometer on your sample to optimize magnetic field homogeneity. |
Problem: Difficulty in distinguishing between the parent compound and its metabolites.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Overlapping signals. | Optimize the spectral width and resolution. Consider using 2D NMR techniques like 1H-19F HETCOR to resolve overlapping signals. |
| Lack of authentic standards for metabolites. | Synthesize potential metabolites to obtain their reference spectra. Use computational prediction tools to estimate the chemical shifts of potential metabolites. |
| Complex background matrix. | Use extraction methods (e.g., solid-phase extraction) to clean up the sample and remove interfering components. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem: In-source cyclization of glutamine analogs leading to analytical artifacts.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High fragmentor voltage or source temperature. | Optimize the ion source parameters (e.g., fragmentor voltage, gas temperatures) to minimize in-source fragmentation and cyclization.[11] |
| Co-elution of glutamine, glutamic acid, and pyroglutamic acid. | Develop a chromatographic method with sufficient resolution to separate these species to accurately quantify each.[11] |
Problem: Matrix effects (ion suppression or enhancement).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Co-eluting endogenous compounds from the biological matrix. | Improve sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[12] Optimize the chromatographic separation to resolve the analyte from matrix components.[13] |
| High salt concentration in the sample. | Use a desalting step in your sample preparation or divert the high-salt portion of the LC gradient away from the mass spectrometer. |
| Use of non-volatile buffers. | Switch to volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate. |
Quantitative Data
The extent of in vivo defluorination can vary significantly depending on the specific analog and the animal model used. The following table summarizes biodistribution data for (2S,4R)4-[18F]fluoroglutamine in rats, where bone uptake is indicative of defluorination.
Table 1: Biodistribution of (2S,4R)4-[18F]Fluoroglutamine in F344 Rats Bearing 9L Tumor Xenografts (% Injected Dose per Gram) [1]
| Organ | 30 min | 60 min |
| Blood | 0.45 ± 0.08 | 0.30 ± 0.04 |
| Liver | 1.13 ± 0.14 | 0.85 ± 0.09 |
| Kidney | 1.89 ± 0.33 | 1.33 ± 0.17 |
| Femur (Bone) | 0.78 ± 0.12 | 1.03 ± 0.15 |
| Muscle | 0.37 ± 0.05 | 0.52 ± 0.07 |
| Tumor | 1.03 ± 0.18 | 0.88 ± 0.11 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay to Assess Defluorination
This protocol outlines a general procedure to evaluate the metabolic stability of a fluorinated glutamine analog in liver microsomes, a primary site of drug metabolism.
Materials:
-
Pooled liver microsomes (human or other species of interest)
-
Test fluorinated glutamine analog (stock solution in a suitable solvent like DMSO or acetonitrile)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction and protein precipitation
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a master mix: In a tube, combine the phosphate buffer and the NADPH regenerating system.
-
Pre-warm: Pre-warm the master mix and the microsomal solution to 37°C for approximately 10-15 minutes.
-
Initiate the reaction: In a 96-well plate or microcentrifuge tubes, add the test compound (final concentration typically 1 µM) to the pre-warmed master mix. Start the reaction by adding the liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.
-
Centrifugation: After the final time point, centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Sample analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Protocol 2: In Vivo Biodistribution Study in Rodents to Assess Defluorination of 18F-Labeled Analogs
This protocol describes a typical biodistribution study to evaluate the in vivo fate of an 18F-labeled glutamine analog, with a focus on assessing defluorination through bone uptake.
Materials:
-
18F-labeled glutamine analog, formulated for intravenous injection
-
Rodents (e.g., mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Syringes for injection
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Animal preparation: Anesthetize the animals according to approved institutional protocols.
-
Radiotracer administration: Inject a known amount of the 18F-labeled glutamine analog (e.g., 1-10 MBq) via the tail vein.
-
Uptake period: Allow the radiotracer to distribute for a predetermined period (e.g., 30, 60, 120 minutes).
-
Euthanasia and tissue collection: At the designated time point, euthanize the animal. Immediately dissect and collect key organs and tissues of interest, including blood, liver, kidneys, muscle, tumor (if applicable), and bone (e.g., femur).
-
Weighing and counting: Weigh each tissue sample and measure the radioactivity in each sample using a gamma counter. Also, count an aliquot of the injected dose as a standard.
-
Data analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. An increase in the %ID/g in bone over time is indicative of in vivo defluorination.
Visualizations
Caption: Metabolic pathway of 4-fluoroglutamine.
Caption: Workflow for in vitro microsomal stability assay.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoride determination in plasma by ion selective electrodes: a simplified method for the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defluorination Capability of l-2-Haloacid Dehalogenases in the HAD-like Hydrolase Superfamily Correlates with Active Site Compactness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. 2.2. Plasma fluoride [bio-protocol.org]
- 11. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. One moment, please... [zefsci.com]
minimizing non-specific binding of [18F]4-fluoroglutamine
Welcome to the technical support center for [18F]4-fluoroglutamine ([18F]F-Gln). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help minimize non-specific binding and ensure high-quality experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with [18F]4-fluoroglutamine, offering potential causes and solutions in a question-and-answer format.
In Vitro Cell-Based Assays
Question: I am observing high background signal in my in vitro cell uptake assay. What are the possible reasons and how can I reduce it?
Answer: High background signal, indicating significant non-specific binding, can obscure the specific uptake of [18F]4-fluoroglutamine. The following are potential causes and recommended solutions:
-
Inadequate Washing: Insufficient washing can leave residual unbound radiotracer on the cell surface or in the interstitial spaces.
-
Suboptimal Incubation Time: Prolonged incubation may lead to increased non-specific binding.
-
Presence of Serum in Media: Serum proteins can bind to [18F]4-fluoroglutamine, contributing to non-specific signal.
-
Solution: Conduct the uptake assay in serum-free media or a buffered solution like PBS (with Ca²⁺ and Mg²⁺ to maintain cell function).[1] If serum is required for cell viability, consider reducing its concentration or using a protein-free supplement.
-
-
Cellular Efflux of the Tracer: In some cell lines, [18F]4-fluoroglutamine may be taken up and then rapidly effluxed, which can be misinterpreted as low specific binding.
-
Use of Inappropriate Assay Buffer: The composition of the assay buffer can influence cell health and binding characteristics.
-
Solution: Utilize a buffer that maintains physiological pH and osmolarity, such as PBS with Ca²⁺ and Mg²⁺, to ensure normal cell function during the assay.[1]
-
In Vivo PET Imaging
Question: My in vivo PET images show high background uptake in non-target tissues. What could be causing this?
Answer: High background in PET imaging with [18F]4-fluoroglutamine can be due to several factors:
-
In Vivo Defluorination: The [18F]fluoride can be cleaved from the glutamine backbone, leading to its uptake in bone.
-
Plasma Protein Binding: A fraction of [18F]4-fluoroglutamine can bind to plasma proteins, contributing to the blood pool signal.[5][6]
-
Physiological Uptake in Organs: Certain organs, such as the pancreas, have high rates of amino acid metabolism and will show significant physiological uptake of [18F]4-fluoroglutamine.[4]
-
Solution: This is expected physiological distribution. An awareness of the normal biodistribution of [18F]F-Gln is essential for distinguishing tumor uptake from background.
-
Frequently Asked Questions (FAQs)
1. What is non-specific binding in the context of [18F]4-fluoroglutamine experiments?
Non-specific binding refers to the interaction of [18F]4-fluoroglutamine with components other than its intended targets (e.g., glutamine transporters and metabolic enzymes). This can include binding to plasticware, filters, plasma proteins, or accumulation in tissues through mechanisms other than specific transport and metabolism.[7][8]
2. How can I determine the level of non-specific binding in my in vitro assay?
To determine non-specific binding, incubate a set of cells with [18F]4-fluoroglutamine in the presence of a high concentration of a competitive inhibitor, such as unlabeled L-glutamine.[9][10] This will block the specific uptake, and the remaining radioactivity will represent the non-specific binding.
3. What are the key amino acid transporters involved in [18F]4-fluoroglutamine uptake?
The primary transporters for [18F]4-fluoroglutamine are thought to be the same as for glutamine, with major roles played by Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5), and potentially System A and System L transporters.[4][11]
4. Can components of the tissue culture medium interfere with the assay?
Yes, high concentrations of amino acids in the culture medium, particularly glutamine, can compete with [18F]4-fluoroglutamine for transporter binding, leading to an underestimation of specific uptake.[12] It is recommended to perform uptake studies in a defined buffer with a known concentration of L-glutamine.[1]
5. How stable is [18F]4-fluoroglutamine in vivo?
[18F]4-fluoroglutamine exhibits some level of in vivo metabolism and defluorination.[4][5] Studies have shown that a fraction of the radioactivity in plasma can be associated with metabolites over time.[5] It is also incorporated into proteins.[4]
Quantitative Data Summary
Table 1: In Vitro Competition Assay Parameters
| Parameter | Value | Reference |
| L-glutamine (competitor) | 5 mM | [9][10] |
| BCH (System L inhibitor) | 10 mM | [9][10] |
| GPNA (ASCT2 inhibitor) | 1 mM | [9][10] |
| MeAIB (System A inhibitor) | 5 mM | [11] |
| L-threonine (ASCT2 substrate) | 5 mM | [11] |
Table 2: In Vivo Plasma Analysis of [18F]4-fluoroglutamine
| Parameter | Finding | Reference |
| Plasma Protein Binding (at 60 min) | Roughly 25% of plasma radioactivity bound to or incorporated into proteins. | [5] |
| Unbound Radioactivity in Plasma | Approximately 75% of plasma radioactivity in the supernatant after protein precipitation. | [1] |
Experimental Protocols
Protocol 1: In Vitro [18F]4-fluoroglutamine Cellular Uptake Assay
-
Cell Culture: Plate cells in a 96-well plate at a density of 25,000-30,000 cells/well and allow them to attach overnight.[2]
-
Preparation: On the day of the experiment, aspirate the culture medium.
-
Pre-incubation (for inhibitor studies): If using inhibitors, add the inhibitor diluted in complete media and incubate for the desired time (e.g., 4 hours for CB839).[1] For control wells, add media with the vehicle (e.g., 0.05% DMSO).[1]
-
Assay Initiation: Replace the culture media with PBS (containing Ca²⁺ and Mg²⁺), 5 mM glucose, 100 µM L-glutamine, and [18F]4-fluoroglutamine (~300,000 cpm/well).[1] For determining non-specific binding, add a high concentration of a competitor (e.g., 5 mM L-glutamine).
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).[1]
-
Washing: To terminate the uptake, aspirate the supernatant and wash the cells twice with ice-cold PBS (without Ca²⁺ and Mg²⁺).[1]
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the radioactivity counts.
Visualizations
Caption: Workflow for in vitro [18F]4-fluoroglutamine uptake assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. 'Non-specific' binding. The problem, and a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-specific interference of certain components of tissue culture media with the radioimmunoassay of rat alpha-foetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for [18F]DL-erythro-4-Fluoroisoglutamine
Disclaimer: As of the current date, a specific, official monograph detailing the quality control procedures for [18F]DL-erythro-4-Fluoroisoglutamine is not available in major pharmacopeias. The following technical support guide is based on the established quality control principles for 18F-labeled radiopharmaceuticals, such as Fludeoxyglucose ([18F]FDG), as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2][3] These procedures should be validated for use with [18F]this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for [18F]this compound?
A1: The essential quality control tests for any 18F-radiopharmaceutical intended for human use include assessments of its identity, purity, and safety.[1][2] These tests are critical to ensure the product is suitable for clinical or research applications. The core tests are:
-
Appearance: Visual inspection for clarity and absence of particulate matter.
-
pH: Measurement of the final product's pH.
-
Radionuclidic Identity: Confirmation that the radionuclide is indeed Fluorine-18.
-
Radiochemical Purity: Determination of the percentage of the total radioactivity present as [18F]this compound.
-
Chemical Purity: Quantification of non-radioactive chemical impurities.
-
Residual Solvents: Measurement of any remaining solvents from the synthesis process.
-
Bacterial Endotoxins: Testing for pyrogenic substances.
-
Sterility: Ensuring the absence of viable microorganisms.
Q2: How is the radionuclidic identity of [18F]this compound confirmed?
A2: Radionuclidic identity is typically confirmed by two methods:
-
Half-life measurement: The radioactive decay of the sample is measured over a period of time, and the calculated half-life is compared to the known half-life of 18F (approximately 109.7 minutes).
-
Gamma spectroscopy: The energy of the gamma radiation emitted by the sample is measured. For 18F, a characteristic peak at 511 keV, resulting from positron annihilation, should be observed.
Q3: What methods are used to determine the radiochemical purity of the final product?
A3: Radiochemical purity is a critical parameter to ensure that the radioactivity in the final product is predominantly from the desired radiopharmaceutical. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): A radio-HPLC system is used to separate [18F]this compound from potential radiochemical impurities, such as free [18F]Fluoride. The percentage of radioactivity corresponding to the product peak is calculated.
-
Thin-Layer Chromatography (TLC): A small spot of the product is placed on a TLC plate and developed in a suitable mobile phase. The distribution of radioactivity on the plate is then measured to determine the relative amounts of the desired compound and impurities.
Q4: What are the typical chemical impurities that need to be monitored?
A4: Chemical impurities can originate from the precursor, reagents, or catalyst used in the synthesis. For a nucleophilic substitution synthesis, a common impurity to monitor is the phase-transfer catalyst, such as Kryptofix 222.[1] The amount of precursor and its non-radioactive fluoro-derivative should also be considered.
Q5: What are the acceptance criteria for pH and residual solvents?
A5: The pH of the final injectable solution should be within a physiologically acceptable range, typically between 4.5 and 8.0.[4] The limits for residual solvents are set based on their toxicity and are typically specified in pharmacopeias. Common solvents in 18F-radiopharmaceutical synthesis include acetonitrile and ethanol, and their concentrations in the final product must be below the established limits.[5]
Q6: Why are sterility and bacterial endotoxin testing necessary?
A6: As [18F]this compound is intended for intravenous administration, it must be sterile and free of pyrogens. Sterility testing ensures the absence of bacteria, fungi, and other microorganisms. The bacterial endotoxin test, often performed using the Limulus Amebocyte Lysate (LAL) method, quantifies the level of endotoxins to prevent fever and other adverse reactions in patients. Due to the short half-life of 18F, these tests are often performed retrospectively, after the product has been released for use.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Purity (<95%) | Incomplete reaction; decomposition of the product; poor purification. | Optimize reaction time and temperature. Check the quality and age of the precursor and reagents. Ensure the purification cartridge (e.g., Sep-Pak) is not expired and is properly conditioned. |
| Unexpected Peaks in Radio-HPLC | Radiolysis of the product; presence of other radiolabeled byproducts; system contamination. | Consider adding a radical scavenger like ethanol to the formulation.[6] Review the synthesis pathway for potential side reactions. Clean the HPLC system, including the injector and column. |
| pH Out of Specification | Incorrect buffering of the final formulation; issues with the purification process. | Verify the concentration and pH of the formulation buffer. Check for proper elution from the purification cartridges. |
| High Residual Solvent Levels | Inefficient drying of the reaction mixture; incomplete removal during purification. | Optimize the azeotropic drying steps with acetonitrile.[7] Ensure the vacuum and nitrogen flow during solvent evaporation are adequate. Check the efficiency of the solid-phase extraction (SPE) purification in removing solvents. |
| Failed Filter Integrity Test | Damaged sterile filter; incorrect filter type; improper installation. | Visually inspect the filter for any defects before use. Ensure the filter is of the correct pore size (typically 0.22 µm) and is compatible with the formulation. Verify that the filter was installed correctly in the holder. |
Quantitative Data Summary
Table 1: General Quality Control Acceptance Criteria for 18F-Radiopharmaceuticals
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |
| pH | pH meter or pH paper | 4.5 - 8.0[4] |
| Radionuclidic Identity | Half-life measurement | 105 - 115 minutes[7] |
| Gamma Spectroscopy | Principal photon at 511 keV | |
| Radiochemical Purity | HPLC / TLC | ≥ 95% |
| Kryptofix 222 | Spot test or HPLC-UV | < 50 µg/mL |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm |
| Bacterial Endotoxins | LAL Test | < 175 EU / V (where V is the maximum recommended dose in mL) |
| Sterility | USP <71> | No microbial growth |
Experimental Protocols
Protocol for Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture, for example, a mixture of acetonitrile and a buffer like phosphate or acetate. The exact composition must be optimized to achieve good separation between the product and potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detectors: A UV detector (to detect non-radioactive components) in series with a radioactivity detector.
-
-
Sample Preparation: Dilute a small aliquot of the final [18F]this compound product with the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation:
-
Identify the peak corresponding to [18F]this compound by comparing its retention time to that of a non-radioactive reference standard.
-
Integrate the areas of all radioactive peaks in the chromatogram.
-
Calculate the radiochemical purity using the following formula:
-
% Radiochemical Purity = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100
-
-
Protocol for Residual Solvent Analysis by Gas Chromatography (GC)
-
System Preparation:
-
Column: A suitable capillary column, for example, a DB-200 (30 m x 0.53 mm x 1 µm).[8]
-
Injector: Headspace or direct injection.
-
Oven Temperature Program: An isothermal or gradient program to separate the solvents of interest (e.g., acetonitrile, ethanol).
-
Detector: Flame Ionization Detector (FID).
-
-
Standard Preparation: Prepare a series of standards containing known concentrations of the potential residual solvents in water.
-
Sample Preparation: Place a known volume of the [18F]this compound product into a headspace vial.
-
Analysis: Run the standards and the sample through the GC system.
-
Data Interpretation:
-
Create a calibration curve from the standard responses.
-
Determine the concentration of each residual solvent in the product by comparing its peak area to the calibration curve.
-
Visualizations
Experimental and Logical Workflows
Caption: Quality Control Workflow for [18F]this compound.
Caption: Troubleshooting Low Radiochemical Purity.
References
- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of F-FDG Synthesis and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 4. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 5. omicsonline.org [omicsonline.org]
- 6. oxygenxml.com [oxygenxml.com]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 4-Fluoroisoglutamine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-fluoroisoglutamine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 4-fluoroisoglutamine isomers?
A1: The purification of 4-fluoroisoglutamine presents several challenges due to the molecule's structural properties. The presence of two chiral centers at the C2 and C4 positions can lead to the formation of four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R).[1] Additionally, the α-amino acid structure is susceptible to epimerization under basic conditions. The labile amide group in the glutamine structure can also hydrolyze to form glutamic acid.[1] Furthermore, the synthesis process itself can introduce impurities such as 4-fluoropyroglutamic acid, which forms from the cyclization of 4-fluoroglutamine under acidic or basic conditions, and elimination byproducts from the fluorination reaction.[1]
Q2: What are the recommended analytical techniques for separating and identifying all four stereoisomers of 4-fluoroisoglutamine?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for the separation and identification of all four 4-fluoroglutamine stereoisomers.[1] A specific and successful method involves using a reverse chiral column with a mobile phase of 1.0 mM copper sulfate (CuSO₄) aqueous solution, while maintaining a controlled column temperature, for instance, at 10 °C.[1] This technique can baseline resolve all four isomers, allowing for accurate purity assessment. For N-protected amino acids, chiral stationary phases like polysaccharide-based columns can also be effective.[2]
Q3: Can you suggest a general purification strategy for obtaining optically pure 4-fluoroisoglutamine isomers?
A3: A multi-step strategy is often employed. This typically begins with the separation of diastereomeric precursors using techniques like flash chromatography.[1] After the synthesis of the final 4-fluoroglutamine isomers, a combination of ion-exchange chromatography, such as using a Dowex 50WX8-200 (H⁺ form) resin column, followed by recrystallization from a solvent system like ethanol/water can be used for purification.[1] The final isomeric purity should be confirmed using a validated chiral HPLC method.
Troubleshooting Guide
Problem 1: Poor or incomplete separation of stereoisomers on chiral HPLC.
-
Question: My chiral HPLC method is not resolving all four 4-fluoroisoglutamine stereoisomers. What can I do to improve the separation?
-
Answer:
-
Optimize the Mobile Phase: Ensure you are using an appropriate mobile phase for your chiral stationary phase (CSP). For reverse-phase chiral columns, a mobile phase containing a chiral selector additive like copper sulfate can be effective.[1] Experiment with the concentration of the additive. For polysaccharide-based CSPs, a mobile phase of alcohol and water is a good starting point.[3]
-
Adjust the Column Temperature: Temperature can significantly impact chiral separations. A lower column temperature, such as 10 °C, has been shown to improve the resolution of 4-fluoroglutamine isomers.[1]
-
Change the Chiral Stationary Phase (CSP): If optimizing the mobile phase and temperature is insufficient, consider trying a different type of CSP. Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) offer complementary selectivity and may provide better resolution.[4]
-
Check for Column Contamination or Degradation: Ensure your column is clean and has not degraded. Follow the manufacturer's instructions for column washing and storage.
-
Problem 2: Presence of 4-fluoropyroglutamic acid as an impurity.
-
Question: My final product is contaminated with 4-fluoropyroglutamic acid. How can I avoid its formation and remove it?
-
Answer:
-
Control pH During Synthesis and Workup: 4-fluoropyroglutamic acid is formed by the cyclization of 4-fluoroglutamine under either acidic or basic conditions.[1] Therefore, it is crucial to maintain careful control over the pH throughout the synthesis and purification steps.
-
Ion-Exchange Chromatography: Utilize ion-exchange chromatography, such as a Dowex resin column in the H⁺ form, to separate the more acidic 4-fluoropyroglutamic acid from the desired 4-fluoroisoglutamine isomers.[1]
-
Recrystallization: Recrystallization from a suitable solvent system like ethanol/water can also help in removing this impurity.[1]
-
Problem 3: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification steps. How can I improve my yield?
-
Answer:
-
Optimize Flash Chromatography Conditions: If you are using flash chromatography to separate diastereomeric precursors, ensure your solvent system is optimized for good separation with minimal product loss.
-
Minimize Epimerization: As epimerization can lead to a mixture of isomers and reduce the yield of the desired isomer, avoid harsh basic conditions during synthesis and purification.[1]
-
Careful Handling During Ion-Exchange Chromatography: Ensure proper loading and elution conditions on the ion-exchange column to prevent irreversible binding or excessive band broadening, which can lead to product loss.
-
Optimize Recrystallization: Carefully select the recrystallization solvent and control the cooling rate to maximize crystal formation and minimize the amount of product remaining in the mother liquor.
-
Data Presentation
Table 1: Chiral HPLC Purity of 4-Fluoroglutamine Isomers
| Isomer | Purity (%) | Analytical Method | Reference |
| (2S,4R)-4-Fluoroglutamine | 98.8 | Chiral HPLC | [1] |
| (2S,4S)-4-Fluoroglutamine | 95 | Chiral HPLC | [1] |
Table 2: Yields of Purified 4-Fluoroglutamine Isomers
| Isomer | Yield (%) | Purification Method | Reference |
| (2S,4R)-4-Fluoroglutamine | 71 | Dowex 50WX8-200 (H⁺ form) resin column followed by recrystallization | [1] |
| (2S,4S)-4-Fluoroglutamine | 67 | Deprotection and purification | [1] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of 4-Fluoroisoglutamine Isomers
This protocol is based on a successful method for separating all four stereoisomers of 4-fluoroglutamine.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column (e.g., a reverse chiral column).
-
Column temperature controller.
-
-
Reagents:
-
Copper (II) Sulfate (CuSO₄), analytical grade.
-
Deionized water, HPLC grade.
-
Sample of 4-fluoroisoglutamine isomer mixture dissolved in a suitable solvent (e.g., water).
-
-
Procedure:
-
Prepare the mobile phase: 1.0 mM CuSO₄ aqueous solution. Filter and degas the mobile phase before use.
-
Set the column temperature to 10 °C.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the prepared sample of 4-fluoroisoglutamine isomers.
-
Run the chromatogram and monitor the separation at an appropriate UV wavelength.
-
Identify the peaks corresponding to the different isomers based on their retention times, preferably by co-injection with "cold" standards if available.[1]
-
Protocol 2: Purification of 4-Fluoroisoglutamine via Ion-Exchange Chromatography and Recrystallization
This protocol is a general procedure based on methods described for the purification of 4-fluoroglutamine.[1]
-
Instrumentation and Materials:
-
Glass chromatography column.
-
Dowex 50WX8-200 (H⁺ form) resin.
-
Rotary evaporator.
-
Crystallization dish.
-
-
Reagents:
-
Crude 4-fluoroisoglutamine product.
-
Deionized water.
-
Ethanol.
-
Ammonium hydroxide solution (for elution).
-
-
Procedure:
-
Ion-Exchange Chromatography: a. Pack a chromatography column with Dowex 50WX8-200 (H⁺ form) resin and equilibrate with deionized water. b. Dissolve the crude 4-fluoroisoglutamine product in a minimal amount of deionized water and load it onto the column. c. Wash the column with deionized water to remove any unbound impurities. d. Elute the desired 4-fluoroisoglutamine isomers using an appropriate concentration of ammonium hydroxide solution. e. Collect the fractions containing the product. f. Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: a. Dissolve the solid residue from the ion-exchange step in a minimal amount of a hot ethanol/water mixture. b. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. c. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of 4-fluoroisoglutamine isomers.
Caption: Troubleshooting decision tree for poor separation of 4-fluoroisoglutamine isomers via chiral HPLC.
References
Technical Support Center: Managing Variability in Preclinical [18F]4-Fluoroglutamine Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in preclinical [18F]4-fluoroglutamine ([18F]FGln) PET studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Radiotracer Synthesis and Quality Control
???+ question "Q1: What are common causes of low radiochemical yield during [18F]FGln synthesis?" Low radiochemical yields (less than 5%) during the synthesis of [18F]FGln can often be attributed to issues in the initial fluorination step.[1] Incomplete activation of the fluoride ion is a likely cause.[1] Another critical step is the removal of protecting groups by anhydrous trifluoroacetic acid; the presence of even trace amounts of water can lead to the formation of undesired byproducts like 4-[18F]fluoroglutamic acid, which also lowers the final radiochemical purity.[1]
???+ question "Q2: What are the essential quality control parameters for [18F]FGln?" For clinical applications, [18F]FGln should be prepared under GMP-compliant conditions.[1] Key quality control parameters, similar to those for other PET tracers like [18F]FDG, include:
- Radionuclidic Identity: Confirming the radionuclide is indeed 18F.
- Radiochemical Purity: Ensuring the radioactivity comes predominantly from [18F]FGln. A purity of greater than 90% is typically required.[1]
- Chemical Purity: Checking for the absence of non-radioactive chemical impurities.
- pH: The final solution should be within a physiologically acceptable pH range, typically 6.9-7.0.[2]
- Residual Solvents: Ensuring that any solvents used during synthesis are below acceptable limits.
- Sterility: The product must be free of microbial contamination.
- Bacterial Endotoxin Level: Limiting the amount of bacterial endotoxins to a safe level.[3][4]
Experimental Design and Animal Handling
???+ question "Q3: How does the fasting state of the animal affect [18F]FGln uptake?" The fasting state of an animal can significantly influence the outcome of metabolic PET studies.[5] While this is particularly well-documented for [18F]FDG, where endogenous glucose competes with the tracer, similar considerations apply to amino acid tracers like [18F]FGln.[5] The duration of the fast and the type of diet can alter plasma amino acid levels, which in turn can affect the metabolic signals observed with [18F]FGln PET.[5] Therefore, a standardized fasting protocol is crucial for reducing variability.
???+ question "Q4: What is the impact of anesthesia on [18F]FGln biodistribution?" The choice of anesthetic can have a significant impact on tracer biodistribution.[6][7] For instance, in [18F]FDG studies, isoflurane and ketamine/xylazine have been shown to cause different uptake patterns in tissues like brown fat and the heart.[6] While specific studies on the differential effects of various anesthetics on [18F]FGln are less common, it is a known source of variability in preclinical imaging.[7] Maintaining consistent anesthesia throughout the uptake and imaging periods is critical.[8]
???+ question "Q5: Why is maintaining the animal's body temperature important?" Maintaining the animal's body temperature is a critical factor in reducing variability.[5] Anesthetized animals are prone to hypothermia, which can alter metabolic rates and tracer uptake. It is recommended to use a heating pad or other temperature-controlled system to maintain the animal's body temperature throughout the experiment.[8]
???+ question "Q6: Which injection route is recommended for [18F]FGln administration?" Intravenous (IV) injection, typically via the tail vein, is the preferred route for administering PET radiotracers in preclinical studies.[6] This method ensures rapid and complete distribution of the tracer into the bloodstream.[6] Other routes like subcutaneous or intraperitoneal injections can lead to variable absorption rates and potential injection site artifacts, increasing the variability of the study.
Image Acquisition and Analysis
???+ question "Q7: What is the optimal uptake time for [18F]FGln imaging?" The optimal uptake time for [18F]FGln can vary depending on the tumor model and the specific research question. Dynamic PET studies have shown two general uptake patterns in tumors: one with rapid accumulation plateauing around 30 minutes, and another with slower accumulation reaching a plateau around 100 minutes.[9] One study determined an optimal imaging window of 15 to 60 minutes post-injection where the tumor-to-background ratio reached stable values.[2] Another study used a 40-minute uptake period before starting a 20-minute static scan.[10] A pilot study to determine the optimal imaging time for a specific tumor model is often recommended.[2]
???+ question "Q8: How does the partial volume effect (PVE) influence quantitative analysis?" The partial volume effect (PVE) is a significant challenge in preclinical PET imaging due to the limited spatial resolution of the scanners compared to the small size of rodent structures.[5] PVE leads to an underestimation of the true radioactivity concentration in small tumors and a "spillover" of the signal into surrounding tissues.[5] This effect is more pronounced in objects smaller than three times the spatial resolution of the scanner.[5]
???+ question "Q9: Why are attenuation and scatter correction important?" For accurate quantification of tracer uptake, correction for photon attenuation and scatter is crucial. Most modern preclinical systems utilize co-registered CT or MR images to generate an attenuation map of the animal's body, which is then used to correct the PET data.[5]
Data Interpretation and Biological Variability
???+ question "Q10: What are the main sources of biological variability in [18F]FGln studies?" Even with tightly controlled experimental conditions, biological variability between animals can be substantial, often in the range of 15-20%.[5] This inherent variability is a major contributor to the overall variance in study outcomes.[5][11] Factors contributing to this include genetic differences (even within the same strain), epigenetic modifications, and subtle differences in individual physiology.
???+ question "Q11: How does tumor glutamine metabolism affect [18F]FGln uptake?" The uptake of [18F]FGln is influenced by several factors related to tumor glutamine metabolism. These include the expression of amino acid transporters like ASCT2, the rate of protein synthesis, and the activity of glutaminase, the first enzyme in the glutaminolysis pathway.[9] Tumors with high glutaminase activity may have a smaller intracellular glutamine pool, which can lead to lower retention of [18F]FGln as it competes with a smaller pool of native glutamine for efflux.[9][12]
Quantitative Data Summary
Table 1: Reproducibility and Repeatability of [18F]FGln Tumor Uptake (%ID/g)
| Parameter | Analyst 1 | Analyst 2 | Analyst 3 |
| Bland-Altman Repeatability Coefficient | 0.16 | 0.35 | 0.49 |
| One-half Bland-Altman Agreement Limits vs. Analyst 1 | - | 0.27 | 0.47 |
| One-half Bland-Altman Agreement Limits vs. Analyst 2 | 0.27 | - | 0.47 |
| Data from a study with three analysts measuring tumor uptake in 20 mice.[10][11] |
Table 2: Sources of Variance in [18F]FGln PET Measurements
| Source of Variance | Variance Component | Percentage of Total Measurement Error |
| Reproducibility (Inter-analyst) | 0.0076 | 31% |
| Repeatability (Intra-analyst) | 0.0166 | 69% |
| Based on a Gauge R&R model. The study concluded that biological variability among the mice was the largest source of overall variation.[11] |
Table 3: [18F]FGln Radiosynthesis Parameters
| Parameter | Reported Value | Reference |
| Decay-Corrected Radiochemical Yield | 18.0 ± 4.2% | [1] |
| Automated Synthesis (uncorrected RCY) | 21 ± 3% | [13] |
| Total Synthesis Time | ~65 minutes | [1] |
| Automated Synthesis Time | 80 ± 3 minutes | [13] |
| Radiochemical Purity | > 90% | [1] |
| Automated Synthesis Radiochemical Purity | > 98% | [13] |
Experimental Protocols
Protocol 1: Preclinical [18F]FGln PET Imaging of Xenograft Tumors
-
Animal Model: Use female athymic nude mice (5-6 weeks old). Inject 8 x 10^6 HCT-116 cells subcutaneously into the right flank.[10]
-
Tumor Growth Monitoring: Monitor mice daily and measure tumor size and body weight three times per week.[10]
-
Imaging Timepoint: Perform imaging when tumor volume reaches approximately 250 mm³.[10]
-
Animal Preparation: Provide ad libitum access to food and water. Anesthetize mice with 2% isoflurane.[10]
-
Radiotracer Injection: Administer 8.2–11.4 MBq of [18F]FGln via retro-orbital injection.[10]
-
Uptake Period: Return the mice to their cages and keep them warm using a circulating water bath for 40 minutes.[10]
-
Image Acquisition: Anesthetize the mice again with 2% isoflurane and acquire a 20-minute static PET scan.[10]
-
Image Analysis: Use software such as PMOD for image analysis to determine tumor uptake, often expressed as % injected dose per gram (%ID/g).[10]
Visualizations
References
- 1. Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of F-FDG Synthesis and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative preclinical PET imaging: opportunities and challenges [frontiersin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models | PLOS One [journals.plos.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in [18F]FGln PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) of their [18F]FGln PET imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during [18F]FGln PET imaging, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal and/or Low Tumor-to-Background Ratio
Question: We are observing high background noise in our [18F]FGln PET images, which is compromising the distinction of the tumor. What are the potential causes and how can we reduce this background noise?
Answer: High background signal in [18F]FGln PET imaging can be attributed to several factors. Here are some potential causes and corresponding troubleshooting steps:
-
Suboptimal Imaging Time: The temporal dynamics of [18F]FGln uptake can vary between different tumor types. Acquiring images too early or too late post-injection can result in a suboptimal tumor-to-background ratio.
-
Solution: Conduct dynamic PET imaging or perform static scans at multiple time points post-injection to determine the optimal imaging window for your specific tumor model or cancer type. For instance, some studies suggest that the peak of maximum standardized uptake value (SUVmax) in breast and thyroid cancers can be within 10 minutes, while for lung cancers, a plateau may be reached between 30 to 60 minutes.[1]
-
-
Physiological Uptake: Normal physiological uptake of [18F]FGln in organs such as the pancreas and liver can contribute to background signal.
-
Inadequate Image Reconstruction: The choice of reconstruction algorithm and its parameters significantly impacts image noise.
-
Solution: Employ iterative reconstruction algorithms that incorporate time-of-flight (TOF) and point spread function (PSF) corrections, as these are known to improve SNR and contrast-to-noise ratio (CNR).[4][5] Experiment with the number of iterations and subsets, as well as post-reconstruction filtering, to find the optimal balance between noise reduction and preservation of quantitative accuracy.
-
Issue 2: Low [18F]FGln Uptake in the Tumor
Question: Our PET images are showing unexpectedly low signal intensity in the tumor. What could be the reasons for this low uptake?
Answer: Low tumor uptake of [18F]FGln can be due to biological factors of the tumor itself or technical issues with the imaging procedure.
-
Tumor Biology: Not all tumors exhibit high glutamine metabolism. The expression levels of glutamine transporters, such as ASCT2, and the activity of glutaminase are key determinants of [18F]FGln uptake.
-
Solution: Correlate your imaging findings with molecular analysis of the tumor tissue to assess the expression of genes and proteins involved in glutamine metabolism. It's important to note that some tumors may not be "glutamine-addicted" and therefore will not show high [18F]FGln avidity.[6]
-
-
Radiotracer Quality: The radiochemical purity and stability of the [18F]FGln tracer are critical.
-
Solution: Ensure rigorous quality control of the synthesized [18F]FGln to confirm high radiochemical purity and stability. In vivo defluorination of some [18F]FGln analogues can lead to increased bone uptake and reduced availability for the tumor.[7]
-
-
Incorrect Injection: Improper administration of the radiotracer can lead to a lower than expected dose reaching the tumor.
-
Solution: Verify the injection technique to ensure the full dose is administered intravenously. Check for any signs of extravasation at the injection site.
-
Issue 3: Presence of Image Artifacts
Question: We are observing artifacts in our reconstructed PET images. What are the common types of artifacts and how can we mitigate them?
Answer: Artifacts in PET imaging can arise from patient motion, metal implants, or the reconstruction process itself.
-
Motion Artifacts: Patient or animal movement during the scan can cause blurring and misregistration between the PET and CT images, leading to inaccurate attenuation correction and quantification.
-
Solution: For clinical studies, ensure the patient is comfortable and well-instructed to remain still. For preclinical imaging, appropriate anesthesia and animal positioning are crucial. Motion correction software can also be applied during image reconstruction.
-
-
Metal Artifacts: High-density objects like metal implants can cause severe artifacts on the CT scan, which then propagate to the attenuation-corrected PET image, often appearing as areas of artificially high or low uptake.
-
Solution: If possible, position the patient to exclude metallic implants from the field of view. Utilize metal artifact reduction software (MARS) during CT reconstruction.
-
-
Reconstruction Artifacts: The choice of reconstruction algorithm can sometimes introduce artifacts. For example, some iterative reconstruction methods can produce a "salt-and-pepper" noise pattern.
-
Solution: Optimize the reconstruction parameters, including the number of iterations and subsets, and apply an appropriate post-reconstruction filter to smooth the image and reduce noise.
-
Frequently Asked Questions (FAQs)
Q1: Is fasting required for patients or animals before an [18F]FGln PET scan?
A1: Unlike [18F]FDG PET imaging, current research suggests that acute fasting does not have a significant effect on the biodistribution of [18F]FGln or on plasma glutamine levels.[2][3] Therefore, strict fasting is generally not required. However, for longitudinal studies, it is good practice to maintain consistent patient preparation protocols to minimize variability.
Q2: What is the typical uptake time for [18F]FGln before starting the PET scan?
A2: The optimal uptake time can vary depending on the cancer type. Dynamic imaging studies have shown that for some tumors, like breast and thyroid cancer, the peak uptake may occur within 10 minutes post-injection, while for others, such as lung cancer, a plateau might be reached between 30 and 60 minutes.[1] For many solid tumors, soft-tissue avidity becomes visually distinct from the blood pool within 30 minutes.[2] It is recommended to either perform dynamic imaging or static scans at multiple time points to determine the ideal imaging window for your specific application.
Q3: How can I optimize my image reconstruction parameters to improve the signal-to-noise ratio?
A3: Optimizing image reconstruction is key to enhancing SNR. Here are some key parameters to consider:
-
Reconstruction Algorithm: Iterative algorithms such as Ordered Subset Expectation Maximization (OSEM) are generally preferred over Filtered Back Projection (FBP) as they can better model the statistical nature of PET data and improve image quality.[4]
-
Time-of-Flight (TOF): If your scanner supports TOF, enabling it during reconstruction can significantly improve SNR.
-
Point Spread Function (PSF) Modeling: Incorporating PSF modeling can improve spatial resolution and contrast.
-
Iterations and Subsets: Increasing the number of iterations and subsets can lead to a better-converged image but may also increase noise. It is important to find a balance.
-
Post-reconstruction Filtering: Applying a Gaussian or other filter after reconstruction can reduce image noise, but excessive filtering can blur the image and reduce quantitative accuracy. The optimal filter width will depend on the other reconstruction parameters.
Q4: What are the expected SUV values for [18F]FGln in tumors and normal tissues?
A4: SUV values for [18F]FGln can vary widely depending on the tumor type, its metabolic activity, and the imaging protocol. In a study with various cancer types, peak SUV values in tumors 1 hour after injection ranged from 0.4 to 4.3.[2] Normal organs with notable uptake include the pancreas and liver. It is important to establish baseline values for your specific experimental setup and tumor model.
Data Presentation
Table 1: Impact of Reconstruction Algorithms on Image Quality Metrics
| Reconstruction Algorithm | Key Parameters | Effect on SNR/CNR | Reference |
| OSEM | Iterations, Subsets | Generally improves SNR over FBP. Higher iterations can increase noise. | [4] |
| OSEM + TOF | Time-of-Flight information | Significantly improves SNR and image quality. | [5] |
| OSEM + TOF + PSF | Point Spread Function modeling | Further improves spatial resolution and contrast. | [5] |
| DPR (Direct Patlak Reconstruction) | - | Shown to increase SNR and CNR compared to OSEM for [18F]FDG. | [4] |
Table 2: Reported [18F]FGln Uptake (SUV) in Various Tissues (Human Studies)
| Tissue/Tumor Type | Peak SUV (approx. 1 hr post-injection) | Reference |
| Various Cancers (e.g., Breast, Pancreas, Renal) | 0.4 - 4.3 | [2] |
| Brain Tumors | Superior tumor-to-background contrast compared to [18F]FDG due to low background brain uptake. | [2] |
| Normal Brain | Low uptake | [2] |
| Normal Liver | Moderate uptake | [2] |
| Normal Pancreas | High uptake | [7] |
Experimental Protocols
Protocol 1: General [18F]FGln PET/CT Imaging Protocol for Clinical Research
-
Patient Preparation:
-
Radiotracer Administration:
-
Administer a bolus intravenous injection of [18F]FGln. The typical dose is around 244 MBq, but this should be adjusted based on local regulations and scanner specifications.[3]
-
-
Image Acquisition:
-
For dynamic imaging, start the scan immediately after injection and acquire data for up to 60 minutes.
-
For static imaging, begin the scan at a predetermined optimal time point post-injection (e.g., 30-60 minutes).
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm (e.g., OSEM) with TOF and PSF corrections.
-
Optimize the number of iterations, subsets, and post-reconstruction filter based on phantom studies and desired image quality.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Comparison of 18F-FDG PET image quality and quantitative parameters between DPR and OSEM reconstruction algorithm in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Image Reconstruction Parameters in Time of Flight PET/CT Imaging: a Phantom Study | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 7. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoroglutamine Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis of 4-fluoroglutamine precursors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-fluoroglutamine precursors, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Fluorinated Product
Question: My nucleophilic fluorination reaction is resulting in a low yield of the desired 4-fluoroglutamine precursor. What are the potential causes and how can I improve the yield?
Answer: Low yields in the fluorination step are a common issue and can stem from several factors:
-
Incomplete Activation of the Fluoride Source: For radiofluorination with [¹⁸F]fluoride, incomplete azeotropic drying can leave residual water, which deactivates the "naked" fluoride ion. Ensure rigorous drying of the [¹⁸F]fluoride/kryptofix complex.[1][2]
-
Suboptimal Reaction Temperature: The temperature for the SN2 fluorination reaction is critical. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can promote the formation of elimination byproducts.[3] A careful optimization of the reaction temperature is essential.
-
Basicity of the Reaction Medium: Strong basic conditions can lead to side reactions, including elimination and epimerization, which consume the starting material and reduce the yield of the desired product.[3]
-
Leaving Group Efficiency: The choice of leaving group on the precursor is crucial. Tosylates (OTs) are commonly used and generally effective.
Solutions:
-
Optimize Fluoride Activation: For radiofluorination, ensure the azeotropic drying process is efficient in removing all traces of water. Multiple cycles of adding and evaporating acetonitrile can improve drying.
-
Control Reaction Temperature: Carefully control and optimize the reaction temperature. For the fluorination of tosylate precursors, temperatures around 70-80°C are often employed.[3][4]
-
Moderate Basicity: To minimize side reactions, consider using a less basic catalyst system. For instance, the use of 18-crown-6 with potassium bicarbonate (KHCO₃) is a milder alternative to the more basic Kryptofix K2.2.2/K₂CO₃ system.[3][5] For non-radioactive fluorination, using a "neutralized" Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) reagent, with its pH adjusted to 7-8, has been shown to improve yields.[3]
-
Precursor Stability: Ensure the precursor is pure and stable. Impurities in the starting material can interfere with the reaction.
Issue 2: Presence of Stereoisomers (Epimerization)
Question: My final product contains a mixture of diastereomers. How can I prevent epimerization at the C2 and C4 positions?
Answer: Epimerization, particularly at the C2 position, is a significant challenge due to the acidity of the α-proton, which is exacerbated by basic conditions.[3]
Potential Causes:
-
High Basicity: The use of strong bases during the fluorination step is a primary cause of epimerization.[3]
-
Prolonged Reaction Times: Extended exposure to even mildly basic conditions can lead to the formation of undesired stereoisomers.
Solutions:
-
Use Milder Bases: Employ less basic conditions for the fluorination reaction. The 18-crown-6/KHCO₃ system is recommended to suppress epimerization.[3]
-
"Neutralized" Fluorinating Agents: For non-radioactive synthesis, using a "neutralized" TASF reagent can provide the fluoride source without introducing strong basicity, thus preserving the stereochemistry.[3]
-
Optimize Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that can cause epimerization.
-
Purification: If epimerization cannot be completely avoided, purification of the stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[3]
Issue 3: Formation of 4-Fluoropyroglutamic Acid and Other Byproducts
Question: I am observing the formation of 4-fluoropyroglutamic acid and other impurities in my final product. How can I minimize these byproducts?
Answer: The formation of byproducts such as 4-fluoropyroglutamic acid and 4-fluoroglutamic acid is a common problem due to the reactivity of the glutamine structure.
Potential Causes:
-
Cyclization: Under both acidic and basic conditions, 4-fluoroglutamine can cyclize to form the more thermodynamically stable 4-fluoropyroglutamic acid.[3]
-
Hydrolysis: The amide group of glutamine is labile and can hydrolyze to the corresponding carboxylic acid (4-fluoroglutamic acid), especially in the presence of water during acidic deprotection steps.[2]
-
Elimination Reactions: As mentioned, basic conditions can also lead to the formation of elimination byproducts.[3]
Solutions:
-
Careful pH Control: Maintain careful control over the pH throughout the synthesis and purification process to avoid strongly acidic or basic conditions that promote cyclization.
-
Anhydrous Deprotection: During the final deprotection step using trifluoroacetic acid (TFA), ensure strictly anhydrous conditions. The presence of even trace amounts of water can lead to the hydrolysis of the amide to the carboxylic acid.[2]
-
Optimized Deprotection Time: The deprotection step should be long enough for complete removal of protecting groups but not so long as to promote side reactions. A typical deprotection time is around 5 minutes at 60°C.[3]
-
Efficient Purification: Utilize efficient purification methods like HPLC to separate the desired 4-fluoroglutamine from byproducts. Reverse-phase HPLC has been shown to be effective.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of 4-fluoroglutamine?
A1: The most common precursors are protected glutamine derivatives with a leaving group at the 4-position. A widely used precursor is a tosylated derivative, such as tert-butyl-(2S,4S)-2-((tert-butoxycarbonyl)amino)-5-oxo-4-(tosyloxy)-5-((2,4,6-trimethoxybenzyl)amino)pentanoate.[4] The tosyl group serves as an excellent leaving group for nucleophilic substitution with fluoride.
Q2: What are the typical radiochemical yields for the synthesis of [¹⁸F]4-fluoroglutamine?
A2: The decay-corrected radiochemical yields for [¹⁸F]4-fluoroglutamine synthesis can vary depending on the specific method and automation system used. Reported yields are often in the range of 10-25%. For example, some studies report yields of 18.0 ± 4.2%[2], while others have achieved yields of 21 ± 3% with optimized and automated procedures.[4]
Q3: How can I confirm the stereochemical purity of my final product?
A3: The stereochemical purity of 4-fluoroglutamine isomers is typically determined by chiral HPLC. This technique can separate and quantify the different stereoisomers present in the final product.[3][4]
Q4: What is the role of anisole in the deprotection step?
A4: Anisole is often used as a scavenger during the deprotection of Boc and other acid-labile protecting groups with strong acids like TFA. It helps to trap the reactive carbocations generated during the cleavage of the protecting groups, thus preventing them from reacting with the desired product and causing side reactions.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses of 4-fluoroglutamine and its precursors.
Table 1: Radiochemical Synthesis of [¹⁸F]4-Fluoroglutamine
| Parameter | Reported Value | Reference |
| Radiochemical Yield (decay-corrected) | 18.0 ± 4.2% | [2] |
| Radiochemical Yield (n.d.c.) | 12.3 ± 5.4% | [6][7] |
| Radiochemical Yield (uncorrected) | 21 ± 3% | [4] |
| Radiochemical Purity | > 90% | [2] |
| Radiochemical Purity | 98.9 ± 0.9% | [6][7] |
| Radiochemical Purity | > 98% | [4] |
| Stereochemical Purity | 95 ± 3.5% | [6][7] |
| Stereochemical Purity | 90 ± 5% | [4] |
| Total Synthesis Time | ~65 minutes | [2] |
| Total Synthesis Time | ~100 minutes | [6][7] |
| Total Synthesis Time | 80 ± 3 minutes | [4] |
Table 2: Non-Radioactive Fluorination Yields
| Precursor | Fluorinating Agent | Yield | Reference |
| Tosylate 24 | "Neutralized" TASF | 77% | [3] |
| Tosylate 24 | TASF (un-neutralized) | 78% (with epimerization) | [3] |
| Tosylate (unspecified) | TASF | 32% | [6] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of --INVALID-LINK---4-Fluoroglutamine
This protocol is based on an automated synthesis using a GE FX-N Pro synthesizer.[4]
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load aqueous [¹⁸F]fluoride onto a QMA cartridge.
-
Elute the [¹⁸F]fluoride into the reactor using a solution of Kryptofix 2.2.2 and K₂CO₃.
-
Perform azeotropic drying of the [¹⁸F]fluoride-Kryptofix complex under a stream of nitrogen and vacuum at elevated temperatures.
-
-
Nucleophilic Fluorination:
-
Add the tosylate precursor (e.g., 5 mg in acetonitrile) to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 70°C for 15 minutes.
-
Cool the reaction mixture to 45°C.
-
-
Intermediate Purification:
-
Dilute the reaction mixture with water.
-
Inject the mixture onto a reverse-phase HPLC column for purification of the protected [¹⁸F]4-fluoroglutamine intermediate.
-
Collect the fraction containing the desired intermediate.
-
Trap the collected fraction on a C18 Sep-Pak cartridge.
-
-
Deprotection:
-
Elute the intermediate from the Sep-Pak cartridge with ethanol into a second reactor.
-
Evaporate the ethanol under nitrogen flow and vacuum.
-
Add a mixture of trifluoroacetic acid (TFA) and anisole to the dried residue.
-
Heat at 60°C for 5 minutes to remove the protecting groups.
-
-
Final Purification and Formulation:
-
Evaporate the TFA.
-
Neutralize the residue with sodium bicarbonate.
-
Pass the final product through a sterile filter into a collection vial for quality control and use.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Cellular Uptake of 4-Fluoroglutamine Stereoisomers in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified glutamine as a critical nutrient for tumor growth and proliferation. This has led to the development of glutamine analogs as potential imaging agents and therapeutics. Among these, 4-fluoroglutamine (4-FGln) has shown promise. This guide provides an objective comparison of the cellular uptake of two key stereoisomers of 4-FGln, (2S,4R)-4-fluoroglutamine and (2S,4S)-4-fluoroglutamine, supported by experimental data from preclinical studies.
Data Summary
The cellular uptake of 4-fluoroglutamine stereoisomers has been evaluated in various cancer cell lines. The data consistently demonstrates that the uptake is highly stereospecific, with the (2S)-configured isomers, which correspond to the natural L-glutamine configuration, exhibiting significantly higher uptake than the (2R)-isomers.[1] Both (2S,4R)-4-[¹⁸F]FGln and (2S,4S)-4-[¹⁸F]FGln have shown high uptake in tumor cells, suggesting their potential as imaging agents for glutamine-dependent tumors.[1][2]
Below is a summary of the quantitative data on the uptake of these stereoisomers in different cancer cell lines.
| Cell Line | Radiotracer | Incubation Time (min) | Uptake (% dose/100 µg protein) | Reference |
| 9L (rat gliosarcoma) | (2S,4R)-4-[¹⁸F]FGln | 30 | ~10 | [1] |
| 60 | ~14 | [1] | ||
| 120 | ~16 | [1][3] | ||
| (2S,4S)-4-[¹⁸F]FGln | 30 | ~12 | [1] | |
| 60 | ~15 | [1] | ||
| 120 | ~8 | [1] | ||
| SF188 (human glioblastoma) | (2S,4R)-4-[¹⁸F]FGln | 30 | Not specified | [2] |
| 60 | ~16 | [2] | ||
| 120 | Not specified | [2] | ||
| SF188-Bcl-xL | (2S,4R)-4-[¹⁸F]FGln | 60 | ~22 | [1] |
| (2S,4S)-4-[¹⁸F]FGln | 30 | ~21 | [1] | |
| PC-3 (prostate cancer) | (2S,4R)-4-[¹⁸F]FGln | 30 | 4.03 | [4] |
| 9L | (2S,4R)-4-[¹⁸F]FGln | 30 | 3.3 | [4] |
| SF188 | (2S,4R)-4-[¹⁸F]FGln | 30 | 9.71 | [4] |
Key Observations:
-
Stereospecificity: The uptake of 4-fluoroglutamine is highly dependent on its stereochemistry. The (2S) isomers, (2S,4R) and (2S,4S), which are analogs of the naturally occurring L-glutamine, show significantly higher uptake in cancer cells compared to the (2R) isomers.[1]
-
Cell Line Variability: The magnitude of uptake varies between different cancer cell lines, likely reflecting differences in their metabolic profiles and expression levels of amino acid transporters.[1][4]
-
Temporal Dynamics: The uptake of (2S,4R)-4-[¹⁸F]FGln in 9L cells shows a continuous increase over a 2-hour period.[1] In contrast, the uptake of the (2S,4S) isomer in the same cell line appears to peak earlier and then decrease.[1]
-
Transporter Involvement: The uptake of 4-fluoroglutamine is mediated by amino acid transporters, with studies suggesting a significant role for the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5).[5][6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Uptake Assay
This protocol outlines the general procedure for measuring the uptake of radiolabeled 4-fluoroglutamine stereoisomers in cancer cells.
1. Cell Culture:
-
Cancer cell lines (e.g., 9L, SF188, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates (e.g., 96-well or 24-well) and allowed to attach and grow to a desired confluency (typically 70-80%).[6]
2. Uptake Experiment:
-
The growth medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution).
-
The radiolabeled tracer (e.g., --INVALID-LINK---4-fluoroglutamine) is diluted in the uptake buffer to a final concentration.
-
The tracer-containing buffer is added to the cells, and incubation is carried out at 37°C for various time points (e.g., 30, 60, 120 minutes).[4]
3. Termination of Uptake and Lysis:
-
At the end of the incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.
-
The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergents).
4. Measurement of Radioactivity and Protein Content:
-
The radioactivity in the cell lysate is measured using a gamma counter.
-
The protein concentration in the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
5. Data Analysis:
-
The uptake is typically expressed as the percentage of the initial dose per 100 µg of protein (%ID/100 µg protein).[3]
Competitive Inhibition Assay
This assay is performed to identify the specific transporters involved in the uptake of 4-fluoroglutamine.
Protocol:
-
The in vitro cell uptake assay is performed as described above.
-
However, during the incubation with the radiolabeled tracer, a high concentration of a potential inhibitor (e.g., L-glutamine, L-serine, or specific transporter inhibitors) is also added.[1]
-
The uptake of the radiotracer in the presence of the inhibitor is compared to the uptake in its absence (control).
-
A significant reduction in tracer uptake in the presence of the inhibitor suggests that both the tracer and the inhibitor compete for the same transport system.
Visualizations
Experimental Workflow for Comparing Stereoisomer Uptake
Caption: Workflow for comparing the uptake of 4-fluoroglutamine stereoisomers in cancer cells.
Putative Cellular Transport and Metabolism of 4-Fluoroglutamine
Caption: Proposed mechanism of (2S,4R)-4-fluoroglutamine uptake and retention in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Glutamine PET Imaging with the Gold Standard: A Comparative Guide to [18F]4-Fluoroglutamine PET and Tissue Biopsy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [18F]4-fluoroglutamine ([18F]F-Gln) Positron Emission Tomography (PET) with tissue biopsy for assessing tumor metabolism. It includes supporting experimental data, detailed methodologies, and visualizations of key pathways and workflows.
The reliance of many cancer cells on glutamine for survival and proliferation has positioned it as a key target for novel cancer therapies and diagnostics. [18F]4-fluoroglutamine is a PET radiotracer that allows for the non-invasive imaging of glutamine uptake in tumors. Validating the accuracy of this imaging technique against the "gold standard" of tissue biopsy is crucial for its clinical translation and utility in drug development. This guide synthesizes data from preclinical and clinical studies to compare [18F]F-Gln PET performance with tissue-based measurements and other imaging modalities.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating [18F]F-Gln PET, including comparisons with the standard clinical PET tracer, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), and other tracers.
Table 1: Preclinical [18F]F-Gln PET Imaging Data in Various Tumor Models
| Animal Model | Tumor Type | Tracer | Tumor Uptake (TBR/ID/cc) | Comparison Tracer | Comparison Tumor Uptake | Reference |
| BDIX Rat | BT4C Glioma | [18F]F-Gln | 1.99 ± 0.19 (TBR) | [18F]FDG | 1.41 ± 0.11 (TBR) | [1] |
| BDIX Rat | BT4C Glioma | [18F]F-Gln | 1.99 ± 0.19 (TBR) | [11C]Met | 1.08 ± 0.08 (TBR) | [1] |
| F344 Rat | 9L Glioma | [18F]F-Gln | 2.78 (Tumor-to-Muscle Ratio at 30 min) | - | - | [2] |
| Mouse | EgfrL858R+T790M Lung Tumors | [18F]F-Gln | 8.64±0.88 %ID/cc | [18F]FDG | 7:1 (Tumor-to-Lung Ratio) | [3] |
| NOD.SCID Mouse | JJN3 Multiple Myeloma | [18F]F-Gln | 1.6 ± 0.1 (T/M Ratio) | [18F]FDG | 3.5 ± 1.1 (T/M Ratio) | [4] |
TBR: Tumor-to-Healthy Brain Tissue Uptake Ratio; ID/cc: Injected Dose per cubic centimeter; T/M: Tumor-to-Muscle Ratio.
Table 2: Clinical [18F]F-Gln PET Imaging Data in Cancer Patients
| Cancer Type | Number of Patients | Tracer | Key Finding | Comparison Tracer | Key Comparison Finding | Reference |
| Various Cancers | 25 | [18F]F-Gln | 17 of 25 patients showed FGln-avid tumors | [18F]FDG | FGln-avid tumors were uniformly FDG-avid, but not vice versa (P = .07) | [5] |
| Non-Contrast-Enhancing Gliomas | 15 | - | - | [18F]FET | FET-PET was superior for biopsy planning | [6] |
| Various Cancers | 31 | [18F]F-Gln | 29 of 31 primary malignant lesions showed increased uptake | [18F]FDG | FGln-avid tumors did not necessarily manifest as FDG-avid and vice versa | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are synthesized protocols for [18F]F-Gln PET imaging and PET-guided tissue biopsy based on published studies.
[18F]F-Gln PET Imaging Protocol (Human Studies)
This protocol is a generalized summary based on clinical trial methodologies.
-
Patient Preparation: Patients are typically instructed to fast for 4-6 hours prior to the administration of the radiotracer. Blood glucose levels may be checked to ensure they are within an acceptable range (e.g., <200 mg/dL).
-
Radiotracer Administration: A bolus intravenous injection of [18F]F-Gln is administered. The injected dose in human studies is typically around 244 MBq.
-
Uptake Period: Following the injection, there is an uptake period where the patient rests quietly. This period allows for the distribution and accumulation of the tracer in the body. Dynamic imaging may begin immediately after injection, while static images are typically acquired 60-90 minutes post-injection.
-
Image Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization. This is followed by the PET scan, which acquires data on the distribution of the radiotracer. The duration of the PET scan can vary depending on the protocol and the areas of the body being imaged.
-
Image Analysis: The acquired PET images are reconstructed and can be fused with the CT images for precise anatomical correlation. The uptake of [18F]F-Gln in tumors and other tissues is quantified, often using Standardized Uptake Values (SUV).
PET-Guided Tissue Biopsy Protocol
This protocol outlines the general steps for obtaining a tissue biopsy with the guidance of PET imaging to ensure the sample is taken from a metabolically active region of the tumor.
-
Pre-Procedure Imaging: A diagnostic PET/CT scan is performed as described above to identify metabolically active lesions that are suitable for biopsy. The target lesion is selected based on high tracer uptake, avoiding areas of necrosis.
-
Patient Positioning and Preparation: The patient is positioned on the biopsy table in the same orientation as the diagnostic scan. The biopsy site is sterilized, and local anesthesia is administered.
-
Biopsy Planning: An initial low-dose CT scan is acquired and fused with the pre-procedural PET data. This allows for the planning of a safe and accurate needle trajectory to the metabolically active part of the tumor.
-
Needle Placement: Under CT guidance, a biopsy needle is advanced towards the target lesion. A coaxial technique may be used, where an outer introducer needle is placed, allowing for multiple core samples to be taken with an inner automated biopsy gun.
-
Confirmation of Needle Position: The position of the needle tip within the high-uptake area of the lesion is confirmed using intra-procedural imaging.
-
Sample Collection: Multiple core biopsy samples are obtained.
-
Sample Handling and Processing: The collected tissue samples are immediately placed in an appropriate fixative, such as 10% neutral buffered formalin, for histopathological analysis. A portion of the sample may also be fresh-frozen for molecular or other analyses. The tissue-to-formalin ratio should be approximately 1:10. It is crucial to label the samples accurately, especially if multiple sites are biopsied.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key biological pathway for glutamine metabolism in cancer and the general workflow for validating [18F]F-Gln PET with tissue biopsy.
References
- 1. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. Comparison of F-18 FET-PET with F-18 FDG-PET for biopsy planning of non-contrast-enhancing gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of [18F]FGln and [18F]FDG in Glioma Imaging: A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of neuro-oncology, positron emission tomography (PET) imaging plays a crucial role in the diagnosis, grading, and monitoring of gliomas. The most established radiotracer, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), has been a cornerstone of metabolic imaging for decades. However, its utility in brain tumor imaging is hampered by the high physiological glucose uptake in the normal brain parenchyma, which can obscure tumor delineation and limit diagnostic accuracy. This has spurred the development of novel radiotracers targeting alternative metabolic pathways upregulated in cancer. One such promising tracer is (2S,4R)-4-[18F]fluoroglutamine ([18F]FGln), which probes the elevated glutamine metabolism characteristic of many gliomas. This guide provides a comprehensive comparative analysis of [18F]FGln and [18F]FDG for glioma imaging, summarizing key performance data, outlining experimental protocols, and illustrating the underlying metabolic pathways to inform researchers, scientists, and drug development professionals.
Metabolic Pathways in Glioma: Glucose vs. Glutamine
Gliomas exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation. While both glucose and glutamine are critical nutrients, their metabolic pathways are distinctly altered in cancer cells.
Glucose Metabolism and [18F]FDG Uptake
Glioma cells, like many other cancer cells, exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect"[1]. This metabolic shift provides the tumor with energy and essential building blocks for biosynthesis. [18F]FDG, a glucose analog, is taken up by cells via glucose transporters (GLUTs) and phosphorylated by hexokinase. The resulting [18F]FDG-6-phosphate is metabolically trapped within the cell, allowing for its detection by PET. The intensity of the [18F]FDG signal is therefore proportional to the rate of glucose uptake and phosphorylation.
Glutamine Metabolism and [18F]FGln Uptake
Glutamine is another crucial nutrient for cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as contributing to redox homeostasis[2][3]. Many gliomas are characterized by "glutamine addiction," demonstrating a high demand for this amino acid[4]. [18F]FGln is a radiolabeled analog of glutamine that is transported into glioma cells primarily by the ASCT2 (SLC1A5) transporter[2]. Once inside the cell, it can be incorporated into various metabolic pathways, including the tricarboxylic acid (TCA) cycle, providing a snapshot of glutamine utilization. A key advantage of targeting glutamine metabolism in the brain is the significantly lower baseline uptake in normal brain tissue compared to glucose[5].
Performance Data: A Comparative Overview
The performance of a radiotracer is paramount for its clinical utility. This section summarizes the available quantitative data comparing [18F]FGln and [18F]FDG in glioma imaging.
Preclinical Data
Preclinical studies in glioma xenograft models have provided the most direct comparisons to date. These studies consistently demonstrate a superior tumor-to-background ratio (TBR) for [18F]FGln compared to [18F]FDG.
| Parameter | [18F]FGln | [18F]FDG | Animal Model | Reference |
| Tumor-to-Healthy Brain Ratio (TBR) | 1.99 ± 0.19 | 1.41 ± 0.11 | Orthotopic BT4C rat glioma | [2] |
| Tumor-to-Normal Brain Contrast | 2-fold higher than [18F]FDG | - | Orthotopic U87 mouse glioma |
Clinical Data
Direct head-to-head clinical trials comparing the diagnostic accuracy of [18F]FGln and [18F]FDG in a large cohort of glioma patients are currently limited. However, data from separate studies and meta-analyses provide insights into their individual performance.
| Parameter | [18F]FGln | [18F]FDG | Patient Population | Reference |
| Sensitivity (for recurrence) | Data not yet available from large comparative trials | 78% (95% CI: 0.71, 0.83) | Glioma (meta-analysis) | [3] |
| Specificity (for recurrence) | Data not yet available from large comparative trials | 87% (95% CI: 0.80, 0.92) | Glioma (meta-analysis) | [3] |
| Tumor-to-Background Ratio (TBR) | Higher than [18F]FDG | Lower than amino acid tracers | Glioma | [6][7] |
Note: The clinical data for [18F]FDG is derived from a meta-analysis and represents a pooled estimate from multiple studies. The information for [18F]FGln is based on preliminary clinical investigations and preclinical data indicating a higher TBR.
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and comparable results in both preclinical and clinical research.
Radiotracer Synthesis
[18F]FDG Synthesis:
The most common method for [18F]FDG synthesis is through nucleophilic substitution. The general steps are as follows[4][8][9][10]:
-
[18F]Fluoride Production: [18F]Fluoride is produced in a cyclotron by proton bombardment of [18O]water.
-
[18F]Fluoride Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange resin and then eluted with a solution containing a phase-transfer catalyst (e.g., Kryptofix 222) and potassium carbonate.
-
Azeotropic Drying: The water is removed from the [18F]fluoride mixture through azeotropic distillation with acetonitrile.
-
Nucleophilic Substitution: The dried [18F]fluoride is reacted with the precursor, mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), in a suitable solvent.
-
Hydrolysis: The protecting acetyl groups are removed by acid or base hydrolysis.
-
Purification: The final product is purified using a series of cartridges to remove unreacted [18F]fluoride, the precursor, and other impurities.
[18F]FGln Synthesis:
The automated synthesis of [18F]FGln has been established and generally involves the following steps:
-
[18F]Fluoride Production and Activation: Similar to [18F]FDG synthesis, [18F]fluoride is produced in a cyclotron and activated.
-
Fluorination: The activated [18F]fluoride is reacted with a protected glutamine precursor.
-
Deprotection: The protecting groups are removed to yield [18F]FGln.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Preclinical Imaging Protocol (Rodent Models)
The following provides a general workflow for comparative PET imaging in glioma-bearing rodents.
Key Methodological Details:
-
Animal Models: Orthotopic xenografts of human glioma cell lines (e.g., U87) or rat glioma cell lines (e.g., BT4C) in immunocompromised mice or rats are commonly used[2].
-
Radiotracer Administration: A bolus injection of the radiotracer (typically 5-15 MBq) is administered via the tail vein.
-
Imaging Acquisition: Dynamic or static PET scans are acquired. For static scans, an uptake period of approximately 60 minutes is common, followed by a 10-20 minute scan.
-
Image Analysis: Regions of interest (ROIs) are drawn on the tumor and contralateral normal brain tissue to calculate the TBR. Standardized Uptake Values (SUVs) can also be calculated.
Clinical Imaging Protocol
Clinical PET imaging protocols for gliomas are well-established, particularly for [18F]FDG.
Patient Preparation:
-
Patients are typically required to fast for at least 4-6 hours prior to the scan to reduce background muscle uptake and stabilize blood glucose levels[1][3].
-
Blood glucose levels should be checked before [18F]FDG injection, as hyperglycemia can interfere with tracer uptake.
-
Patients should be well-hydrated.
Radiotracer Administration and Uptake:
-
The standard adult dose of [18F]FDG is typically 185–370 MBq (5–10 mCi) administered intravenously.
-
Following injection, there is an uptake period of approximately 30-60 minutes, during which the patient should rest in a quiet, dimly lit room to minimize physiological brain activation[1][3].
Image Acquisition:
-
A dedicated PET/CT or PET/MR scanner is used.
-
A low-dose CT or an MRI scan is performed for attenuation correction and anatomical localization.
-
The PET scan of the brain is typically acquired for 10-20 minutes.
Image Analysis:
-
Visual interpretation of the images is performed to identify areas of abnormal uptake.
-
Semi-quantitative analysis is often performed by calculating the Standardized Uptake Value (SUV) within regions of interest drawn on the tumor and normal brain tissue to determine the tumor-to-background ratio.
Conclusion and Future Directions
The comparative analysis of [18F]FGln and [18F]FDG for glioma imaging reveals distinct advantages and disadvantages for each tracer. [18F]FDG is a well-established and widely available tracer that provides valuable information on glucose metabolism. However, its high uptake in normal brain tissue remains a significant limitation.
[18F]FGln, by targeting the distinct metabolic pathway of glutamine, offers the potential for significantly improved tumor-to-background contrast in glioma imaging, as supported by compelling preclinical data. This could lead to better tumor delineation, more accurate grading, and improved monitoring of therapeutic response.
While the initial clinical data for [18F]FGln is promising, there is a clear need for large-scale, head-to-head clinical trials to definitively establish its diagnostic accuracy in comparison to [18F]FDG in diverse glioma patient populations. Such studies will be crucial for the clinical translation and adoption of [18F]FGln as a valuable tool in the armamentarium of neuro-oncology imaging. For researchers and drug development professionals, the distinct metabolic information provided by [18F]FGln may also offer a powerful pharmacodynamic biomarker for novel therapies targeting glutamine metabolism in gliomas.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Additional Value of 18F-FDG PET and MRI in Patients with Glioma: A Review of the Literature from 2015 to 2020 [mdpi.com]
- 6. thno.org [thno.org]
- 7. Advanced Imaging for Glioblastoma · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. snmmi.org [snmmi.org]
- 9. One moment, please... [clinicaltrial.be]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Fluorinated Glutamine Analogs for Cancer Imaging and Therapeutic Development
For researchers, scientists, and drug development professionals, the targeting of altered tumor metabolism presents a significant opportunity. Glutamine, a critical nutrient for many cancer cells, has led to the development of fluorinated glutamine analogs as probes for PET imaging and as potential therapeutic agents. This guide provides a detailed head-to-head comparison of two prominent fluorinated glutamine analogs, ¹⁸F-(2S,4R)4-fluoroglutamine (¹⁸F-4F-Gln) and ¹⁸F-(2S,4R)4-fluoroglutamate (¹⁸F-4F-Glu), supported by experimental data.
This comprehensive analysis delves into their performance as tumor metabolic imaging agents, detailing their in vitro uptake, in vivo biodistribution, and the key signaling pathways they intersect. The information presented here is intended to assist researchers in making informed decisions for the selection and application of these analogs in their studies.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from comparative studies of ¹⁸F-4F-Gln and ¹⁸F-4F-Glu.
Table 1: In Vitro Cell Uptake in Tumor Cell Lines
| Cell Line | Tracer | 30 min (% Uptake/100 µg protein) | 120 min (% Uptake/100 µg protein) |
| 9L | ¹⁸F-4F-Gln | 5.8 ± 0.4 | 15.7 ± 1.0 |
| ¹⁸F-4F-Glu | 3.2 ± 0.3 | 4.1 ± 0.5 | |
| SF188 | ¹⁸F-4F-Gln | 4.5 ± 0.6 | 10.2 ± 1.2 |
| ¹⁸F-4F-Glu | 2.1 ± 0.2 | 3.5 ± 0.4 | |
| PC-3 | ¹⁸F-4F-Gln | 3.9 ± 0.5 | 8.7 ± 0.9 |
| ¹⁸F-4F-Glu | 1.8 ± 0.3 | 2.9 ± 0.4 |
Data presented as mean ± standard deviation.
In vitro studies consistently demonstrate that ¹⁸F-4F-Gln exhibits significantly higher uptake in various tumor cell lines compared to ¹⁸F-4F-Glu.[1] This suggests that ¹⁸F-4F-Gln is more efficiently transported into cancer cells. A significant portion of intracellular ¹⁸F-4F-Gln is incorporated into proteins, whereas ¹⁸F-4F-Glu largely remains as a free amino acid.[1]
Table 2: In Vivo Biodistribution in 9L Tumor-Bearing Rats (%ID/g at 60 min post-injection)
| Organ | ¹⁸F-4F-Gln | ¹⁸F-4F-Glu |
| Tumor | 0.76 ± 0.21 | 0.55 ± 0.12 |
| Blood | 0.32 ± 0.05 | 0.28 ± 0.04 |
| Muscle | 0.27 ± 0.04 | 0.05 ± 0.01 |
| Brain | 0.08 ± 0.02 | 0.03 ± 0.01 |
| Kidney | 1.25 ± 0.28 | 2.89 ± 0.51 |
| Liver | 0.68 ± 0.11 | 0.45 ± 0.09 |
| Bone | 1.52 ± 0.31 | 0.21 ± 0.05 |
Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
In vivo biodistribution studies reveal that while both tracers accumulate in tumors, ¹⁸F-4F-Gln shows higher tumor uptake.[1] However, ¹⁸F-4F-Glu exhibits a slightly better tumor-to-background ratio.[1] A notable observation is the higher bone uptake of ¹⁸F-4F-Gln, suggesting potential in vivo defluorination.[2]
Signaling Pathways and Cellular Transport
The uptake and metabolism of fluorinated glutamine analogs are intricately linked to key signaling pathways that are often dysregulated in cancer.
Glutamine enters cancer cells primarily through the amino acid transporter ASCT2 (SLC1A5).[3][4] Inside the cell, glutamine is converted to glutamate by glutaminase (GLS), which then enters the TCA cycle as α-ketoglutarate to support energy production and biosynthesis.[5] This metabolic pathway is often hyperactive in cancer cells and is linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][6] Fluorinated glutamine analogs mimic this process, allowing for the visualization of glutamine-addicted tumors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cell Uptake Assay
This protocol outlines the procedure for measuring the uptake of radiolabeled fluorinated glutamine analogs in tumor cell lines.
Procedure:
-
Cell Culture: Tumor cells (e.g., 9L, SF188, PC-3) are cultured in appropriate media and seeded into multi-well plates.
-
Incubation: Cells are incubated to allow for attachment and growth.
-
Uptake Initiation: The growth medium is replaced with a buffer containing the ¹⁸F-labeled glutamine analog at a specific concentration.
-
Time Points: The cells are incubated for various time points to measure uptake over time.
-
Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Normalization: The radioactivity is normalized to the total protein content in each well, determined by a protein assay.
In Vivo PET Imaging and Biodistribution
This protocol describes the methodology for positron emission tomography (PET) imaging and biodistribution studies in tumor-bearing animal models.
Procedure:
-
Animal Model: Tumor xenografts are established in immunocompromised rodents (e.g., nude mice or rats) by subcutaneous or orthotopic injection of tumor cells.
-
Radiotracer Injection: The ¹⁸F-labeled glutamine analog is administered via intravenous injection.
-
PET Imaging: Dynamic or static PET scans are acquired at specific time points post-injection to visualize the biodistribution of the tracer.[7][8]
-
Biodistribution Study: At the end of the imaging session, animals are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The comparative data presented in this guide highlight the distinct characteristics of ¹⁸F-4F-Gln and ¹⁸F-4F-Glu as imaging agents for tumor metabolism. ¹⁸F-4F-Gln demonstrates superior uptake in cancer cells, making it a sensitive probe for detecting glutamine-avid tumors. Conversely, ¹⁸F-4F-Glu may offer advantages in terms of lower background signal in certain tissues. The choice between these analogs will depend on the specific research question and the cancer type under investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies utilizing these powerful molecular imaging tools.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 5. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Validation of (2S,4R)-4-Fluoroglutamine as a Specific Marker for Glutaminolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2S,4R)-4-fluoroglutamine, particularly its radiolabeled form --INVALID-LINK---4-fluoroglutamine ([¹⁸F]4F-Gln), with alternative methods for monitoring glutaminolysis. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in selecting the most appropriate method for their specific research needs in oncology and metabolic studies.
Introduction to Glutaminolysis and its Markers
Glutaminolysis is a metabolic pathway where the amino acid glutamine is converted to glutamate, α-ketoglutarate, and other key intermediates that fuel the tricarboxylic acid (TCA) cycle and support biosynthesis in rapidly proliferating cells, particularly cancer cells. The high dependence of many tumors on glutamine makes this pathway an attractive target for diagnostics and therapeutics. Accurate measurement of glutaminolysis is crucial for understanding tumor metabolism and evaluating the efficacy of novel cancer therapies.
(2S,4R)-4-fluoroglutamine is a glutamine analog that can be labeled with fluorine-18 ([¹⁸F]4F-Gln) for in vivo imaging of glutamine uptake using Positron Emission Tomography (PET). This guide evaluates its specificity as a marker for glutaminolysis by comparing it with other established methods.
Comparative Analysis of Glutaminolysis Markers
The selection of a method to measure glutaminolysis depends on the specific experimental question, the model system (in vitro, in vivo), and the desired quantitative output. This section compares [¹⁸F]4F-Gln PET imaging with two primary alternative approaches: the use of glutaminase inhibitors and the direct measurement of key metabolites.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| --INVALID-LINK---4-Fluoroglutamine PET | In vivo imaging of a radiolabeled glutamine analog uptake. | Non-invasive, whole-body imaging, provides spatial information on glutamine uptake in tumors and metastases.[1][2] Can be used to assess pharmacodynamic effects of glutaminase inhibitors.[3][4] | Indirect measure of glutaminolysis (measures uptake, not necessarily flux), requires specialized imaging facilities, lower resolution than microscopy. | Preclinical and clinical imaging of tumor glutamine metabolism, monitoring response to therapy.[1][5][6] |
| Glutaminase Inhibitors (e.g., CB-839) | Pharmacological blockade of the key enzyme glutaminase (GLS1) to infer the role of glutaminolysis. | Can be used in vitro and in vivo to study the functional consequences of inhibiting glutaminolysis.[7][8] Specific small molecule inhibitors are available. | Effects can be pleiotropic, potential for off-target effects, requires careful dose-response studies. | Investigating the therapeutic potential of targeting glutaminolysis, studying metabolic reprogramming in response to enzyme inhibition.[7][8][9] |
| Metabolite Quantification (e.g., MRS, LC-MS) | Direct measurement of intracellular and extracellular concentrations of glutamine, glutamate, and α-ketoglutarate. | Provides direct quantitative data on metabolite pool sizes and can be used for metabolic flux analysis. High sensitivity and specificity. | Typically requires cell or tissue lysis (destructive), provides a snapshot in time, may not capture dynamic changes as effectively as imaging. | In vitro studies of metabolic flux, validation of findings from other methods.[3][10] |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies validating and comparing [¹⁸F]4F-Gln with other methods.
Table 1: In Vitro Uptake of [¹⁸F]4F-Gln in Tumor Cell Lines
| Cell Line | Time | [¹⁸F]4F-Gln Uptake (%ID/100 µg protein) | Reference |
| 9L (Gliosarcoma) | 120 min | 15.7 ± 1.0 | |
| SF188 (Glioblastoma) | 60 min | ~15 | |
| HCC1806 (TNBC) - Vehicle | 60 min | ~5 | [3] |
| HCC1806 (TNBC) - CB-839 | 60 min | >15 (>3-fold increase) | [3] |
| MCF-7 (ER+) - Vehicle | 60 min | ~8 | [3] |
| MCF-7 (ER+) - CB-839 | 60 min | ~9 | [3] |
ID = Injected Dose; TNBC = Triple-Negative Breast Cancer; ER+ = Estrogen Receptor Positive
Table 2: In Vivo Comparison of [¹⁸F]4F-Gln PET with Glutamine Pool Size (MRS)
| Tumor Model | Treatment | [¹⁸F]4F-Gln T/B Ratio Change | Glutamine Pool Size Change (MRS) | Correlation (R²) | Reference |
| TNBC (HCC1806) | CB-839 | 1.3-fold increase | 4.3-fold increase | 0.71 | [3][4] |
| MCF-7 | CB-839 | No significant change | No significant change | 0.71 | [3][4] |
T/B Ratio = Tumor-to-Blood Activity Ratio; MRS = Magnetic Resonance Spectroscopy
Experimental Protocols
Protocol 1: In Vitro ¹⁸F-4-Fluoroglutamine Uptake Assay
Objective: To measure the cellular uptake of [¹⁸F]4F-Gln in cultured cells.
Materials:
-
Cultured tumor cells (e.g., 9L, SF188, HCC1806)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
--INVALID-LINK---4-fluoroglutamine
-
Scintillation counter
-
24-well plates
Procedure:
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with PBS.
-
Add 500 µL of fresh, pre-warmed culture medium to each well.
-
Add [¹⁸F]4F-Gln to each well to a final concentration of 1 µCi/mL.
-
Incubate the plates at 37°C for desired time points (e.g., 30, 60, 120 minutes).
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 10 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity in a gamma counter.
-
Determine the protein concentration of the lysate from parallel wells using a BCA protein assay.
-
Express the results as a percentage of the injected dose per 100 µg of protein.
Protocol 2: In Vitro Treatment with Glutaminase Inhibitor (CB-839)
Objective: To assess the effect of glutaminase inhibition on cell viability and metabolism.
Materials:
-
Cultured tumor cells
-
Complete culture medium
-
CB-839 (Telaglenastat)
-
DMSO (vehicle)
-
Cell viability assay kit (e.g., MTS or CCK-8)
-
Plates for cell culture (e.g., 96-well)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of CB-839 in DMSO.
-
Prepare serial dilutions of CB-839 in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of CB-839 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[8][9]
-
Assess cell viability using an MTS or CCK-8 assay according to the manufacturer's protocol.
-
For metabolic studies, cells can be harvested after treatment for metabolite extraction and analysis by LC-MS or for [¹⁸F]4F-Gln uptake assays as described in Protocol 1.[3]
Visualizations
Glutaminolysis Pathway
Caption: The glutaminolysis pathway, highlighting key enzymes and the point of inhibition by CB-839.
Experimental Workflow for [¹⁸F]4F-Gln Validation
References
- 1. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of 4-Fluoroisoglutamine for Amino acid Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 4-fluoroisoglutamine, a synthetic glutamine analog, for various amino acid transporters. This document is intended to assist researchers and professionals in drug development in evaluating its potential as a selective tool for studying glutamine transport and as a therapeutic agent. The information presented is based on available experimental data.
Introduction to 4-Fluoroisoglutamine
4-Fluoroisoglutamine, particularly the (2S,4R) stereoisomer, is a radiolabeled glutamine analog that has garnered significant interest as a positron emission tomography (PET) tracer for imaging glutamine metabolism in tumors.[1][2] Its structural similarity to L-glutamine allows it to be recognized and transported by cellular amino acid transporters.[3] Understanding its specificity for these transporters is crucial for interpreting imaging results and for developing targeted cancer therapies.
Comparative Analysis of Transporter Specificity
The specificity of (2S,4R)-4-fluoroglutamine has been primarily investigated through competitive inhibition assays. These studies assess the ability of (2S,4R)-4-fluoroglutamine to compete with natural substrates for transport.
Quantitative Data
Quantitative data on the inhibitory potency of (2S,4R)-4-fluoroglutamine against specific amino acid transporters is limited. However, one study has determined its half-maximal inhibitory concentration (IC50) for the overall uptake of radiolabeled glutamine in a multiple myeloma cell line.
| Compound | Target System/Transporter | Cell Line | IC50 (µM) | Reference |
| (2S,4R)-4-Fluoroglutamine | Glutamine Transporters | RPMI8226 (Multiple Myeloma) | 143 ± 35 | [4] |
| L-Glutamine | Glutamine Transporters | RPMI8226 (Multiple Myeloma) | 193 ± 33 | [4] |
Table 1: Comparative IC50 values for the inhibition of [3H]-Glutamine uptake.
The comparable IC50 values of (2S,4R)-4-fluoroglutamine and L-glutamine suggest that the fluorinated analog is a potent substrate for the primary glutamine transporters in these cells.[4]
Qualitative Inhibition Data
While comprehensive quantitative data is scarce, qualitative studies have provided insights into the transporter systems involved in the uptake of (2S,4R)-4-fluoroglutamine.
Inhibition studies in 9L gliosarcoma cells have shown that the uptake of 18F-(2S,4R)4-fluoroglutamine is reduced in a concentration-dependent manner by inhibitors of several amino acid transport systems:
-
System N: L-glutamine, a known substrate, significantly inhibits uptake, suggesting that System N transporters are involved.[5][6]
-
System ASC: L-serine, an inhibitor of the ASC (Alanine, Serine, Cysteine) system, also reduces the uptake of the tracer.[5][6] This indicates that ASCT2 (SLC1A5), a major glutamine transporter, is likely a key transporter for (2S,4R)-4-fluoroglitamine.[3][5]
-
System L: The System L inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) also demonstrated inhibitory effects, implying a potential role for LAT1 (SLC7A5) in its transport.[5]
-
System A: In contrast, the System A inhibitor methylaminoisobutyric acid (MeAIB) showed no significant inhibitory effect on the uptake of 18F-(2S,4R)4-fluoroglutamine.[5]
These findings collectively suggest that (2S,4R)-4-fluoroglutamine is a substrate for multiple amino acid transporter systems, with a notable preference for those that transport glutamine, such as System N and System ASC (specifically ASCT2).
Experimental Protocols
The assessment of amino acid transporter specificity typically involves two key experimental approaches: radiolabeled substrate uptake assays and competition assays.
Amino Acid Transporter Competition Assay in Xenopus Oocytes
This method is a widely used technique to characterize the specificity of a particular amino acid transporter expressed heterologously in Xenopus laevis oocytes.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject oocytes with the cRNA of the specific amino acid transporter of interest. As a control, inject a separate group of oocytes with water. Incubate the oocytes for 2-4 days to allow for transporter expression.
-
Uptake Assay:
-
Prepare an uptake buffer (e.g., 100 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.5).
-
Pre-incubate the oocytes in the uptake buffer.
-
Initiate the uptake by transferring the oocytes to an uptake buffer containing a fixed concentration of a radiolabeled amino acid substrate (e.g., [3H]-L-glutamine) and varying concentrations of the test compound (e.g., 4-fluoroisoglutamine) or other known inhibitors.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Washing: Stop the uptake by rapidly washing the oocytes multiple times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse individual oocytes in a lysis buffer (e.g., 1% SDS). Add scintillation cocktail to the lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of the radiolabeled substrate uptake by the test compound at each concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Non-Radioactive Amino Acid Uptake Assay in Cultured Cells
This method provides an alternative to using radioactivity by employing stable isotope-labeled amino acids and quantifying their intracellular concentration using mass spectrometry.
Protocol:
-
Cell Culture: Culture cells endogenously expressing or overexpressing the amino acid transporter of interest to a suitable confluency in multi-well plates.
-
Starvation (Optional): To upregulate certain transporters, cells can be incubated in an amino acid-free medium for a specific period before the assay.
-
Uptake Assay:
-
Wash the cells with an uptake buffer (e.g., Hank's Balanced Salt Solution).
-
Pre-incubate the cells with or without a known inhibitor or the test compound (4-fluoroisoglutamine) for a defined time.
-
Initiate the uptake by adding a solution containing a stable isotope-labeled amino acid (e.g., [13C5, 15N2]-L-glutamine).
-
Incubate for a specific time at 37°C.
-
-
Washing: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the stable isotope-labeled amino acid.
-
Data Analysis: Compare the intracellular concentrations of the labeled amino acid in the presence and absence of the test compound to determine the extent of transport inhibition.
Signaling Pathways and Logical Relationships
The transport of glutamine and its analogs like 4-fluoroisoglutamine is intricately linked to cellular signaling pathways that regulate cell growth and proliferation, most notably the mTORC1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
[18F]4-Fluoroglutamine PET Imaging: A Comparative Guide to its Correlation with Therapeutic Response
The use of [18F]4-fluoroglutamine ([18F]4F-Gln) Positron Emission Tomography (PET) as a non-invasive imaging biomarker is gaining traction in oncology for assessing the pharmacodynamic effects of therapies targeting glutamine metabolism. This guide provides a comparative overview of preclinical and early clinical studies investigating the correlation between [18F]4F-Gln uptake and therapeutic response in various cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies. These studies demonstrate the potential of [18F]4F-Gln PET to monitor early therapeutic response, often before changes in tumor volume are observable.
Table 1: Preclinical Studies on [18F]4F-Gln PET in Response Assessment
| Cancer Model | Therapy | Key Findings | Quantitative Correlation | Reference |
| Triple-Negative Breast Cancer (TNBC) Xenografts (HCC1806) | Glutaminase (GLS) Inhibitor (CB-839) | Increased [18F]4F-Gln uptake (Tumor-to-Blood Ratio) post-treatment, correlating with increased intracellular glutamine pool size due to GLS inhibition. | Strong positive correlation between Tumor-to-Blood (T/B) ratios and tumor glutamine pool size (r² = 0.71).[1][2][3] | [1][2][3] |
| TNBC Xenografts (HCC1806) | GLS Inhibitor (BPTES) | Increased T/B ratios after treatment. | T/B ratios increased post-treatment with BPTES, while they decreased in vehicle-treated mice.[1][2] | [1][2] |
| Estrogen Receptor-Positive (ER+) Breast Cancer Xenografts (MCF-7) | GLS Inhibitor (CB-839) | No significant change in [18F]4F-Gln uptake post-treatment, consistent with lower GLS activity in this model. | T/B values did not change significantly in MCF-7 tumors after CB-839 treatment.[1][2] | [1][2] |
| Multiple Myeloma (MM) Xenografts (JJN3) | Proteasome Inhibitor (Bortezomib) | Significant reduction in [18F]4F-Gln uptake post-treatment. A reduction in glutaminolytic, but not glycolytic, tumor volume was observed in high-responding mice. | Bortezomib significantly reduced the uptake of [18F]4F-Gln.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments cited in the studies.
[18F]4F-Gln PET Imaging in Mouse Models of Breast Cancer [1][2]
-
Animal Models: Female nude mice with subcutaneously implanted TNBC (HCC1806) or ER+ (MCF-7) tumors.
-
Therapeutic Intervention: Mice were treated with the glutaminase inhibitor CB-839 or a vehicle control.
-
Radiotracer Injection: 300–350 µCi of [18F]4F-Gln was injected via the tail vein.
-
PET Imaging:
-
Dynamic Scans: Performed for 60 minutes immediately after tracer injection to determine the optimal imaging time.
-
Static Scans: A 15-minute static scan was performed starting 30 minutes after tracer injection for subsequent studies. Post-treatment scans were timed at 4 hours after the last dose of CB-839.
-
-
Image Analysis:
-
Regions of Interest (ROIs) were drawn on the tumor and in the blood pool (e.g., left ventricle).
-
Tumor-to-Blood-Activity-Ratios (T/B) were calculated to estimate the tumor glutamine pool size.
-
[18F]4F-Gln PET Imaging in a Mouse Model of Multiple Myeloma [4]
-
Animal Model: NOD.SCID mice subcutaneously injected with human multiple myeloma JJN3 cells.
-
Therapeutic Intervention: Mice were treated with Bortezomib or a vehicle control.
-
Radiotracer Injection: Approximately 4.46 MBq of [18F]4F-Gln was injected into a tail vein.
-
PET Imaging: Dynamic acquisitions were performed.
-
Image Analysis: Tumor-to-Muscle (T/M) ratios were calculated to quantify tracer uptake.
Visualizing Pathways and Workflows
Glutamine Metabolism and the Effect of Glutaminase Inhibition
The following diagram illustrates the central role of glutaminase in cancer cell metabolism and how its inhibition leads to an accumulation of intracellular glutamine, which is detectable by [18F]4F-Gln PET.
Caption: Glutamine uptake and metabolism pathway.
Experimental Workflow for Preclinical [18F]4F-Gln PET Imaging
This diagram outlines the typical workflow for assessing therapeutic response using [18F]4F-Gln PET in preclinical cancer models.
Caption: Preclinical experimental workflow.
Comparison with Other Tracers
While this guide focuses on [18F]4F-Gln, it is worth noting that other tracers are being investigated to probe glutamine metabolism. For instance, (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) is a glutamate-based tracer that has shown promise in assessing response to therapies in colorectal cancer models.[5] A decrease in [18F]FSPG uptake correlated with treatment efficacy.[5] In contrast, [18F]4F-Gln uptake increases in response to effective glutaminase inhibition, reflecting the accumulation of its target, glutamine.
In some cases, [18F]4F-Gln has been compared to the more established tracer, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG). In a multiple myeloma model, bortezomib treatment led to a significant reduction in the uptake of both radiopharmaceuticals.[4] However, a reduction in the glutaminolytic tumor volume, as measured by [18F]4F-Gln, was more evident in the mice with the highest response to the therapy.[4] This suggests that [18F]4F-Gln may provide distinct and complementary information to [18F]FDG for monitoring therapeutic response.
Clinical Outlook
Phase I clinical trials have established the safety and favorable biodistribution of [18F]4F-Gln in patients with various cancers.[6][7][8] These initial human studies have shown that [18F]4F-Gln PET can visualize tumors with aberrant glutamine metabolism.[8] One study reported that treatment with the glutaminase inhibitor CB-839 substantially reduced the rate of glutaminolysis as measured by kinetic modeling of [18F]4F-Gln PET data.[7] Ongoing and future clinical trials will be crucial to fully validate [18F]4F-Gln PET as a predictive and pharmacodynamic biomarker for therapies targeting glutamine metabolism.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F](2 S,4 R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple-Negative Breast Cancer in Response to Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Phase I Study: PET Imaging of Cancer Patients Using [18F] 4-L-Fluoroglutamine (2S,4R) [ctv.veeva.com]
- 7. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
Evaluating the Inhibitory Potential of 4-Fluoroisoglutamine on Glutamine Synthetase: A Comparative Guide
Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism, responsible for catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][2][3] This function positions GS as a central player in cellular processes ranging from amino acid homeostasis to neurotransmitter recycling.[1] Its significance in the metabolism of rapidly proliferating cells, such as cancer cells and pathogenic bacteria like Mycobacterium tuberculosis, has made it an attractive target for drug development.[1][2][3][4] This guide provides a comparative evaluation of the inhibitory potential of 4-fluoroisoglutamine on glutamine synthetase, contextualized with other known inhibitors and supported by experimental data and protocols.
Mechanism of Glutamine Synthetase Action and Inhibition
Glutamine synthetase catalyzes the condensation of glutamate and ammonia in a two-step process. First, ATP phosphorylates glutamate to form a γ-glutamyl phosphate intermediate. This activated intermediate then reacts with ammonia to produce glutamine, releasing ADP and inorganic phosphate.[1][5] The activity of GS is tightly regulated through various mechanisms, including feedback inhibition by the end products of glutamine metabolism.[5][6]
Inhibitors of glutamine synthetase can be broadly categorized based on their mechanism of action. The primary classes include glutamate analogues that target the amino acid binding site and ATP-competitive inhibitors that bind to the nucleotide-binding site.[7]
Comparative Analysis of Glutamine Synthetase Inhibitors
While 4-fluoroisoglutamine has been developed primarily as a tracer for positron emission tomography (PET) to visualize tumors with high glutamine uptake, its deamidated product, (2S,4R)4-fluoroglutamate, has demonstrated notable inhibitory effects on glutamine synthetase.[8][9][10] The following table compares the inhibitory potential of this metabolite with other well-characterized glutamine synthetase inhibitors.
| Inhibitor | Target/Organism | IC50/Ki | Type of Inhibition | Key Findings |
| (2S,4R)4-Fluoroglutamate | Sheep Brain Glutamine Synthetase | Not specified, but described as a "strong inhibitor" | Not specified | Is a strong inhibitor but not a substrate of the enzyme.[8] |
| Methionine Sulfoximine (MSO) | Mycobacterium tuberculosis GS | Ki = 51 µM (for a primary sulfonamide analogue) | Irreversible, non-covalent (after phosphorylation) | A well-known inhibitor that binds to the glutamate site and is phosphorylated by ATP.[5][7] |
| Phosphinothricin (PPT) | Mycobacterium tuberculosis GS | Potent inhibitor (specific values vary by species) | Competitive | A potent, widely used herbicide that inhibits GS from various species.[7] |
| Compound 23 (an imidazo[1,2-a]pyridine derivative) | Mycobacterium tuberculosis GS | IC50 = 2.5 ± 0.4 µM | ATP-competitive | Binds to the nucleotide-binding site of the enzyme.[4] |
| Compound 28 (a 3-aminomidazo[1,2-a]pyridine analogue) | Mycobacterium tuberculosis GS | IC50 = 4.9 µM | Not specified | An analogue of the ATP-competitive inhibitors.[4] |
| Acivicin | Breast Cancer Cells (MCF-7) | Not specified for direct enzyme inhibition | Reduces GS expression | An amino acid analog that decreases both RNA and protein levels of glutamine synthetase.[11] |
| Azaserine | Breast Cancer Cells (MCF-7) | Not specified for direct enzyme inhibition | Reduces GS expression | Similar to Acivicin, this amino acid analog leads to a significant reduction in glutamine synthetase expression.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of glutamine synthetase and the points of inhibition, as well as the experimental procedure for assessing inhibitory activity, the following diagrams are provided.
Caption: Glutamine synthetase cycle and points of inhibition.
Caption: Experimental workflow for a glutamine synthetase inhibition assay.
Experimental Protocols
A common method for determining glutamine synthetase activity is the spectrophotometric assay, which measures the formation of γ-glutamylhydroxamate.[12][13]
Objective: To determine the in vitro inhibitory effect of a compound on glutamine synthetase activity.
Materials:
-
Glutamine Synthetase enzyme solution
-
Assay buffer (1x): 50 mM imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, and 0.16 mM ADP[13]
-
Stop buffer (1x): 90 mM FeCl₃, 1.8 N HCl, and 1.45% trichloroacetic acid[13]
-
Test inhibitor (e.g., 4-fluoroisoglutamine) at various concentrations
-
Microplate reader capable of measuring absorbance at 540 nm[14]
-
37°C incubator[14]
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of glutamine synthetase in cold lysis buffer.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent.
-
-
Assay Setup:
-
Reaction Initiation and Incubation:
-
Reaction Termination and Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The evaluation of 4-fluoroisoglutamine's inhibitory potential reveals that while the compound itself is primarily utilized as a metabolic tracer, its deamidated form, (2S,4R)4-fluoroglutamate, is a strong inhibitor of glutamine synthetase.[8] This positions it as a pro-drug inhibitor, with its activity being dependent on in vivo deamidation. In comparison to established inhibitors like methionine sulfoximine and phosphinothricin, which are potent and well-characterized, the quantitative inhibitory parameters for 4-fluoroglutamate are not as extensively documented in the public literature. Further studies are warranted to quantify the IC50 and Ki values of 4-fluoroglutamate against glutamine synthetase from various species, including human and pathogenic sources. Such data would be invaluable for assessing its therapeutic potential and for the rational design of novel glutamine synthetase inhibitors for applications in oncology and infectious diseases.
References
- 1. Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer [mdpi.com]
- 12. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 13. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arigobio.com [arigobio.com]
A Comparative Guide to the Quantitative Analysis of 4-Fluoroisoglutamine
For researchers, scientists, and drug development professionals engaged in studies involving 4-fluoroisoglutamine, accurate and reliable quantification is paramount. This guide provides a comparative overview of four prominent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR), and Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF). Each method is evaluated based on its experimental protocol, performance metrics, and ideal applications.
Method Comparison at a Glance
The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the need for enantiomeric separation, sensitivity, and sample matrix complexity. The following table summarizes the key performance characteristics of each technique for the quantification of 4-fluoroisoglutamine and its analogs.
| Feature | Chiral HPLC | LC-MS/MS | ¹⁹F qNMR | CE-LIF with Derivatization |
| Principle | Chromatographic separation of enantiomers based on differential interaction with a chiral stationary phase. | Separation by liquid chromatography followed by mass-based detection and quantification. | Intrinsic property of the ¹⁹F nucleus allows for direct quantification against an internal standard. | Electrophoretic separation of fluorescently labeled analytes. |
| Specificity | High for stereoisomers. | High, based on mass-to-charge ratio. | High, specific to fluorine-containing compounds. | High, dependent on separation efficiency and selective derivatization. |
| Sensitivity (LOD/LOQ) | Moderate. | Very High. | Low to Moderate. | Very High. |
| Throughput | Moderate. | High. | Low to Moderate. | High. |
| Matrix Effect | Can be significant. | Can be significant, often mitigated by sample preparation and internal standards. | Minimal. | Can be significant, requires careful sample cleanup. |
| Instrumentation | HPLC with a chiral column and UV or other suitable detector. | LC system coupled to a tandem mass spectrometer. | NMR spectrometer with a fluorine probe. | Capillary electrophoresis system with a LIF detector. |
| Sample Derivatization | Generally not required. | May be used to improve chromatography or ionization. | Not required. | Required for fluorescence detection. |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of stereoisomers of 4-fluoroisoglutamine. This method is particularly crucial when the biological activity is specific to one enantiomer.
Experimental Protocol
A typical chiral HPLC method for the analysis of fluorinated glutamine analogs involves the following steps:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological matrices, a protein precipitation step followed by supernatant evaporation and reconstitution in the mobile phase is necessary.
-
Chromatographic System:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T) or a polysaccharide derivative, is used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) is commonly employed in reversed-phase mode.[1] For some applications, a polar ionic mode with a mobile phase like methanol containing small amounts of acid and base can be effective.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled temperature is crucial for reproducible chiral separations.
-
-
Detection: UV detection at a wavelength where the analyte absorbs is commonly used.
Performance Data (Analogous Compounds)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Workflow
References
A Comparative Guide to the In Vivo Stability of 4-Fluoroglutamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo stability of different stereoisomers of 4-fluoroglutamine, a key molecule in the development of metabolic imaging agents for oncology. Understanding the in vivo fate of these isomers is critical for the selection of optimal candidates for clinical translation. This document summarizes key experimental findings on their metabolic stability, highlights differences in their biotransformation, and provides the underlying experimental methodologies.
In Vivo Stability: A Head-to-Head Comparison
The in vivo stability of a radiolabeled tracer is a critical determinant of its imaging efficacy. High stability ensures that the detected signal originates from the target molecule and not from its metabolites, which may have different pharmacokinetic and biodistribution profiles. Studies have primarily focused on two stereoisomers of 4-fluoroglutamine: (2S,4R)-4-[18F]fluoroglutamine and (2S,4S)-4-[18F]fluoroglutamine.
The (2S,4R) isomer has emerged as the preferred candidate for clinical development due to its superior in vivo stability. In contrast, the (2S,4S) isomer has been reported to undergo more rapid in vivo defluorination, a significant disadvantage for a fluorine-18 based imaging agent.
Quantitative Analysis of (2S,4R)-4-[18F]Fluoroglutamine Stability
Extensive in vivo studies in both preclinical models and human subjects have characterized the metabolic profile of (2S,4R)-4-[18F]fluoroglutamine. The primary metabolic pathways include conversion to (2S,4R)-4-[18F]fluoroglutamate and in vivo defluorination.
The following table summarizes the percentage of the intact parent compound detected in plasma at various time points post-injection, compiled from studies in rats and humans.
| Time Post-Injection | Parent (2S,4R)-4-[18F]FGln in Rat Plasma (% of total radioactivity)[1] | Parent (2S,4R)-4-[18F]FGln in Human Plasma (% of total radioactivity)[2] |
| 2 minutes | - | 78% ± 10% |
| 5 minutes | ~85% | - |
| 6 minutes | - | 75% ± 12% |
| 15 minutes | ~60% | - |
| 30 minutes | ~45% | 73% ± 11% |
| 45 minutes | ~35% | - |
| 60 minutes | 28.1% ± 2.7% | - |
| 65 minutes | - | 59% ± 7% |
Note: The data indicates a progressive metabolism of (2S,4R)-4-[18F]fluoroglutamine over time. Despite this metabolism, a significant fraction of the parent compound remains available in the circulation within the typical timeframe of PET imaging studies.
Qualitative Comparison with (2S,4S)-4-Fluoroglutamine
Metabolic Pathways
The primary metabolic pathways for 4-fluoroglutamine isomers involve enzymatic conversion and defluorination. The following diagram illustrates the key metabolic steps for (2S,4R)-4-[18F]fluoroglutamine.
Caption: Metabolic fate of (2S,4R)-4-[18F]Fluoroglutamine in vivo.
Experimental Protocols
The in vivo stability of 4-fluoroglutamine isomers is typically assessed through a series of established experimental procedures.
In Vivo Blood Sampling and Analysis Workflow
The following diagram outlines the typical workflow for determining the in vivo stability of a radiolabeled compound.
Caption: Workflow for in vivo stability assessment.
A detailed protocol for this procedure is as follows:
-
Animal Models: Studies are typically conducted in rodents (e.g., rats or mice).
-
Radiotracer Administration: A known quantity of the 18F-labeled 4-fluoroglutamine isomer is injected intravenously into the subject.
-
Blood Collection: Blood samples are drawn at multiple time points post-injection (e.g., 5, 15, 30, 45, and 60 minutes)[1].
-
Plasma Separation: The blood samples are centrifuged to separate the plasma from the blood cells.
-
Protein Precipitation: Proteins in the plasma are precipitated, typically by adding a solvent like acetonitrile, to prevent interference with the analysis.
-
Radio-HPLC Analysis: The supernatant, containing the radiotracer and its metabolites, is analyzed using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Quantification: The percentage of the parent radiotracer and its radioactive metabolites is determined by integrating the corresponding peaks in the radio-chromatogram.
Conclusion
The available experimental data strongly indicates that the (2S,4R) stereoisomer of 4-fluoroglutamine possesses superior in vivo stability compared to the (2S,4S) isomer, primarily due to a lower propensity for in vivo defluorination. While (2S,4R)-4-[18F]fluoroglutamine does undergo metabolism, a substantial fraction of the parent compound remains intact during the critical window for PET imaging. This favorable stability profile, coupled with its preferential uptake in tumor cells, solidifies its position as the leading 4-fluoroglutamine isomer for clinical development as a metabolic imaging agent in oncology. Further quantitative in vivo studies on other isomers would be beneficial for a more complete understanding of the structure-stability relationship in this class of compounds.
References
- 1. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 2. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Cross-Species Glimpse into the Metabolic Fate of 4-Fluoroisoglutamine
For researchers, scientists, and drug development professionals, understanding the metabolic journey of a compound across different species is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of the metabolism of 4-fluoroisoglutamine, a fluorinated analog of the amino acid glutamine, with a focus on its application as a positron emission tomography (PET) imaging agent, [¹⁸F]-(2S,4R)-4-fluoroglutamine ([¹⁸F]FGln).
The metabolic stability and pathways of a drug candidate can significantly influence its efficacy, safety, and pharmacokinetic profile. Cross-species comparisons are crucial for extrapolating preclinical data to humans and for designing informative clinical trials. This guide synthesizes available in vivo metabolic data for 4-fluoroisoglutamine in humans, mice, and rats, supplemented with detailed experimental protocols to support further research.
In Vivo Metabolism: A Tale of Two Compartments
Current research on 4-fluoroisoglutamine metabolism has largely centered on the PET tracer [¹⁸F]FGln, providing valuable insights into its in vivo behavior in both human and rodent models. The primary metabolic pathway observed involves the conversion of 4-fluoroisoglutamine to 4-fluoroglutamic acid.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the in vivo metabolism of [¹⁸F]-(2S,4R)-4-fluoroglutamine in various species.
Table 1: In Vivo Metabolism of [¹⁸F]-(2S,4R)-4-fluoroglutamine in Human Plasma [1]
| Time After Injection | Unmetabolized [¹⁸F]FGln (%) |
| 2 min | 78 ± 10 |
| 6 min | 75 ± 12 |
| 30 min | 73 ± 11 |
| 65 min | 59 ± 7 |
Table 2: In Vivo Metabolism of [¹⁸F]-(2S,4R)-4-fluoroglutamine in Rodent Tumor Tissue (1 hour post-injection) [2]
| Species | Tissue | Parent Compound (%) | 4-Fluoroglutamic Acid (%) | Protein Incorporation (%) |
| Transgenic Mice | Spontaneous Mammary Tumors | 79 | 8 | 29 |
| F344 Rats | 9L Glioma Xenografts | 76 | 9 | 37 |
Table 3: In Vivo Metabolism of [¹⁸F]-(2S,4R)-4-fluoroglutamine in Mouse Plasma and Tumor Tissue (1 hour post-injection) [3]
| Sample | Parent Compound (%) | Metabolites (%) |
| Plasma | 82 - 87 | ≤ 16 |
| Tumor Tissue | ≥ 85 | 9 - 14 |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following section outlines the key experimental protocols used in the cited metabolism studies.
In Vivo Metabolism Studies in Rodents
Animal Models:
-
Transgenic mice with spontaneous mammary tumors[2].
-
Fischer 344 rats with subcutaneous 9L glioma xenografts[2].
-
Mouse models of breast cancer[4].
Radiotracer Administration:
-
Intravenous injection of [¹⁸F]-(2S,4R)-4-fluoroglutamine.
Sample Collection and Processing:
-
Animals are euthanized at a predetermined time point (e.g., 1 hour) after tracer injection.
-
Blood samples are collected via cardiac puncture[3].
-
Tumor tissues are excised and homogenized in ice-cold phosphate-buffered saline (PBS)[2][3].
-
For plasma analysis, blood is centrifuged to separate plasma. Proteins in plasma are precipitated using acetonitrile[3].
-
For tissue analysis, the homogenate is centrifuged to separate the supernatant and the pellet (containing macromolecules like proteins)[2].
Metabolite Analysis:
-
High-Performance Liquid Chromatography (HPLC): The supernatant from plasma or tissue homogenates is analyzed by reverse-phase HPLC with in-line radiation detection to separate the parent compound from its metabolites[1][3].
-
Protein Incorporation: The radioactivity in the pellet from the tissue homogenate is measured to determine the extent of incorporation of the radiotracer into proteins[2].
Analysis of [¹⁸F]FGln Metabolites in Human Plasma
Study Population:
Radiotracer Administration:
Sample Collection:
-
Multiple venous blood samples are obtained at various time points after injection[1].
Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
Proteins in the plasma are precipitated.
Metabolite Analysis:
-
Reverse-phase HPLC: The protein-free plasma supernatant is analyzed by reverse-phase HPLC with in-line radiation detection to quantify the percentage of the parent radiotracer and its metabolites over time[1].
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow for in vivo metabolism studies.
Caption: Primary metabolic conversion of 4-fluoroisoglutamine.
Caption: Workflow for in vivo metabolism studies.
Concluding Remarks
The available data indicates that 4-fluoroisoglutamine, particularly in the form of [¹⁸F]FGln, undergoes limited metabolism in vivo in both humans and rodents, with the primary metabolite being 4-fluoroglutamic acid. A significant portion of the parent compound remains unmetabolized in plasma and tumor tissue within the initial hours after administration. This metabolic stability is a desirable characteristic for a PET imaging agent, as it simplifies pharmacokinetic modeling and image interpretation.
The provided experimental protocols offer a foundation for researchers to design and conduct further studies to expand our understanding of 4-fluoroisoglutamine metabolism. Future research focusing on a direct, quantitative comparison of metabolites in a wider range of species, including non-human primates, and in vitro studies using liver microsomes from different species would provide a more complete picture of its metabolic fate and further aid in its development and clinical translation.
References
- 1. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DL-erythro-4-Fluoroisoglutamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DL-erythro-4-Fluoroisoglutamine, ensuring compliance with regulatory standards and fostering a culture of safety.
I. Pre-Disposal and Handling
Before beginning the disposal process, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated consumables (e.g., weigh boats, gloves, and wipes), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
II. Disposal Procedure
Given the stable nature of fluorinated organic compounds, high-temperature incineration is the recommended disposal method to ensure complete destruction.
-
Waste Characterization: Although not formally classified as hazardous, it is best practice to treat this compound as a chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on characterizing and labeling the waste stream.
-
Container Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the chemical waste.
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal vendor.
III. Regulatory Framework
The disposal of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[2][3][4] It is imperative that all disposal activities comply with federal, state, and local regulations. Your institution's EHS department is the primary resource for ensuring compliance.
IV. Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available | N/A |
| Hazard Classification | Not classified as hazardous (based on similar compounds) | [1] |
| Recommended Disposal Method | High-temperature incineration | General guidance for fluorinated organic compounds |
| Controlling Regulation | Resource Conservation and Recovery Act (RCRA) | [2][3][4] |
V. Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and specific considerations for the disposal of fluorinated organic compounds. No specific experimental protocols were cited in the development of this disposal procedure.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
